Cephaeline dihydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4.2ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOHSWWVTZSRQM-JBKGYMEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5853-29-2 | |
| Record name | Cephaeline dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005853292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephaeline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHAELINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QL8Q0680S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Anti-Neoplastic Mechanisms of Cephaeline Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Cephaeline, a natural alkaloid compound, has demonstrated significant anti-cancer properties across various cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of ferroptosis through the inhibition of the NRF2 signaling pathway and the epigenetic modulation of histone proteins. Cephaeline effectively reduces cancer cell viability, proliferation, and migration while also targeting cancer stem cells by disrupting tumorsphere formation. This document provides a detailed overview of its molecular mechanisms, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action in Cancer Cells
Cephaeline exerts its anti-cancer effects through several distinct but interconnected mechanisms. The primary modes of action identified are the induction of a specific form of programmed cell death known as ferroptosis and the alteration of the epigenetic landscape through histone acetylation.
Induction of Ferroptosis via NRF2 Inhibition
A key mechanism of cephaeline is its ability to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][2] Cephaeline achieves this by targeting and inhibiting the Nuclear factor erythroid 2-related factor 2 (NRF2).[1][3] Under normal conditions, NRF2 is a master regulator of the cellular antioxidant response. By inhibiting NRF2, cephaeline disrupts the expression of downstream antioxidant genes, leading to a cascade of events:
-
Increased Reactive Oxygen Species (ROS): Inhibition of the NRF2 pathway leads to a significant increase in intracellular ROS levels.[2]
-
Lipid Peroxidation: The excess ROS promotes the peroxidation of lipids, a hallmark of ferroptosis.
-
Mitochondrial Damage: Cephaeline treatment results in damage to mitochondria, including a decrease in the mitochondrial membrane potential.[2]
This targeted induction of ferroptosis has been demonstrated to be the key mechanism for its anti-lung cancer effects, and the inhibitory effects of cephaeline can be reversed by the administration of ferroptosis inhibitors.[1][3]
Epigenetic Modulation through Histone Acetylation
Cephaeline acts as an inductor of histone H3 acetylation.[3][4] Specifically, it increases the acetylation of histone H3 at lysine 9 (H3K9ac).[5] Histone acetylation is an epigenetic modification that typically leads to chromatin relaxation, allowing for greater accessibility of transcription factors to DNA. This alteration in chromatin structure can significantly change gene expression profiles. In the context of mucoepidermoid carcinoma (MEC), this mechanism is associated with:
-
Reduced cell viability and proliferation.[4]
-
Inhibition of cellular migration.[4]
-
Disruption of cancer stem cell functions, evidenced by the inhibition of tumorsphere formation.[5]
Effects on Cancer Stem Cells (CSCs)
Cephaeline demonstrates inhibitory effects on cancer stem cells, a subpopulation of tumor cells responsible for self-renewal, differentiation, and resistance to conventional therapies.[4] In mucoepidermoid carcinoma cell lines, cephaeline effectively disrupts the formation of tumorspheres, which is a key functional characteristic of CSCs.[4][5] This suggests that cephaeline could play a role in overcoming tumor resistance and recurrence.
Quantitative Efficacy Data
The cytotoxic and inhibitory effects of cephaeline have been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its potency, which varies depending on the cell type and exposure duration.
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time | Reference |
| UM-HMC-1 | Mucoepidermoid Carcinoma | 0.16 | 72h | [3][4] |
| UM-HMC-2 | Mucoepidermoid Carcinoma | 2.08 | 72h | [3][4] |
| UM-HMC-3A | Mucoepidermoid Carcinoma | 0.02 | 72h | [3][4] |
| H460 | Lung Cancer | 0.088 | 24h | [1] |
| 0.058 | 48h | [1] | ||
| 0.035 | 72h | [1] | ||
| A549 | Lung Cancer | 0.089 | 24h | [1] |
| 0.065 | 48h | [1] | ||
| 0.043 | 72h | [1] |
Experimental Protocols & Methodologies
The characterization of cephaeline's anti-cancer activity involves a suite of standard and specialized in vitro assays.
Cell Viability and Proliferation Assays
-
MTT Assay: Used to determine cellular viability and calculate IC₅₀ values in mucoepidermoid carcinoma cell lines.[4][5]
-
Protocol: MEC cells (UM-HMC-1, UM-HMC-2, UM-HMC-3A) are seeded in 96-well plates. After 24 hours, cells are treated with varying concentrations of cephaeline for 72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved in a solubilization solution. Absorbance is read at a specific wavelength to determine the percentage of viable cells relative to an untreated control.
-
-
CCK-8 Assay: Employed to assess the viability of lung cancer cells (H460 and A549) at different time points (24, 48, 72 hours).[1][2]
-
Protocol: Similar to the MTT assay, cells are seeded and treated with cephaeline. CCK-8 solution is added to each well, and after incubation, the absorbance is measured to quantify cell viability.
-
Cell Migration Assay
-
Wound Healing (Scratch) Assay: Performed to evaluate the effect of cephaeline on the migration of MEC cells.[4][5]
-
Protocol: A confluent monolayer of MEC cells is "scratched" with a sterile pipette tip to create a cell-free gap. The cells are then treated with the IC₅₀ concentration of cephaeline. The closure of the gap is monitored and imaged at various time points (e.g., 0, 24, 48, 60 hours) and compared to untreated controls to quantify the inhibition of cell migration.[4]
-
Ferroptosis and ROS Detection
-
ROS Detection: The fluorescent probe DCFH-DA is used to measure intracellular ROS levels.[2]
-
Protocol: Lung cancer cells are treated with cephaeline for 24 hours. The cells are then incubated with DCFH-DA. The probe is oxidized by ROS to the highly fluorescent DCF, and the fluorescence intensity is measured via flow cytometry or fluorescence microscopy.
-
-
Mitochondrial Membrane Potential: Assessed using the Mito-Tracker Red CMXRos probe.[2]
-
Protocol: Following cephaeline treatment, cells are stained with Mito-Tracker Red CMXRos, which accumulates in mitochondria with active membrane potentials. A decrease in fluorescence intensity, observed by microscopy, indicates a loss of mitochondrial membrane potential.
-
Histone Acetylation and CSC Analysis
-
Immunofluorescence Staining: Used to detect the levels of acetylated histone H3 (H3K9ac).[5]
-
Protocol: MEC cells are cultured on coverslips, treated with cephaeline, and then fixed and permeabilized. Cells are incubated with a primary antibody specific for H3K9ac, followed by a fluorescently labeled secondary antibody. The level and localization of histone acetylation are visualized using fluorescence microscopy.
-
-
Tumorsphere Formation Assay: A functional assay to evaluate the self-renewal capacity of cancer stem cells.[5]
-
Protocol: Single cells are plated in ultra-low attachment plates with serum-free stem cell media. Cells are treated with cephaeline, and the formation, number, and size of tumorspheres (spheroids) are assessed after a period of incubation (e.g., 7-10 days).
-
Conclusion and Future Directions
This compound is a potent anti-cancer agent with a well-defined, dual mechanism of action involving ferroptosis induction and epigenetic modulation. Its ability to inhibit NRF2 makes it a promising candidate for treating cancers with a high antioxidant capacity, which often contributes to therapy resistance. Furthermore, its impact on histone acetylation and the disruption of cancer stem cells suggests it could reduce tumor growth, metastasis, and recurrence.[1][4][5]
Further research is warranted to elucidate the full spectrum of its downstream targets and to explore its efficacy in combination with other anti-cancer therapies.[4] In vivo studies are necessary to validate these in vitro findings and to assess the compound's pharmacokinetic and safety profiles for potential clinical development.
References
- 1. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cephaeline Dihydrochloride: A Technical Guide to its Antiviral Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaeline dihydrochloride, an isoquinoline alkaloid derived from the ipecacuanha plant, has emerged as a compound of significant interest within the antiviral research community. As a close structural analog of emetine, it shares a broad-spectrum antiviral profile against a range of RNA and DNA viruses.[1] This technical guide provides a comprehensive overview of the antiviral activity of this compound, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. The information is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antiviral therapeutics.
Antiviral Activity Spectrum and Efficacy
Cephaeline has demonstrated potent antiviral activity against several clinically relevant viruses. Its efficacy is often comparable to, and in some cases exceeds, that of its better-known counterpart, emetine. The antiviral activity is typically characterized by the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit viral replication or activity by 50%. Concurrently, the 50% cytotoxic concentration (CC50) is determined to assess the compound's toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, provides a measure of the therapeutic window.
Table 1: Antiviral Activity of this compound Against Various Viruses
| Virus Family | Virus | Cell Line | EC50/IC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Flaviviridae | Zika Virus (ZIKV) | HEK293 | 976 (IC50, RdRp activity) | - | - | [1] |
| Zika Virus (ZIKV) | SNB-19 | 3.11 (IC50) | >10 | >3215 | ||
| Filoviridae | Ebola Virus (EBOV) | Vero E6 | 22.18 (IC50) | >10 | >451 | |
| Ebola Virus (EBOV) VLP | HeLa | 3270 (IC50, entry) | >10 | >3.06 | ||
| Coronaviridae | SARS-CoV-2 | - | 12.3 (IC50) | - | - | [1] |
| Poxviridae | Vaccinia Virus (WR) | BSC40 | 60 (IC99) | >10 | >167 |
Note: Data for emetine, a close structural analog, is often used as a surrogate to infer the potential broad-spectrum activity of cephaeline.
Mechanisms of Antiviral Action
The antiviral effects of cephaeline are multifaceted, targeting both viral and host cellular processes to inhibit viral propagation. The primary mechanisms identified to date include the inhibition of viral replication and the disruption of viral entry.
Inhibition of Viral Replication
Cephaeline has been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of Zika virus, a critical enzyme for viral genome replication.[1] This direct inhibition of a key viral enzyme contributes significantly to its antiviral activity.
Disruption of Viral Entry
Studies on Ebola virus-like particles (VLPs) have indicated that cephaeline can inhibit viral entry into host cells. This suggests that cephaeline may interfere with processes such as viral attachment to host cell receptors or membrane fusion.
Modulation of Host Signaling Pathways
Emerging evidence suggests that cephaeline and emetine can modulate host cellular signaling pathways to create an antiviral state. Key pathways identified include:
-
NF-κB Signaling: Emetine has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα.[2][3] This pathway is crucial for the expression of pro-inflammatory cytokines and is often manipulated by viruses to facilitate their replication. By inhibiting NF-κB, cephaeline may reduce virus-induced inflammation and create a less favorable environment for viral propagation.
-
PI3K/Akt and p38 MAPK Signaling: Cephaeline has been observed to suppress the replication of Herpes Simplex Virus Type 1 (HSV-1) by downregulating the PI3K/Akt and p38 MAPK signaling pathways.[4][5] These pathways are involved in cell survival and proliferation and are often activated by viruses to support their replication.
-
Rho-kinase/CyPA/Bsg Signaling: Emetine has been found to modulate the Rho-kinase/CyPA/Bsg signaling pathway, which is implicated in various cellular processes, including inflammation.[2] While the direct antiviral implications of modulating this pathway are still under investigation, it represents a potential host-targeted mechanism of action.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the evaluation of cephaeline's antiviral activity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the CC50 value of cephaeline.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, HEK293) in a 96-well plate at a density that will result in 80-90% confluency after 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
Plaque Reduction Neutralization Test (PRNT)
This "gold standard" assay is used to determine the EC50 value by quantifying the reduction in infectious virus particles.
-
Cell Seeding: Seed susceptible cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of cephaeline and mix with a known titer of the virus. Incubate this mixture for 1-2 hours at 37°C to allow the compound to neutralize the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow for viral adsorption for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Staining: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Count the number of plaques for each compound concentration and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value using non-linear regression.
Quantitative Real-Time PCR (qRT-PCR) Assay
This assay quantifies viral RNA levels to assess the inhibitory effect of cephaeline on viral replication.
-
Cell Seeding and Infection: Seed cells in a multi-well plate and infect with the virus in the presence of varying concentrations of cephaeline.
-
RNA Extraction: At a specific time point post-infection, lyse the cells and extract total RNA.
-
Reverse Transcription: Convert the viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using primers and probes specific to a conserved region of the viral genome. A host housekeeping gene is often used as an internal control for normalization.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative or absolute quantification of viral RNA. The IC50 value is determined by plotting the percentage of viral RNA inhibition against the compound concentration.
Viral Entry Assay
This assay helps to elucidate if cephaeline's mechanism of action involves blocking the initial stages of infection.
-
Cell Seeding: Plate host cells in a multi-well format.
-
Compound Treatment Regimens:
-
Pre-treatment of cells: Treat cells with cephaeline before viral inoculation.
-
Co-treatment: Add cephaeline and virus to the cells simultaneously.
-
Post-treatment: Add cephaeline after the viral adsorption period.
-
-
Infection and Incubation: Infect the cells with the virus and incubate for a defined period.
-
Quantification of Infection: Measure the level of infection using methods such as qRT-PCR, immunofluorescence staining for a viral antigen, or a reporter virus system (e.g., expressing luciferase or GFP).
-
Data Analysis: Compare the level of infection in the treated groups to the untreated control to determine at which stage of entry cephaeline exerts its inhibitory effect.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the complex interactions and processes involved in the antiviral activity of cephaeline, the following diagrams have been generated using the DOT language.
References
- 1. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cepharanthine Suppresses Herpes Simplex Virus Type 1 Replication Through the Downregulation of the PI3K/Akt and p38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cepharanthine Suppresses Herpes Simplex Virus Type 1 Replication Through the Downregulation of the PI3K/Akt and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cephaeline: A Potent Inductor of Histone H3 Acetylation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cephaeline, a natural alkaloid derived from the ipecacuanha plant, has emerged as a molecule of significant interest in epigenetic research due to its ability to induce histone H3 acetylation. This technical guide provides an in-depth overview of the current understanding of cephaeline's role as a histone H3 acetylation inductor, its potential mechanisms of action, and its implications for cancer therapy. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the epigenetic regulatory functions of cephaeline.
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The addition of acetyl groups to lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression. Dysregulation of histone acetylation is a hallmark of various diseases, including cancer, making the enzymes involved in this process attractive targets for therapeutic intervention.
Cephaeline is an alkaloid that has demonstrated anti-cancer properties.[1][2] Recent studies have identified its role as an inductor of histone H3 acetylation, specifically at the lysine 9 position (H3K9ac).[1][2][3] This guide delves into the technical details of this discovery, providing a framework for further investigation and potential therapeutic application.
Quantitative Data on Cephaeline's Effect on Histone H3 Acetylation
The primary quantitative data available for cephaeline's activity relates to its cytotoxic effects and its ability to induce histone H3 acetylation in mucoepidermoid carcinoma (MEC) cell lines.
Table 1: IC50 Values of Cephaeline in Mucoepidermoid Carcinoma (MEC) Cell Lines
| Cell Line | IC50 (µM) |
| UM-HMC-1 | 0.16[1] |
| UM-HMC-2 | 2.08[1] |
| UM-HMC-3A | 0.02[1] |
Table 2: Time-Course of Cephaeline-Induced Histone H3 Lysine 9 Acetylation (H3K9ac)
| Cell Line | Treatment | 24 hours | 48 hours |
| UM-HMC-1 | Cephaeline (IC50) | Significant increase (p<0.0001)[1] | Maintained increase (p<0.0001)[1] |
| UM-HMC-2 | Cephaeline (IC50) | Significant increase (p<0.0001)[1] | Maintained increase (p<0.0001)[1] |
| UM-HMC-3A | Cephaeline (IC50) | Significant increase (p<0.01)[1] | Maintained increase (p<0.01)[1] |
Proposed Signaling Pathway for Cephaeline-Induced Histone H3 Acetylation
The precise signaling pathway through which cephaeline induces histone H3 acetylation is still under investigation. However, based on its observed effects on cancer cells, a plausible mechanism involves the modulation of enzymes that regulate histone acetylation, such as histone acetyltransferases (HATs) or histone deacetylases (HDACs). The observed increase in H3K9ac suggests that cephaeline may either activate a specific HAT, such as p300/CBP, or inhibit an HDAC that targets this residue. Further research is required to elucidate the direct molecular targets of cephaeline within the cell.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of cephaeline on histone H3 acetylation and cancer cell biology.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of cephaeline and to calculate its IC50 value.
Materials:
-
Mucoepidermoid carcinoma (MEC) cell lines (e.g., UM-HMC-1, UM-HMC-2, UM-HMC-3A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cephaeline stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of cephaeline in complete medium.
-
Remove the overnight culture medium and replace it with medium containing various concentrations of cephaeline. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Immunofluorescence Staining for Histone H3 Lysine 9 Acetylation (H3K9ac)
This protocol is used to visualize and quantify the levels of H3K9ac within cells following cephaeline treatment.
Materials:
-
MEC cell lines
-
Cephaeline (at IC50 concentration)
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking solution)
-
Primary antibody: Rabbit anti-acetyl-Histone H3 (Lys9)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 24-well plates and allow them to adhere.
-
Treat the cells with cephaeline at the predetermined IC50 concentration for 24 and 48 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against H3K9ac (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity using image analysis software (e.g., ImageJ).
References
- 1. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cephaeline's Double-Edged Sword: Inducing Ferroptosis in Cancer Cells by Targeting the NRF2 Pathway
An In-depth Technical Guide on the Role of Cephaeline in NRF2-Mediated Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephaeline, a natural alkaloid derived from the ipecac plant, has emerged as a potent inducer of ferroptosis, a novel form of regulated cell death, in cancer cells. This technical guide delineates the intricate molecular mechanisms by which cephaeline triggers ferroptosis, with a central focus on its inhibitory action on the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. Through a comprehensive review of recent findings, this document provides a detailed overview of the signaling cascade, quantitative data on cephaeline's efficacy, and meticulous experimental protocols to facilitate further research and drug development in this promising area of oncology.
Introduction
Ferroptosis is an iron-dependent form of programmed cell death characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS). Unlike apoptosis, ferroptosis is driven by a collapse of the cell's antioxidant defense systems, making it a distinct and potentially powerful avenue for cancer therapy, particularly for tumors resistant to conventional treatments.
Recent research has identified cephaeline as a novel promoter of ferroptosis in lung cancer cells.[1][2] The anti-cancer activity of cephaeline is attributed to its ability to modulate the NRF2 signaling pathway, a master regulator of cellular redox homeostasis.[1][3] This guide will explore the multifaceted role of cephaeline in this process, providing a granular look at the underlying molecular interactions and offering practical guidance for experimental investigation.
The Molecular Mechanism: Cephaeline's Inhibition of the NRF2 Pathway
The central mechanism of cephaeline-induced ferroptosis is its ability to inactivate NRF2.[1][2] Under normal conditions, NRF2 is a transcription factor that plays a crucial role in protecting cells from oxidative stress by upregulating the expression of antioxidant genes. In many cancers, the NRF2 pathway is hyperactivated, contributing to chemoresistance.
Cephaeline disrupts this protective mechanism. By inhibiting NRF2, cephaeline sets off a cascade of events that sensitize cancer cells to ferroptosis.[1][3]
Downregulation of NRF2-Target Genes
The inhibition of NRF2 by cephaeline leads to the decreased expression of several key downstream target genes that are critical for preventing ferroptosis.[1][3] These include:
-
Glutathione Peroxidase 4 (GPX4): A crucial enzyme that detoxifies lipid peroxides. Its downregulation is a hallmark of ferroptosis.[1]
-
Solute Carrier Family 7 Member 11 (SLC7A11): A component of the cystine/glutamate antiporter (system Xc-), which is responsible for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH).[1]
-
Solute Carrier Family 40 Member 1 (SLC40A1): Also known as ferroportin, this protein is the only known iron exporter in vertebrates. Its downregulation leads to an increase in intracellular iron levels.[1]
Disruption of Redox and Iron Homeostasis
The cephaeline-induced downregulation of these NRF2 target genes has two major consequences that directly promote ferroptosis:
-
Inhibition of the Antioxidant System: The reduced expression of GPX4 and SLC7A11 leads to a depletion of GSH, a critical antioxidant.[1][2] This compromises the cell's ability to neutralize lipid ROS, leading to their accumulation and subsequent lipid peroxidation.[1]
-
Increased Intracellular Iron: The downregulation of SLC40A1 (ferroportin) and a concurrent upregulation of transferrin (which mediates iron influx) result in a significant increase in the intracellular labile iron pool.[1][2] This excess iron catalyzes the Fenton reaction, which generates highly reactive hydroxyl radicals, further exacerbating lipid peroxidation.[1]
The culmination of these events – rampant lipid peroxidation and mitochondrial damage – ultimately leads to cell death by ferroptosis.[1]
Quantitative Data
The efficacy of cephaeline in inducing cell death in lung cancer cells has been quantified in vitro and in vivo.
Table 1: In Vitro Efficacy of Cephaeline on Lung Cancer Cell Lines[1][3]
| Cell Line | Time Point | IC50 (nM) |
| H460 | 24h | 88 |
| 48h | 58 | |
| 72h | 35 | |
| A549 | 24h | 89 |
| 48h | 65 | |
| 72h | 43 |
Table 2: In Vitro Experimental Concentrations of Cephaeline[1][3]
| Experiment Type | Cell Lines | Concentrations (nM) |
| General in vitro experiments | H460, A549 | 25, 50, 100 |
Table 3: In Vivo Efficacy of Cephaeline in a Xenograft Model[1]
| Treatment Group | Dosage (mg/kg) | Duration |
| Cephaeline | 5 | 12 days |
| Cephaeline | 10 | 12 days |
Signaling Pathways and Experimental Workflows
Cephaeline-NRF2-Ferroptosis Signaling Pathway
Caption: Cephaeline inhibits NRF2, leading to ferroptosis.
Experimental Workflow for Investigating Cephaeline-Induced Ferroptosis
Caption: Experimental workflow for cephaeline studies.
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: Human lung cancer cell lines H460 and A549.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (CCK-8)
-
Seed H460 or A549 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of cephaeline (e.g., 5, 15, 25, 50, 100, 200, and 400 nM) for 24, 48, or 72 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Western Blot Analysis
-
Lyse cephaeline-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Anti-NRF2
-
Anti-GPX4
-
Anti-SLC7A11
-
Anti-SLC40A1
-
Anti-β-actin (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR)
-
Isolate total RNA from cephaeline-treated and control cells using TRIzol reagent.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green Master Mix on a real-time PCR system.
-
Use the 2^-ΔΔCt method to calculate the relative gene expression, with β-actin as the internal control.
-
Primer Sequences: [1]
-
GPX4: F: 5'-CGCTGTGGAAGTGGATGAAG-3', R: 5'-TTGTCGATGAGGAACTGTGG-3'
-
SLC7A11: F: 5'-TTTTGTACGAGTCTGGGTGG-3', R: 5'-CGCAAGTTCAGGGATTTCAC-3'
-
SLC40A1: F: 5'-GGGTGGACAAGAATGCTAGAC-3', R: 5'-ATGGTACATGGTCAGAAGCTC-3'
-
Transferrin: F: 5'-TGAGCCACGTAAACCTCTTG-3', R: 5'-AGTATTGGTTAAGGGTGGAGC-3'
-
β-actin: (Use a validated primer set for human β-actin)
-
Measurement of Lipid ROS
-
Treat cells with cephaeline for 24 hours.
-
Incubate the cells with 10 µM DCFH-DA probe for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer (excitation: 488 nm, emission: 525 nm).
Measurement of Intracellular Iron
-
Treat cells with cephaeline for 24 hours.
-
Incubate the cells with a FerroOrange fluorescent probe for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Observe the fluorescence using a fluorescence microscope.
In Vivo Xenograft Model
-
Subcutaneously inject H460 cells into the flank of nude mice.
-
When the tumors reach a palpable size, randomly assign the mice to treatment groups (e.g., vehicle control, cephaeline 5 mg/kg, cephaeline 10 mg/kg).
-
Administer the treatment (e.g., intraperitoneally) daily for 12 days.
-
Measure tumor volume and body weight regularly.
-
At the end of the experiment, excise the tumors, weigh them, and perform western blot analysis on the tumor tissues.
Conclusion and Future Directions
Cephaeline represents a promising therapeutic agent for the treatment of cancer, particularly lung cancer, through its novel mechanism of inducing ferroptosis by inhibiting the NRF2 signaling pathway.[1][2] This targeted approach offers the potential to overcome resistance to conventional chemotherapies.
Future research should focus on:
-
Elucidating the direct molecular interaction between cephaeline and NRF2 or its upstream regulators.
-
Investigating the efficacy of cephaeline in other cancer types with hyperactive NRF2 signaling.
-
Exploring combination therapies of cephaeline with other anti-cancer agents to enhance therapeutic outcomes.
-
Optimizing the delivery of cephaeline to tumor tissues to maximize efficacy and minimize potential side effects.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of cephaeline as a novel anti-cancer agent and to further explore the therapeutic potential of inducing ferroptosis in cancer treatment.
References
Cephaeline Dihydrochloride: A Comprehensive Technical Guide to its Natural Sources, Quantification, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephaeline dihydrochloride, a potent isoquinoline alkaloid, has long been of interest to the scientific community for its diverse biological activities, ranging from its well-known emetic properties to more recently discovered antiviral and anticancer effects. This technical guide provides an in-depth exploration of the natural origins of cephaeline, detailing its primary plant sources and the concentrations at which it occurs. Furthermore, this document outlines comprehensive experimental protocols for the extraction, isolation, and precise quantification of cephaeline from its natural matrices. Finally, it delves into the current understanding of its mechanisms of action, including its biosynthetic pathway and its influence on key cellular signaling cascades. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Sources
Cephaeline is a naturally occurring alkaloid predominantly found in the plant kingdom. Its primary commercial source is the root and rhizome of Psychotria ipecacuanha (Brot.) Stokes, also known by its synonym Cephaelis ipecacuanha. This plant, native to the rainforests of Central and South America, has been traditionally used for its medicinal properties for centuries.[1]
In addition to P. ipecacuanha, cephaeline has been identified in other plant species, including Psychotria acuminata and Alangium salviifolium (also known as Alangium lamarckii).[2] While the presence of cephaeline in these species is confirmed, quantitative data on its concentration in plants other than P. ipecacuanha is limited in the available scientific literature.
Table 1: Quantitative Content of Cephaeline and Emetine in Psychotria ipecacuanha
| Plant Part | Cephaeline Content (mg/g dry weight) | Emetine Content (mg/g dry weight) | Total Alkaloid Content (mg/g dry weight) |
| Roots | 4.65 - 8.35[3] | 3.9 - 6.65[3] | 8.55[3] |
| Stems | 3.7 | 2.75 | 4.05[3] |
| Leaves | - | - | 2.4[3] |
Note: The concentrations can vary depending on the age of the plant, growing conditions, and time of harvest.
Biosynthesis of Cephaeline
The biosynthesis of cephaeline is a complex enzymatic process that begins with the condensation of dopamine and secologanin. This initial reaction forms N-deacetylisoipecoside (the S-form) and N-deacetylipecoside (the R-form). The S-form then undergoes a Pictet-Spengler type reaction, followed by a series of O-methylations and the removal of glucose to yield protoemetine. Protoemetine is a key intermediate that is subsequently converted to cephaeline through a 7'-O-methylation step. Cephaeline itself serves as the immediate precursor to emetine, which is formed by a final 6'-O-methylation.[4][5]
Experimental Protocols
Extraction of Cephaeline and Emetine from Psychotria ipecacuanha Roots
This protocol is adapted from methodologies employing ultrasonic-assisted extraction with an acidic solvent.
Materials and Reagents:
-
Dried and powdered Psychotria ipecacuanha root material.
-
Acidic ethanol (1-3% acid, e.g., HCl, in 50-90% ethanol).
-
Centrifuge.
-
Rotary evaporator.
-
pH meter and solutions for pH adjustment (e.g., NaOH).
Procedure:
-
Weigh the powdered ipecac root material.
-
Add a 10-40 fold volume of acidic ethanol to the powdered root material.[6]
-
Subject the mixture to ultrasonic extraction for 0.5-2 hours.[6]
-
Following extraction, centrifuge the mixture to separate the supernatant from the solid plant material.
-
Collect the supernatant (extracting solution).
-
Concentrate the supernatant under reduced pressure using a rotary evaporator at 40-60°C to remove the majority of the ethanol.[6]
-
Adjust the pH of the concentrated solution to 10-12 with a suitable base to precipitate the alkaloids.[6]
-
The resulting crude alkaloid mixture can be further purified using chromatographic techniques.
Quantification of Cephaeline by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a common RP-HPLC method for the simultaneous quantification of cephaeline and emetine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% phosphoric acid in water (e.g., in a ratio of 9:3:88, v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 40°C.[8]
-
Injection Volume: 5-10 µL.[8]
Procedure:
-
Prepare standard solutions of this compound and emetine dihydrochloride of known concentrations in the mobile phase or a suitable solvent.
-
Prepare the sample for injection by dissolving the extracted alkaloid mixture in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample.
-
Identify the peaks for cephaeline and emetine based on their retention times compared to the standards.
-
Quantify the amount of cephaeline in the sample by comparing its peak area to the calibration curve.
Mechanism of Action and Signaling Pathways
The biological effects of cephaeline are attributed to its interaction with various cellular targets and signaling pathways.
Emetic Action
The well-documented emetic effect of cephaeline is primarily mediated through its interaction with serotonin receptors. It acts as a stimulant on the stomach lining and chemically stimulates the chemoreceptor trigger zone in the brainstem.[9] This action is believed to be at least partially mediated by 5-HT3 receptors.[10]
Anticancer Activity
Recent research has unveiled the potential of cephaeline as an anticancer agent, particularly in mucoepidermoid carcinoma and lung cancer. Its mechanism of action in this context is multifaceted and involves the induction of ferroptosis, a form of iron-dependent programmed cell death.
Cephaeline has been shown to inhibit the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway. NRF2 is a key transcription factor that regulates the expression of antioxidant genes. By inhibiting NRF2, cephaeline downregulates the expression of antioxidant proteins such as GPX4 and SLC7A11, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptosis.[11]
Furthermore, cephaeline has been identified as an inductor of histone H3 acetylation.[11][12] Increased histone acetylation leads to a more open chromatin structure, which can alter gene expression patterns and contribute to the inhibition of cancer cell viability, growth, and migration.[12]
Conclusion
This compound remains a molecule of significant scientific interest due to its well-established natural abundance in Psychotria ipecacuanha and its diverse pharmacological profile. The detailed methodologies for its extraction and quantification provided in this guide offer a solid foundation for researchers to accurately study this compound. Furthermore, the elucidation of its biosynthetic pathway and the ongoing investigation into its anticancer mechanisms of action, particularly the induction of ferroptosis via NRF2 inhibition and the modulation of histone acetylation, open new avenues for therapeutic development. Further research is warranted to fully explore the quantitative presence of cephaeline in other plant species and to further delineate the intricate signaling networks it modulates, which could unlock its full therapeutic potential.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Cephaeline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. emetine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102633793B - Preparation method for extracting and separating emetini hydrochloridium and cephaeline hydrochloride from ipecace - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Cephaeline and Emetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of the ipecac alkaloids, cephaeline and emetine. These monoterpenoid isoquinoline alkaloids, primarily sourced from Psychotria ipecacuanha, are of significant interest due to their emetic and anti-protozoal properties. This document details the enzymatic steps, key intermediates, and experimental methodologies used to elucidate this complex pathway, presenting quantitative data in a clear, comparative format and visualizing the pathway and experimental workflows.
Core Biosynthetic Pathway
The biosynthesis of cephaeline and emetine is a multi-step process that begins with the condensation of dopamine and the secoiridoid, secologanin. This initial reaction forms the backbone of the ipecac alkaloids. The pathway proceeds through a series of deglycosylation, methylation, and reduction steps, catalyzed by specific enzymes, to yield the final products.
The generally accepted biosynthetic pathway commences with a Pictet-Spengler reaction between dopamine and secologanin, which results in the formation of N-deacetylisoipecoside.[1] This intermediate then undergoes a series of enzymatic transformations. A key enzyme, a β-glucosidase, removes the glucose moiety. Subsequently, a series of O-methylations occur, catalyzed by specific O-methyltransferases (OMTs).[2][3] Protoemetine is a crucial intermediate formed after the initial modifications, which then condenses with a second molecule of dopamine.[2][3] Further O-methylations lead to the formation of cephaeline, which is the direct precursor to emetine. The final step in the pathway is the O-methylation of cephaeline to yield emetine.[1]
Quantitative Data on Key Biosynthetic Enzymes
The characterization of the O-methyltransferases (OMTs) from P. ipecacuanha has been instrumental in understanding the late steps of cephaeline and emetine biosynthesis. The kinetic parameters of three key enzymes, IpeOMT1, IpeOMT2, and IpeOMT3, have been determined and are summarized below.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (pkat/mg protein) | Reference |
| IpeOMT1 | Cephaeline | 2.3 | 15.8 | [2] |
| IpeOMT2 | 7'-O-Demethylcephaeline | 0.8 | 2.5 | [2] |
| IpeOMT3 | 7-O-Demethyl-N-deacetyliso-ipecoside | 5.6 | 3.2 | [2] |
Experimental Protocols
The elucidation of the cephaeline and emetine biosynthetic pathway has relied on a combination of enzymatic assays, heterologous protein expression, metabolic labeling, and molecular biology techniques.
Heterologous Expression and Purification of IpeOMT Enzymes
A common method for obtaining active enzymes for characterization involves their expression in a heterologous system, such as Escherichia coli.
Protocol:
-
Gene Amplification: The coding sequences of IpeOMT1, IpeOMT2, and IpeOMT3 are amplified from a P. ipecacuanha cDNA library using PCR with gene-specific primers.
-
Vector Ligation: The amplified PCR products are cloned into an expression vector (e.g., pET vector series) containing a purification tag, such as a polyhistidine (His)-tag.
-
Transformation: The ligation products are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.
-
Cell Lysis and Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The His-tagged proteins are then purified from the cell lysate using immobilized metal affinity chromatography (IMAC) on a nickel-charged resin.
-
Protein Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.
Ipecac Alkaloid O-Methyltransferase (IpeOMT) Enzyme Assay
Enzyme assays are performed to determine the kinetic parameters of the purified recombinant enzymes.
Protocol:
-
Reaction Mixture Preparation: The standard reaction mixture (total volume of 50 µL) contains 100 mM Tris-HCl (pH 7.5), 1 mM dithiothreitol, 100 µM of the alkaloid substrate (e.g., cephaeline for IpeOMT1), 500 µM S-adenosyl-L-methionine (SAM) as the methyl donor, and the purified recombinant IpeOMT enzyme (approximately 1-5 µg).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: The reaction is terminated by the addition of an equal volume of methanol or by heating.
-
Product Analysis: The reaction products are analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of methylated product formed.
-
Kinetic Analysis: To determine the K_m_ and V_max_ values, the assay is performed with varying concentrations of the alkaloid substrate while keeping the concentration of SAM saturated. The data are then fitted to the Michaelis-Menten equation.
High-Performance Liquid Chromatography (HPLC) for Alkaloid Quantification
HPLC is a standard technique for the separation and quantification of cephaeline and emetine in plant extracts and enzyme assay mixtures.
Protocol:
-
Sample Preparation: Plant material is dried, ground, and extracted with a suitable solvent, often methanol or a methanol/water mixture, sometimes with the addition of a small amount of acid or base to aid extraction. For enzyme assays, the reaction mixture is typically centrifuged to remove precipitated protein before injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution is employed using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: Detection is typically performed using a UV detector at a wavelength of around 280 nm.
-
-
Quantification: The concentrations of cephaeline and emetine are determined by comparing the peak areas of the samples to those of a standard curve prepared with known concentrations of purified cephaeline and emetine.
Metabolic Labeling Studies
Metabolic labeling with stable isotopes is a powerful technique to trace the incorporation of precursors into the final alkaloid products in vivo.
Protocol:
-
Precursor Administration: A labeled precursor, such as [¹³C]-dopamine or [¹³C]-tyrosine, is fed to P. ipecacuanha plantlets or cell cultures.
-
Incubation: The plant material is incubated for a specific period to allow for the metabolism and incorporation of the labeled precursor into the alkaloids.
-
Alkaloid Extraction: The ipecac alkaloids are extracted from the plant material as described in the HPLC protocol.
-
Analysis by Mass Spectrometry (MS): The extracted alkaloids are analyzed by LC-MS. The mass spectra will show an increase in the molecular weight of the alkaloids corresponding to the number of incorporated labeled atoms. This provides direct evidence for the precursor-product relationship in the biosynthetic pathway.
Conclusion
The biosynthesis of cephaeline and emetine is a complex and fascinating pathway that has been largely elucidated through the dedicated work of many researchers. The identification and characterization of key enzymes, such as the IpeOMTs, have provided significant insights into the molecular mechanisms governing the production of these medicinally important alkaloids. The experimental protocols detailed in this guide provide a foundation for further research in this area, including efforts to engineer the pathway for enhanced production of these valuable compounds in heterologous systems. Continued investigation into the regulatory mechanisms and the potential for metabolic engineering holds great promise for the sustainable production of cephaeline, emetine, and novel analogs with improved therapeutic properties.
References
Cephaeline's Inhibition of Protein Synthesis via the 40S Ribosome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanism by which cephaeline, a natural alkaloid, inhibits eukaryotic protein synthesis. It details cephaeline's interaction with the 40S ribosomal subunit, presenting quantitative data on its inhibitory effects and those of its close analog, emetine. Furthermore, this document outlines detailed experimental protocols for studying these interactions, including cryogenic electron microscopy, in vitro translation assays, and ribosome profiling. Finally, it explores the downstream cellular signaling pathways activated by ribosome stalling, offering a complete picture of cephaeline's impact on cellular physiology.
Introduction
Cephaeline is an ipecac alkaloid, a desmethyl analog of emetine, isolated from the plant Carapichea ipecacuanha. For decades, it has been known for its potent biological activities, including emetic, antiviral, and anticancer properties. At the heart of these activities lies its ability to act as a powerful inhibitor of eukaryotic protein synthesis. This guide delves into the specific molecular interactions between cephaeline and the 40S ribosomal subunit, the smaller of the two eukaryotic ribosomal subunits, which plays a crucial role in the initiation and fidelity of translation. Understanding this mechanism is paramount for its potential development as a therapeutic agent and as a tool for studying the intricate process of protein synthesis.
Mechanism of Action: Targeting the 40S Ribosome E-site
Recent high-resolution structural studies, primarily using cryogenic electron microscopy (Cryo-EM), have elucidated the precise mechanism by which cephaeline inhibits protein synthesis.
Binding Site: Cephaeline binds to the E-site (Exit site) of the small ribosomal subunit (40S). This binding pocket is formed by helices h23, h24, and h45 of the 18S rRNA and the ribosomal protein uS11.
Inhibition of Translocation: By occupying the E-site, cephaeline directly interferes with the translocation step of elongation. It physically blocks the movement of the deacylated tRNA from the P-site to the E-site, which is a critical step for the ribosome to move along the mRNA and continue peptide chain elongation. This stalling of the ribosome leads to a global shutdown of protein synthesis. The action of cephaeline is similar to that of its well-studied analog, emetine, which also targets the ribosomal E-site.
Structural Interactions: The binding of cephaeline within the E-site is stabilized by specific molecular interactions. It forms a stacking interaction with the guanine base G889 of the 18S rRNA and L132 of the ribosomal protein uS11. Additionally, a CH-π interaction with the cytosine base C991 and a hydrogen bond with the uracil base U1756 further secure its position. By replacing the -3 nucleotide of the mRNA in the E-site, cephaeline leads to incorrect mRNA positioning and ultimately inhibits translocation.
Quantitative Data on Inhibitory Activity
| Compound | Assay | Cell Line / System | IC50 | Reference |
| Emetine | Protein Synthesis Inhibition | HepG2 cells | 2200 ± 1400 nM | [1] |
| Emetine | Protein Synthesis Inhibition | Primary Rat Hepatocytes | 620 ± 920 nM | [1] |
| Emetine | Cytotoxicity (GI50) | NCI 60 cancer cell screen | 27 nM | [2][3] |
| Emetine | Antiviral (SARS-CoV-2) | Caco-2 cells | 0.47 µM | [4] |
| Cephaeline | Antiviral (ZIKV NS5 RdRp) | HEK293 cells | 976 nM | [5] |
| Cephaeline | Antiviral (Ebola live virus) | Vero E6 cells | 22.18 nM | [5] |
| Cephaeline | Antiviral (SARS-CoV-2) | In vitro | 0.0123 µM | [4] |
Cellular Consequences: Ribosomal Stress Signaling
The stalling of ribosomes by inhibitors like cephaeline is a potent cellular stress signal that activates specific signaling pathways to maintain homeostasis. These pathways, collectively known as the ribosomal stress response, can determine the cell's fate, leading to either adaptation and survival or programmed cell death.
Key Ribosomal Stress Response Pathways:
-
Ribotoxic Stress Response (RSR): This pathway is primarily activated by agents that damage the ribosome, leading to the activation of MAP kinases such as p38 and JNK.
-
Ribosome-associated Quality Control (RQC): RQC is a surveillance mechanism that recognizes and degrades nascent polypeptide chains from stalled ribosomes.
-
Integrated Stress Response (ISR): The ISR is a broader stress response pathway that converges on the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). This leads to a global reduction in protein synthesis but allows for the preferential translation of stress-responsive mRNAs. Ribosome collisions are a key trigger for the activation of the GCN2 kinase, a central component of the ISR.
Inhibitors that bind to the E-site and cause ribosome stalling and collisions are known to activate the SAPK (p38/JNK) and GCN2-mediated stress response pathways.
References
- 1. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iterative Design of Emetine-Based Prodrug Targeting Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV DPPIV Using a Tandem Enzymatic Activation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Investigating the Anti-Proliferative Effects of Cephaeline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephaeline, a natural alkaloid derived from the ipecacuanha plant, has demonstrated significant anti-proliferative effects across a range of cancer cell lines. This technical guide provides an in-depth overview of the mechanisms underlying Cephaeline's anti-cancer properties, focusing on its impact on cell viability, migration, and the induction of various cell death pathways. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts in this promising area.
Quantitative Analysis of Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Cephaeline in various cancer cell lines, providing a comparative view of its efficacy.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration |
| UM-HMC-1 | Mucoepidermoid Carcinoma | 0.16 µM | 48 hours[1] |
| UM-HMC-2 | Mucoepidermoid Carcinoma | 2.08 µM | 48 hours[1] |
| UM-HMC-3A | Mucoepidermoid Carcinoma | 0.02 µM | 48 hours[1] |
| H460 | Lung Cancer | 88 nM | 24 hours[2] |
| 58 nM | 48 hours[2] | ||
| 35 nM | 72 hours[2] | ||
| A549 | Lung Cancer | 89 nM | 24 hours[2] |
| 65 nM | 48 hours[2] | ||
| 43 nM | 72 hours[2] | ||
| HeLa | Cervical Cancer | 3.27 µM (Ebola VLP entry) | 72 hours[3] |
| Vero E6 | Kidney Epithelial | 22.18 nM (Ebola live virus) | 72 hours[3] |
Key Mechanisms of Anti-Proliferative Action
Cephaeline exerts its anti-proliferative effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and a form of programmed cell death known as ferroptosis. Furthermore, it has been shown to inhibit cancer stem cell properties.
Induction of Apoptosis and Cell Cycle Arrest
Studies have indicated that Cephaeline can induce apoptosis, a form of programmed cell death, in cancer cells. This is often accompanied by cell cycle arrest, preventing the cells from progressing through the division cycle.
Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is often constitutively activated in cancer, promoting cell proliferation and survival. Cephaeline has been shown to inhibit this pathway, leading to the downregulation of STAT3 target genes involved in cell cycle progression and anti-apoptosis.
Modulation of the AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. Cephaeline has been found to interfere with this pathway, contributing to its anti-proliferative effects.
Induction of Ferroptosis via NRF2 Inhibition
More recent evidence has highlighted Cephaeline's ability to induce ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid peroxides. This is achieved through the inhibition of NRF2, a key regulator of antioxidant responses.[2][4][5]
Inhibition of Cancer Stem Cell Properties
Cephaeline has been observed to inhibit the formation of tumorspheres, which is a key characteristic of cancer stem cells (CSCs).[1][5][6] This suggests that Cephaeline may target the subpopulation of cancer cells responsible for tumor initiation, metastasis, and recurrence. It also induces histone H3 acetylation, which can alter gene expression related to cell differentiation and proliferation.[1][6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-proliferative effects of Cephaeline.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., UM-HMC-1, H460)
-
Cephaeline (dissolved in a suitable solvent, e.g., DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Seed 5 x 10^4 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.[1]
-
Treat the cells with various concentrations of Cephaeline (e.g., 0.01 µM to 30 µM for MEC cells) and a vehicle control (DMSO).[1]
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the Cephaeline concentration.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of Cephaeline on cell migration.
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
Cephaeline
-
Complete culture medium
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once confluent, create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the desired concentration of Cephaeline or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48, 60 hours).[1]
-
The rate of wound closure can be quantified by measuring the area of the gap at each time point using image analysis software (e.g., ImageJ).
Immunofluorescence Staining for Histone H3 Acetylation (H3K9ac)
This method is used to visualize and quantify changes in histone acetylation in response to Cephaeline treatment.
Materials:
-
Cancer cell lines grown on coverslips
-
Cephaeline
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS with 0.1% Triton X-100)
-
Primary antibody against H3K9ac
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with Cephaeline for the desired time (e.g., 24 and 48 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-H3K9ac antibody overnight at 4°C.
-
Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Tumorsphere Formation Assay
This assay assesses the ability of cancer stem cells to form spherical colonies in non-adherent conditions.
Materials:
-
Cancer cell lines
-
Ultra-low attachment plates or flasks
-
Serum-free medium supplemented with growth factors (e.g., EGF and bFGF)
-
Cephaeline
Procedure:
-
Dissociate cells into a single-cell suspension.
-
Plate the cells at a low density (e.g., 200 cells per well in a 96-well plate) in ultra-low attachment plates with serum-free medium.[8]
-
Add Cephaeline at the desired concentration.
-
Incubate the plates for 7-14 days to allow for tumorsphere formation.
-
Count the number and measure the size of the tumorspheres under a microscope.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Cephaeline and a general experimental workflow for its investigation.
Signaling Pathways
Caption: Key signaling pathways modulated by Cephaeline.
Experimental Workflow
Caption: General experimental workflow for investigating Cephaeline.
Conclusion
Cephaeline presents a compelling profile as a potential anti-cancer agent with a multi-faceted mechanism of action. Its ability to induce apoptosis and ferroptosis, inhibit key pro-survival signaling pathways, and target cancer stem cells underscores its therapeutic potential. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further explore and harness the anti-proliferative properties of Cephaeline in the development of novel cancer therapies. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stat3/Stat5 Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. Activation of the p62-Keap1-NRF2 Pathway Protects against Ferroptosis in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of mTOR-Akt Interactions on Anti-apoptotic Signaling in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cephaeline dihydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical structure, properties, and biological activities of Cephaeline dihydrochloride. The information is curated to support research, scientific analysis, and drug development endeavors.
Chemical Structure and Properties
Cephaeline is a naturally occurring alkaloid found in the roots of Carapichea ipecacuanha. It is structurally related to emetine and possesses a range of biological activities. The dihydrochloride salt of Cephaeline is a common form used in research due to its increased solubility in aqueous solutions.
Chemical Structure
The chemical structure of this compound is presented below. It is characterized by a complex isoquinoline alkaloid scaffold.
Discovery and characterization of Cephaeline as a Zika virus inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This document provides an in-depth overview of the discovery, characterization, and mechanism of action of Cephaeline as a potent inhibitor of the Zika virus (ZIKV). The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Zika virus, a mosquito-borne flavivirus, has emerged as a significant global health concern, linked to severe neurological complications such as microcephaly in newborns and Guillain-Barré syndrome in adults.[1] In the absence of approved vaccines or antiviral therapies, there is an urgent need for effective ZIKV inhibitors.[2] High-throughput screening of compound libraries has identified Cephaeline, a natural alkaloid found in the roots of Cephaelis ipecacuanha, as a potent anti-ZIKV agent.[3][4] This guide details the quantitative data supporting its efficacy, the experimental protocols used for its characterization, and its proposed mechanisms of action.
Discovery and Initial Characterization
Cephaeline, a desmethyl analog of the anti-protozoal drug Emetine, was identified as a potent inhibitor of ZIKV infection through a high-throughput drug repurposing screen.[3][5] Both compounds demonstrated significant inhibitory effects on ZIKV infection in various cell cultures, and Emetine, the parent compound, also showed potent inhibition in a mouse model.[3][6] The initial findings indicated that Cephaeline's antiviral activity likely occurs at a post-entry stage of the viral life cycle, specifically targeting viral replication.[5][7]
Mechanism of Action
Research indicates that Cephaeline employs a multi-faceted approach to inhibit ZIKV, primarily by targeting viral replication machinery and potentially host cell factors involved in viral entry.
Inhibition of Viral RNA Synthesis
The primary mechanism of action for Cephaeline is the inhibition of the Zika virus NS5 protein.[5][7] NS5 is a large, multifunctional protein that contains an RNA-dependent RNA polymerase (RdRp) domain, which is essential for replicating the viral RNA genome.[8]
Cephaeline has been shown to directly inhibit the RdRp activity of the ZIKV NS5 polymerase.[7][9] Molecular docking studies suggest that it binds to an allosteric site adjacent to the priming loop of the RdRp, known as the "N pocket".[5][10] This binding interferes with the polymerase's function, thereby halting the synthesis of new viral RNA.[5][7]
Figure 1: Inhibition of ZIKV NS5 Polymerase by Cephaeline.
Disruption of Viral Entry
In addition to inhibiting replication, Cephaeline and its analog Emetine have been shown to disrupt lysosomal function.[5][11][12] Since many flaviviruses, including Zika virus, rely on pH-dependent endosomal entry into the host cell, the disruption of lysosomal acidification can impede the viral entry process. This represents a secondary mechanism by which Cephaeline may exert its antiviral effects.
Figure 2: Cephaeline's Potential Impact on Viral Entry.
Quantitative Efficacy Data
The anti-ZIKV potency of Cephaeline has been quantified across various cell lines and assay formats. The data consistently demonstrates inhibition at low nanomolar to low micromolar concentrations.
| Compound | Assay Type | Cell Line | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| Cephaeline | ZIKV Replication | Multiple | < 42 nM | Not specified | >10 | [5] |
| Cephaeline | NS5 RdRp Activity | HEK293 | 976 nM | Not specified | Not specified | [9] |
| Emetine | NS1 Protein Secretion | HEK293 | 52.9 nM | 180 nM | ~3.4 | [5][10] |
| Emetine | Immunofluorescence | SNB-19 | 29.8 nM | 86 nM | ~2.9 | [10] |
| Emetine | Viral Titer Reduction | Vero | 8.74 nM | Not specified | >10 | [10] |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values are measures of a compound's potency. CC50 (half maximal cytotoxic concentration) is a measure of toxicity. The Selectivity Index (SI = CC50/IC50) indicates the therapeutic window of a compound.
Experimental Protocols
The characterization of Cephaeline as a ZIKV inhibitor involved a series of standardized in vitro and in vivo assays.
In Vitro Antiviral Assays
-
NS1 Secretion Assay: Human embryonic kidney (HEK293) cells are infected with ZIKV. The level of secreted non-structural protein 1 (NS1), a marker for ZIKV replication, is measured in the supernatant using an ELISA-based method. A dose-dependent decrease in NS1 indicates inhibition.[5]
-
Immunofluorescence Assay (IFA): Infected cells (e.g., human glioblastoma SNB-19) are treated with Cephaeline. After incubation, cells are fixed, permeabilized, and stained with an antibody against a viral protein, such as the envelope (E) protein. The reduction in fluorescent signal is quantified to determine the IC50.[10]
-
Plaque Reduction Neutralization Test (PRNT): Confluent monolayers of Vero cells are infected with a standard amount of ZIKV that has been pre-incubated with serial dilutions of Cephaeline. The reduction in the number of viral plaques (zones of cell death) compared to a no-drug control is used to calculate inhibitory concentrations.[13]
-
Quantitative RT-PCR (qRT-PCR): The effect of the compound on viral RNA replication is measured by extracting total RNA from infected and treated cells. The quantity of ZIKV RNA is then determined using qRT-PCR and compared to untreated controls.[9]
Mechanism of Action Assays
-
Time-of-Addition Assay: To pinpoint the stage of the viral lifecycle affected, Cephaeline is added to cell cultures at different time points: before infection (pre-treatment), during infection (co-treatment), or after infection (post-treatment). The results help distinguish between inhibition of entry, replication, or egress.[5][14]
-
NS5 RdRp Inhibition Assay: A biochemical assay using purified recombinant ZIKV NS5 protein is performed. The polymerase activity is measured in the presence of varying concentrations of Cephaeline to determine direct inhibition of the enzyme.[9]
In Vivo Efficacy Studies
-
Mouse Model: Immunocompromised mice (e.g., Ifnar1⁻/⁻) are infected with ZIKV. Cephaeline is administered (e.g., 2 mg/kg, intraperitoneally) daily for a set duration. Efficacy is assessed by measuring viral load (ZIKV RNA and NS1 protein) in the serum and tissues, as well as monitoring animal survival and symptoms.[9]
Figure 3: General Experimental Workflow for ZIKV Inhibitor Characterization.
Conclusion and Future Directions
Cephaeline has been robustly characterized as a potent inhibitor of Zika virus. Its primary mechanism involves the direct inhibition of the viral NS5 RNA-dependent RNA polymerase, a critical enzyme for viral replication.[5][7] With demonstrated efficacy in both in vitro and in vivo models, Cephaeline represents a promising lead compound for the development of anti-ZIKV therapeutics.[9]
Future research should focus on lead optimization to improve the selectivity index and pharmacokinetic properties of Cephaeline-based compounds. While its analog, Emetine, has shown some cardiotoxicity at high doses, the effective concentrations for ZIKV inhibition are well below the toxic dosage, suggesting a viable therapeutic window.[3][6] Further clinical investigation is warranted to establish the safety and efficacy of Cephaeline or its derivatives for the treatment of Zika virus infection in humans.
References
- 1. Repurposed Use of the Alkaloids Emetine and Cephaeline to Treat Zika Virus Infection | FSU Office of Research [research.fsu.edu]
- 2. NS2B-NS3 protease inhibitors as promising compounds in the development of antivirals against Zika virus: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposed Use of the Alkaloids Emetine and Cephaeline to Treat Zika Virus Infection | Technology Transfer [techtransfer.nih.gov]
- 4. Cephaeline - Wikipedia [en.wikipedia.org]
- 5. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Technology - Repurposed Use of the Alkaloids Emetine and Cephaeline to Treat Zika Virus Infection [nih.technologypublisher.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Frontiers | Development of Small-Molecule Inhibitors Against Zika Virus Infection [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. cnu.primo.exlibrisgroup.com [cnu.primo.exlibrisgroup.com]
- 13. researchgate.net [researchgate.net]
- 14. Cephalotaxine inhibits Zika infection by impeding viral replication and stability - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Cephaeline Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaeline is a phenolic alkaloid primarily isolated from the roots of Cephaelis ipecacuanha, commonly known as ipecac.[1] Chemically, it is a desmethyl analog of emetine and is one of the active components in syrup of ipecac, a substance historically used as an emetic agent.[1][2] In recent years, cephaeline has garnered significant interest within the scientific community for its diverse biological activities, including potent antiviral and anti-cancer properties.[1] Specifically, it has demonstrated inhibitory effects against Zika and Ebola viruses and has shown promise in inducing cell death in various cancer cell lines, such as lung and mucoepidermoid carcinoma.[1][3]
The therapeutic potential of cephaeline is linked to its ability to induce histone H3 acetylation and promote ferroptosis by inhibiting the NRF2 signaling pathway.[1] As with any compound being considered for therapeutic development, a thorough initial toxicity screening is paramount to establish a preliminary safety profile. This technical guide provides a consolidated overview of the initial toxicity data for cephaeline dihydrochloride, detailed experimental protocols for key toxicity assays, and a visualization of its proposed mechanism of action.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the acute and in vitro toxicity of cephaeline.
Table 1: Acute Toxicity
| Test Substance | Organism | Route of Administration | LD50 | GHS Classification |
| Crude P. ipecacuanha Extract | Rat | Oral | 500 mg/kg | Not specified |
| Cephaeline | Not specified | Oral | Not specified | Fatal if swallowed (Acute Tox. 2) |
| Cephaeline | Not specified | Inhalation | Not specified | Fatal if inhaled (Acute Tox. 2) |
Note: The LD50 value is for a crude extract containing cephaeline and emetine. Pure cephaeline is classified as highly toxic.
Table 2: In Vitro Cytotoxicity (IC50)
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 |
| H460 | Lung Cancer | CCK-8 | 24 h | 88 nM |
| H460 | Lung Cancer | CCK-8 | 48 h | 58 nM |
| H460 | Lung Cancer | CCK-8 | 72 h | 35 nM |
| A549 | Lung Cancer | CCK-8 | 24 h | 89 nM |
| A549 | Lung Cancer | CCK-8 | 48 h | 65 nM |
| A549 | Lung Cancer | CCK-8 | 72 h | 43 nM |
| UM-HMC-1 | Mucoepidermoid Carcinoma | MTT | Not specified | 0.16 µM |
| UM-HMC-2 | Mucoepidermoid Carcinoma | MTT | Not specified | 2.08 µM |
| UM-HMC-3A | Mucoepidermoid Carcinoma | MTT | Not specified | 0.02 µM |
| HeLa | Cervical Cancer | Ebola VLP entry | 72 h | 3.27 µM |
| Vero E6 | Kidney Epithelial | Ebola live virus | 72 h | 22.18 nM |
| HEK293 | Kidney Epithelial | ZIKV NS5 RdRp | 1 h | 976 nM |
Genotoxicity
Experimental Protocols
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure using a minimal number of animals to classify a substance based on its acute oral toxicity.
1. Principle: A single dose of the substance is administered orally to a group of animals. The subsequent dosing is dependent on the observed outcome (survival or death). The method allows for the classification of the substance into one of several toxicity categories.
2. Animals: Young, healthy adult rats of a single sex (typically females, as they are often slightly more sensitive) are used. The animals are acclimatized to the laboratory conditions before the test.
3. Housing and Feeding: Animals are housed individually. Food is withheld overnight before dosing, but water is available ad libitum.
4. Dose Preparation: The test substance is typically administered in a constant volume over the dose range. The vehicle should be chosen based on the substance's solubility and should be non-toxic (e.g., water, saline, or corn oil).
5. Administration: The substance is administered by gavage using a stomach tube or a suitable intubation cannula.
6. Procedure:
- Step 1: A group of three animals is dosed at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).
- Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.
- Step 2:
- If mortality is observed in two or three animals, the test is stopped, and the substance is classified in that toxicity category.
- If one animal dies, another group of three animals is dosed at the same level.
- If no animals die, the next group of three animals is dosed at a higher level.
- Termination: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
In Vitro Cytotoxicity - MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
1. Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
2. Materials:
- Cell line of interest
- Complete culture medium
- 96-well flat-bottom microplates
- This compound stock solution
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- Microplate reader
3. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle-only controls.
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
- MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
- Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
- Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for an in-vitro cytotoxicity assay.
Signaling Pathway
Caption: Cephaeline-induced ferroptosis via NRF2 inhibition.
Conclusion
The initial toxicity screening of this compound indicates that it is a compound with high acute toxicity. In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines at nanomolar to low micromolar concentrations. The primary mechanism of this cytotoxicity appears to be the induction of ferroptosis through the inhibition of the NRF2 antioxidant pathway. While preliminary data on the genotoxicity of the related compound emetine is mixed, a full genotoxic assessment of cephaeline is warranted. The provided protocols offer standardized methods for conducting further acute oral toxicity and in vitro cytotoxicity studies. This compilation of data serves as a foundational guide for researchers and drug development professionals in the continued investigation of cephaeline as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cephaeline - Wikipedia [en.wikipedia.org]
- 3. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Emetine hydrochloride (316-42-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for Cephaeline Dihydrochloride In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of Cephaeline Dihydrochloride, a natural alkaloid with demonstrated anti-cancer, antiviral, and enzyme-inhibitory activities. Detailed protocols for key experiments are provided to guide researchers in evaluating its therapeutic potential.
Anti-Cancer Applications
Cephaeline has been shown to exhibit significant cytotoxic and anti-proliferative effects against various cancer cell lines, including lung cancer and mucoepidermoid carcinoma.[1][2][3] Its mechanisms of action include the induction of ferroptosis through the inhibition of the NRF2 signaling pathway and the promotion of histone H3 acetylation.[1][2][4]
Quantitative Data Summary
| Cell Line | Assay | Endpoint | Value | Reference |
| H460 (Lung Cancer) | CCK-8 | IC50 (24h) | 88 nM | [3] |
| H460 (Lung Cancer) | CCK-8 | IC50 (48h) | 58 nM | [3] |
| H460 (Lung Cancer) | CCK-8 | IC50 (72h) | 35 nM | [3] |
| A549 (Lung Cancer) | CCK-8 | IC50 (24h) | 89 nM | [3] |
| A549 (Lung Cancer) | CCK-8 | IC50 (48h) | 65 nM | [3] |
| A549 (Lung Cancer) | CCK-8 | IC50 (72h) | 43 nM | [3] |
| UM-HMC-1 (Mucoepidermoid Carcinoma) | MTT | IC50 | 0.16 µM | [2] |
| UM-HMC-2 (Mucoepidermoid Carcinoma) | MTT | IC50 | 2.08 µM | [2] |
| UM-HMC-3A (Mucoepidermoid Carcinoma) | MTT | IC50 | 0.02 µM | [2] |
| HL60 (Human Promyelocytic Leukemia) | XTT | Cytotoxicity | - | [1] |
| SK-OV-3 (Ovarian Cancer) | MTT | IC50 (72h) | 0.1 µM | [1] |
Experimental Protocols
This protocol is designed to assess the effect of this compound on the viability and metabolic activity of cancer cells.
Materials:
-
This compound
-
Target cancer cell lines (e.g., A549, H460, UM-HMC-1)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve cephaeline).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells into a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing a non-lethal concentration of this compound (e.g., below the IC50). Include a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
This protocol outlines the steps to determine if this compound induces ferroptosis in cancer cells.
Materials:
-
This compound
-
Target cancer cell lines (e.g., H460, A549)
-
Ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1)
-
Lipid ROS detection reagent (e.g., C11-BODIPY 581/591)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels.
-
Treat cells with this compound in the presence or absence of a ferroptosis inhibitor for 24 hours.
-
For lipid ROS detection, incubate the cells with C11-BODIPY 581/591 according to the manufacturer's instructions.
-
Analyze the fluorescence of the cells using a flow cytometer or fluorescence microscope. An increase in green fluorescence indicates lipid peroxidation.
-
To confirm ferroptosis, assess whether the co-treatment with a ferroptosis inhibitor reverses the cytotoxic effects of cephaeline using an MTT assay.
This protocol is for visualizing the effect of this compound on histone H3 acetylation.
Materials:
-
This compound
-
Target cancer cell lines (e.g., UM-HMC-1, UM-HMC-2, UM-HMC-3A)
-
Coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against acetylated Histone H3 (e.g., anti-H3K9ac)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with this compound for 24 or 48 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against acetylated H3 overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Antiviral Applications
Cephaeline has demonstrated potent antiviral activity against a range of viruses, including Zika virus (ZIKV), Ebola virus (EBOV), and SARS-CoV-2.[1][5] Its mechanisms of action include the inhibition of viral replication and entry.[5]
Quantitative Data Summary
| Virus | Cell Line | Assay | Endpoint | Value | Reference |
| Zika Virus (ZIKV) | HEK293 | Polymerase Activity | IC50 | 976 nM | [1] |
| Ebola Virus (EBOV) | HeLa | VLP Entry | IC50 | 3.27 µM | [1] |
| Ebola Virus (EBOV) | Vero E6 | Live Virus Infection | IC50 | 22.18 nM | [1] |
| SARS-CoV-2 | - | - | IC50 | 0.0123 µM | [5] |
Enzyme Inhibition
Cephaeline is an inhibitor of cytochrome P450 enzymes, particularly CYP2D6.[6]
Quantitative Data Summary
| Enzyme | Endpoint | Value | Reference |
| CYP2D6 | IC50 | 121 µM | [6] |
| CYP2D6 | Ki | 54 µM | [6] |
| CYP3A4 | Ki | 355 µM | [6] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cephaeline induces ferroptosis by inhibiting NRF2.
Caption: Workflow of the MTT assay for cytotoxicity.
Caption: Workflow for the wound healing scratch assay.
References
- 1. clyte.tech [clyte.tech]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Scratch Wound Healing Assay [bio-protocol.org]
- 5. med.virginia.edu [med.virginia.edu]
- 6. researchgate.net [researchgate.net]
Determining the Potency of Cephaeline Dihydrochloride in A549 Lung Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Cephaeline dihydrochloride in the A549 human lung adenocarcinoma cell line. Detailed protocols for cell culture, cytotoxicity assays, and data analysis are presented. Furthermore, this guide elucidates the mechanism of action of Cephaeline, involving the induction of ferroptosis through the inhibition of the NRF2 signaling pathway. Visual representations of the experimental workflow and the molecular pathway are included to facilitate a deeper understanding of the experimental design and the compound's biological effects.
Introduction
Cephaeline, a natural alkaloid, has demonstrated significant inhibitory effects on the proliferation of lung cancer cells.[1][2] Understanding its potency, quantified by the IC50 value, is a critical first step in evaluating its potential as a therapeutic agent. This document outlines the necessary procedures to accurately determine the IC50 of this compound in A549 cells, a widely used model for non-small cell lung cancer research. Recent studies have shown that Cephaeline exerts its anti-cancer effects by inducing a form of iron-dependent programmed cell death known as ferroptosis.[1][2] This is achieved through the inhibition of NRF2 (Nuclear factor erythroid 2-related factor 2), a key regulator of cellular antioxidant responses.[1][2]
Data Presentation
The cytotoxic effect of this compound on A549 cells is dose and time-dependent. The following table summarizes the reported IC50 values at different time points.
| Cell Line | Treatment Duration | IC50 (nM) |
| A549 | 24 hours | 89 |
| A549 | 48 hours | 65 |
| A549 | 72 hours | 43 |
Data sourced from a 2024 study on the anti-lung cancer efficacy of Cephaeline.[1][2]
Experimental Protocols
Cell Culture and Maintenance
A549 cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency to ensure logarithmic growth for experiments.[3]
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
For example, dissolve 10 mg of this compound in a sufficient volume of DMSO to create a 10 mM stock solution.
-
Aliquot the stock solution and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]
Materials:
-
A549 cells in logarithmic growth phase
-
96-well plates
-
This compound working solutions
-
Complete DMEM media
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.[3]
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound from the stock solution in complete DMEM. A suggested starting range, based on the known IC50 values, would be from 1 nM to 1 µM.
-
Remove the media from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (media with DMSO) and a blank control (media only).
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]
-
Carefully remove the media containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.[4]
Data Analysis and IC50 Determination
-
Calculate the percentage of cell viability for each concentration using the following formula: Percentage Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism to determine the IC50 value. The IC50 is the concentration of the drug that causes a 50% reduction in cell viability.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for IC50 Determination of Cephaeline in A549 Cells.
Cephaeline Signaling Pathway in A549 Cells
Caption: Cephaeline induces ferroptosis by inhibiting the NRF2 pathway.
References
- 1. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. mdpi.com [mdpi.com]
Application Note: Quantification of Cephaeline in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of cephaeline in plant extracts using reverse-phase high-performance liquid chromatography (RP-HPLC). Cephaeline, a key isoquinoline alkaloid found in the roots of Carapichea ipecacuanha (Ipecac), is of significant interest for its pharmacological properties. The protocol outlined below offers a robust and validated approach for accurate and precise measurement of cephaeline, often performed simultaneously with the analysis of a related alkaloid, emetine. This application note includes a comprehensive experimental protocol, a summary of chromatographic conditions from various studies, and method validation parameters to ensure reliable results.
Introduction
Cephaeline is a bioactive alkaloid predominantly found in the plant species Carapichea ipecacuanha. It, along with emetine, is responsible for the plant's medicinal properties, including its traditional use as an emetic and its potential applications in modern medicine. Accurate quantification of cephaeline in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This application note presents a detailed HPLC method for the reliable quantification of cephaeline in plant-derived samples.
Data Presentation
The following tables summarize the HPLC conditions and method validation parameters for the quantification of cephaeline from various published methods.
Table 1: HPLC Method Parameters for Cephaeline Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Acclaim™ 120 C18 column | C18 column | Gemini-NX C18 (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Gradient: 0.08% trifluoroacetic acid (aq) and acetonitrile[2] | Acetonitrile:Methanol:0.1% Phosphoric Acid (9:3:88, v/v/v)[3][4] | Methanol:Acetonitrile:0.1% Phosphoric Acid (9:3:88, v/v/v)[1] |
| Flow Rate | Not Specified | 1.0 mL/min[3][4] | 1.0 mL/min[1] |
| Column Temperature | 40°C[2] | Not Specified | 40 ± 1 °C[1] |
| Detection Wavelength | 285 nm[2] | 205 nm[3][4] | 245 nm[1] |
| Injection Volume | 5 µL[2] | Not Specified | Not Specified |
Table 2: Method Validation Data for Cephaeline Quantification
| Parameter | Method Described by Han et al. (2013) |
| Linearity Range (µg) | 0.01456 - 0.2184[3] |
| Correlation Coefficient (r) | 0.99997[3] |
| Average Recovery (%) | 96.93%[3][4] |
| Precision (RSD, n=9) | 1.31%[3][4] |
| Limit of Detection (LOD) (µg) | 0.0173[5] |
| Limit of Quantification (LOQ) (µg) | 0.0518[5] |
Experimental Protocols
This section provides a detailed protocol for the extraction and HPLC analysis of cephaeline in plant material, based on established methodologies.[1][3][4]
Materials and Reagents
-
Cephaeline Hydrochloride reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
Dried and powdered plant material (e.g., Carapichea ipecacuanha roots)
-
0.1 M Sodium Hydroxide (NaOH)
-
Hydrochloric acid (for pH adjustment)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh a suitable amount of Cephaeline Hydrochloride reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., concentrations ranging from 1 to 50 µg/mL).
Sample Preparation: Ultrasonic Extraction
-
Weighing: Accurately weigh 100 mg of the powdered plant material into a centrifuge tube.[1][3]
-
Extraction: Add 3.0 mL of 70% (v/v) aqueous methanol and 0.5 mL of 0.1 M NaOH to the tube.[1][3]
-
Ultrasonication: Place the sample in an ultrasonic bath at 25°C for 10 minutes.[1]
-
Centrifugation: Centrifuge the mixture at approximately 1840 x g for 10 minutes.[1]
-
Collection of Supernatant: Carefully collect the supernatant.
-
Repeated Extraction: Repeat the extraction process (steps 2-5) two more times on the plant material residue.[1]
-
Pooling and Volume Adjustment: Combine the three collected supernatants in a 10 mL volumetric flask and bring the final volume to 10 mL with the extraction solution.[1]
-
Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis
-
Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 1 (Method 2/3 is recommended as a starting point).
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Methanol:0.1% Phosphoric Acid (9:3:88, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 10-20 µL
-
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the prepared standard solutions and sample extracts.
-
Data Acquisition and Processing: Record the chromatograms and integrate the peak area for cephaeline. The retention time for cephaeline is expected to be around 9.0 minutes under these conditions.[1][6]
Quantification
Construct a calibration curve by plotting the peak area of the cephaeline standard against its concentration. Determine the concentration of cephaeline in the plant extracts by interpolating their peak areas on the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for Cephaeline Quantification.
HPLC Method Development and Validation Logic
Caption: HPLC Method Development and Validation Steps.
References
- 1. Emetine and cephaeline content in plants of Psychotria ipecacuanha in Costa Rica [redalyc.org]
- 2. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 3. researchgate.net [researchgate.net]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. CN103454366A - High performance liquid chromatography (HPLC) quantitative determination method for alkaloids in ipecacuanha medicinal materials and preparations - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Induction of Ferroptosis in Cancer Cell Lines by Cephaeline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cephaeline, a natural product isolated from Cephaelis ipecacuanha, to induce ferroptosis in cancer cell lines. The information presented is intended to guide researchers in studying the anti-cancer effects of cephaeline and its underlying molecular mechanisms.
Introduction
Cephaeline is a natural alkaloid that has demonstrated significant anti-cancer properties.[1][2][3] Recent studies have elucidated that a key mechanism of its anti-tumor activity is the induction of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2][4] This document outlines the signaling pathways affected by cephaeline and provides detailed protocols for inducing and evaluating ferroptosis in cancer cell models.
Mechanism of Action
Cephaeline induces ferroptosis in cancer cells, particularly in non-small cell lung cancer (NSCLC) cell lines like H460 and A549, by targeting the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[1][2][4] The inhibition of NRF2 by cephaeline leads to a cascade of downstream events that disrupt cellular antioxidant defenses and iron homeostasis, ultimately culminating in ferroptotic cell death.
The key molecular events are:
-
Inhibition of the NRF2 Pathway: Cephaeline inactivates NRF2, a master regulator of antioxidant response.[1][4]
-
Downregulation of Antioxidant Proteins: The inactivation of NRF2 leads to reduced expression of its downstream target genes, including GPX4 (Glutathione Peroxidase 4) and SLC7A11 (Solute Carrier Family 7 Member 11).[1][4][5]
-
GPX4 is a crucial enzyme that neutralizes lipid peroxides. Its downregulation cripples the cell's ability to mitigate lipid peroxidation.[1][4]
-
SLC7A11 is a component of the cystine/glutamate antiporter (system Xc-), which is essential for the import of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). Reduced SLC7A11 expression leads to GSH depletion.[1][4]
-
-
Disruption of Iron Homeostasis: Cephaeline treatment results in intracellular iron overload by:
-
Induction of Lipid Peroxidation: The combination of a compromised antioxidant system (due to GPX4 and SLC7A11 downregulation) and an excess of intracellular iron creates a highly pro-oxidative environment. This leads to the accumulation of lipid reactive oxygen species (ROS) and extensive lipid peroxidation, a hallmark of ferroptosis.[1][4]
-
Cell Death: The overwhelming lipid peroxidation damages cellular membranes, leading to cell death. This is often accompanied by the release of lactate dehydrogenase (LDH).[4]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of cephaeline in inducing cell death in lung cancer cell lines.
Table 1: IC50 Values of Cephaeline in Lung Cancer Cell Lines [1][2][4]
| Cell Line | Time Point (hours) | IC50 (nM) |
| H460 | 24 | 88 |
| 48 | 58 | |
| 72 | 35 | |
| A549 | 24 | 89 |
| 48 | 65 | |
| 72 | 43 |
Table 2: Recommended Cephaeline Concentrations for In Vitro and In Vivo Studies [1][2][4]
| Study Type | Concentration/Dosage |
| In Vitro Experiments | 25, 50, and 100 nM |
| In Vivo Experiments | 5 and 10 mg/kg |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular mechanism of cephaeline-induced ferroptosis and a typical experimental workflow for its investigation.
Experimental Protocols
Cell Culture and Cephaeline Treatment
-
Cell Lines: Human non-small cell lung cancer cell lines H460 and A549 are recommended.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Cephaeline Preparation: Prepare a stock solution of cephaeline in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 25, 50, 100 nM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (CCK-8)
This protocol is for determining the inhibitory effect of cephaeline on cancer cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of cephaeline (e.g., 5 to 400 nM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability relative to the vehicle-treated control cells. The IC50 value can be determined using a dose-response curve.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the extent of lipid peroxidation, a key indicator of ferroptosis.
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or confocal dish) and treat with cephaeline for 24 hours.
-
Probe Loading: Add the C11-BODIPY 581/591 probe to the cells at a final concentration of 2.5 µM and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Imaging/Flow Cytometry:
-
Microscopy: Visualize the cells using a fluorescence microscope. The probe emits green fluorescence upon oxidation.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the shift in fluorescence.
-
-
Data Analysis: An increase in green fluorescence indicates an increase in lipid peroxidation.
Western Blot Analysis
This protocol is for detecting the expression levels of key proteins involved in the ferroptosis pathway.
-
Cell Lysis: After treatment with cephaeline for 24 hours, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NRF2, GPX4, SLC7A11, SLC40A1, and Transferrin overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring the mRNA expression levels of genes involved in ferroptosis.
-
RNA Extraction: After cephaeline treatment for 24 hours, extract total RNA from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green Master Mix and primers specific for the target genes (e.g., GPX4, SLC7A11, SLC40A1, Transferrin). Use a housekeeping gene (e.g., ACTB or GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Reagents and Materials
-
Cephaeline (ensure high purity)
-
H460 and A549 cell lines
-
RPMI-1640 medium, FBS, penicillin-streptomycin
-
DMSO
-
Cell Counting Kit-8 (CCK-8)
-
C11-BODIPY 581/591 probe
-
RIPA lysis buffer, protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (NRF2, GPX4, SLC7A11, SLC40A1, Transferrin, β-actin/GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green Master Mix
-
Gene-specific primers
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions based on their specific experimental setup and reagents. Always follow appropriate laboratory safety procedures.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocol for Tumorsphere Formation Assay with Cephaeline Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, driving tumor growth, metastasis, and resistance to conventional therapies. The tumorsphere formation assay is a widely used in vitro method to enrich and characterize CSCs, which are able to proliferate and form three-dimensional spherical colonies in non-adherent, serum-free culture conditions. This document provides a detailed protocol for conducting a tumorsphere formation assay to evaluate the efficacy of Cephaeline, a natural alkaloid, in targeting CSCs.
Cephaeline has demonstrated anti-cancer properties, including the inhibition of tumor cell viability, migration, and proliferation.[1][2] Notably, it has been shown to disrupt the formation of tumorspheres, suggesting its potential as a therapeutic agent against CSCs.[1][3] The proposed mechanism of action involves the induction of histone H3 acetylation and may involve the inhibition of key signaling pathways implicated in stemness, such as STAT3.[3][4][5]
Data Presentation
The following tables summarize the quantitative data on the effect of Cephaeline on different cancer cell lines.
Table 1: IC50 Values of Cephaeline in Mucoepidermoid Carcinoma (MEC) Cell Lines
| Cell Line | IC50 (µM) |
| UM-HMC-1 | 0.16 |
| UM-HMC-2 | 2.08 |
| UM-HMC-3A | 0.02 |
Data extracted from Silva et al., 2022.[3]
Table 2: Effect of Cephaeline on Tumorsphere Formation in MEC Cell Lines
| Cell Line | Treatment | Tumorsphere Formation | Statistical Significance |
| UM-HMC-1 | Cephaeline (at IC50) | Complete Inhibition | p<0.01 |
| UM-HMC-2 | Cephaeline (at IC50) | Complete Inhibition | ****p<0.0001 |
| UM-HMC-3A | Cephaeline (at IC50) | Significant Reduction | p<0.01 |
Data extracted from Silva et al., 2022.[3]
Experimental Protocols
Protocol 1: Tumorsphere Formation Assay
This protocol details the steps for seeding cancer cells in non-adherent conditions to form tumorspheres and treating them with Cephaeline.
Materials:
-
Cancer cell line of interest (e.g., UM-HMC-1, UM-HMC-2, UM-HMC-3A)
-
DMEM/F12 medium
-
B27 supplement (50X)
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cephaeline
-
Ultra-low attachment plates (e.g., 6-well or 96-well)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line in standard 2D culture flasks with appropriate complete medium until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in serum-free DMEM/F12 medium.
-
Perform a cell count using a hemocytometer and trypan blue to determine the number of viable cells.
-
-
Tumorsphere Medium Preparation:
-
Prepare the tumorsphere medium by supplementing DMEM/F12 with B27 supplement, 20 ng/mL EGF, 20 ng/mL bFGF, and 4 µg/mL heparin. Add penicillin-streptomycin to prevent contamination.
-
-
Cell Seeding for Tumorsphere Formation:
-
Resuspend the single-cell suspension in the prepared tumorsphere medium at a density of 1,000 to 5,000 cells/mL, depending on the cell line's sphere-forming capacity.
-
Seed the cells into ultra-low attachment plates. For a 6-well plate, add 2 mL of the cell suspension per well. For a 96-well plate, add 200 µL per well.
-
-
Cephaeline Treatment:
-
Prepare a stock solution of Cephaeline in a suitable solvent (e.g., DMSO).
-
On the day of cell seeding (Day 0) or after 24 hours, add the desired concentrations of Cephaeline to the wells. A vehicle control (e.g., DMSO) should be included. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
-
Incubation and Sphere Formation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Tumorspheres should start to form within 3-7 days. Handle the plates gently to avoid disturbing sphere formation.
-
Replenish the medium with fresh tumorsphere medium containing the respective Cephaeline concentrations every 2-3 days by adding 1/10th of the total volume to each well.
-
-
Quantification of Tumorspheres:
-
After 7-14 days of incubation, count the number of tumorspheres per well under an inverted microscope. A sphere is typically defined as a free-floating colony with a diameter of >50 µm.
-
Measure the diameter of the tumorspheres using imaging software.
-
Calculate the Tumorsphere Formation Efficiency (TFE) using the following formula: (Number of tumorspheres per well / Number of cells seeded per well) x 100%
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of Cephaeline on the cancer cells.
Materials:
-
Cells treated with Cephaeline in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
After the desired treatment period with Cephaeline, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for analyzing the protein expression levels of key components of signaling pathways, such as STAT3.
Materials:
-
Cells treated with Cephaeline
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the Cephaeline-treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cephaeline Dihydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cephaeline is a natural alkaloid found in the roots of Cephaelis ipecacuanha and is chemically related to emetine[1][2]. It has garnered significant interest in the scientific community for its diverse biological activities. Research has demonstrated its potential as a potent antiviral agent against viruses such as Zika, Ebola, and SARS-CoV-2[1][3][4]. Furthermore, cephaeline exhibits anti-cancer properties, including the induction of ferroptosis in lung cancer cells and the inhibition of mucoepidermoid carcinoma cancer stem cells[1][5][6]. These application notes provide detailed protocols for the preparation of cephaeline dihydrochloride solutions for use in cell culture experiments.
Data Presentation
Chemical and Physical Properties
The following table summarizes the key properties of cephaeline and its commonly used salt form, this compound. The dihydrochloride form is typically used for aqueous solutions in cell culture due to its enhanced solubility in water[7].
| Property | Cephaeline (Base) | This compound Heptahydrate |
| Molecular Formula | C₂₈H₃₈N₂O₄[3][7] | C₂₈H₄₀Cl₂N₂O₄·7H₂O[7] |
| Molecular Weight | 466.61 g/mol [3][7] | 665.64 g/mol [7] |
| Appearance | White silky crystals[2] | White to slightly yellow crystalline powder[8] |
| Aqueous Solubility | Practically insoluble[7] | Soluble[7] |
| Other Solubilities | Freely soluble in dilute acids, methanol, ethanol, chloroform; slightly soluble in acetonitrile[3][7]. | Less soluble in alcohol and acetone[7]. |
| Storage (Solid Form) | Store at -20°C. Stable for ≥ 4 years[3]. | Store at -20°C, protected from light and moisture[8]. |
Biological Activity: In Vitro Concentrations
The effective concentration of cephaeline varies significantly depending on the cell line, virus, and experimental endpoint. The following table provides a summary of reported half-maximal inhibitory concentrations (IC₅₀) or half-maximal effective concentrations (EC₅₀) to guide dose-response studies.
| Application | Cell Line / Target | Reported IC₅₀ / EC₅₀ Value |
| Antiviral | Zika Virus (in SNB-19 cells) | 3.11 nM[3] |
| Zika Virus (in HEK293 cells) | 26.4 nM[3] | |
| Ebola Virus (in Vero E6 cells) | 22.18 nM[1] | |
| SARS-CoV-2 | 0.0123 µM (12.3 nM)[4] | |
| Anti-Cancer | Lung Cancer (H460 cells) | 35 nM (at 72h)[6] |
| Lung Cancer (A549 cells) | 43 nM (at 72h)[6] | |
| Mucoepidermoid Carcinoma | 0.02 µM to 2.08 µM (cell line dependent)[5] | |
| Mechanism-Based | ZIKV RdRp Inhibition | 976 nM[1] |
| CYP2D6 Inhibition | 121 µM[9] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a highly concentrated, sterile stock solution that can be frozen for long-term storage and diluted to various working concentrations.
Materials:
-
This compound heptahydrate (MW: 665.64 g/mol )
-
Sterile, cell culture-grade water (e.g., Water for Injection - WFI)
-
Sterile 15 mL conical tube
-
Analytical balance and weigh paper/boat
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (5-10 mL)
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes) for aliquoting
-
Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses
Methodology:
-
Calculate Required Mass: To prepare 10 mL of a 10 mM stock solution, calculate the required mass of this compound heptahydrate.
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.010 L × 665.64 g/mol = 0.06656 g
-
Mass = 66.56 mg
-
-
Weighing: In a chemical fume hood or on a designated balance, carefully weigh 66.56 mg of this compound powder and transfer it to the sterile 15 mL conical tube.
-
Dissolution: Add approximately 8 mL of sterile, cell culture-grade water to the conical tube. Cap tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Volume Adjustment: Carefully add sterile water to the tube to bring the final volume to exactly 10 mL. Invert the tube gently several times to ensure homogeneity.
-
Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube. This step is critical to prevent microbial contamination of cell cultures.
-
Aliquoting and Storage: Dispense the filtered stock solution into single-use aliquots (e.g., 20 µL, 50 µL, or 100 µL) in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C or -80°C . Proper aliquoting minimizes freeze-thaw cycles that can degrade the compound. The solid compound is stable for at least four years when stored at -20°C[3].
Preparation of a 100 nM Working Solution
This protocol describes the dilution of the 10 mM stock solution into cell culture medium for treating cells.
Materials:
-
10 mM this compound Stock Solution (from Protocol 1)
-
Sterile, pre-warmed complete cell culture medium
-
Sterile conical tube (e.g., 15 mL)
-
Calibrated micropipettes and sterile tips
Methodology:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution on ice. Once thawed, briefly centrifuge it to collect the contents at the bottom of the tube.
-
Calculate Dilution: Use the C₁V₁ = C₂V₂ formula to determine the volume of stock solution needed. To prepare 10 mL of a 100 nM working solution:
-
C₁ (Stock Concentration) = 10 mM = 10,000,000 nM
-
V₁ (Volume of Stock) = ?
-
C₂ (Final Concentration) = 100 nM
-
V₂ (Final Volume) = 10 mL
-
V₁ = (C₂ × V₂) / C₁ = (100 nM × 10 mL) / 10,000,000 nM = 0.0001 mL = 0.1 µL
-
-
Serial Dilution (Recommended): Pipetting a volume as small as 0.1 µL is inaccurate. Therefore, a serial dilution is strongly recommended.
-
Step A (Intermediate Dilution): Prepare a 10 µM intermediate solution. Add 2 µL of the 10 mM stock solution to 1998 µL of sterile cell culture medium. This creates a 1:500 dilution, resulting in a 20 µM solution. A simpler 1:1000 dilution can be made by adding 1 µL of stock to 999 µL of medium to make a 10 µM solution.
-
Step B (Final Working Solution): Now, use the 10 µM intermediate solution to prepare the final 100 nM working solution. To make 10 mL:
-
C₁ = 10 µM = 10,000 nM
-
V₁ = (100 nM × 10 mL) / 10,000 nM = 100 µL
-
-
Add 100 µL of the 10 µM intermediate solution to 9.9 mL of pre-warmed complete cell culture medium.
-
-
Application: Mix the final working solution gently by pipetting or inverting. Remove the old medium from your cells and replace it with the cephaeline-containing medium. Always include a vehicle control (medium with the same final concentration of the solvent, in this case, a negligible amount of water) in your experimental design.
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for preparing this compound solutions for cell culture experiments.
Caption: Workflow for this compound solution preparation.
Signaling Pathway
Cephaeline has been shown to induce ferroptosis, a form of regulated cell death, in lung cancer cells by targeting the NRF2 pathway[1][6]. This diagram illustrates the proposed mechanism of action.
Caption: Cephaeline induces ferroptosis by inhibiting the NRF2 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cephaeline - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cephaeline [drugfuture.com]
- 8. cdn.who.int [cdn.who.int]
- 9. medchemexpress.com [medchemexpress.com]
Application of Cephaeline in Wound Healing Scratch Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephaeline, a natural alkaloid extracted from the roots of Cephaelis ipecacuanha, has demonstrated significant biological activities, including anti-cancer properties.[1][2][3] Emerging research indicates its potential to modulate cellular processes such as cell migration, a critical component of wound healing.[1][2] The in vitro scratch assay is a fundamental and widely used method to study collective cell migration.[4][5][6] This document provides detailed application notes and protocols for utilizing Cephaeline in wound healing scratch assays, offering insights into its potential as a therapeutic agent for conditions where cell migration is dysregulated.
Recent studies have highlighted that a single administration of Cephaeline can lead to a reduction in the viability of mucoepidermoid carcinoma (MEC) cells, along with a halt in tumor growth and a decrease in cellular migration potential.[2] Specifically, in scratch assays involving MEC cell lines, Cephaeline significantly inhibited cell migration compared to control cells.[1]
Application Notes
General Information
-
Compound: Cephaeline
-
Mechanism of Action: While the precise mechanisms in wound healing are under investigation, in the context of cancer cells, Cephaeline has been shown to inhibit cell migration.[1][2] One identified mechanism is the induction of histone H3 acetylation.[1][2][3] It is important to note that for a structurally similar compound, Cepharanthine, the Rap1 signaling pathway has been implicated in the inhibition of migration and invasion of bladder cancer cells.[7][8]
-
Primary Applications: Investigating the pro- or anti-migratory effects of Cephaeline on various cell types, particularly those involved in wound healing such as fibroblasts and keratinocytes, as well as in cancer cell migration studies.[9][10][11]
Key Experimental Considerations
-
Cell Type Selection: The choice of cell line is critical and will influence the experimental outcomes. For general wound healing studies, primary human keratinocytes and fibroblasts are recommended. For cancer-related migration studies, specific cancer cell lines (e.g., mucoepidermoid carcinoma cell lines UM-HMC-1, UM-HMC-2, and UM-HMC-3A) are appropriate.[1]
-
Dosage and Cytotoxicity: It is imperative to determine the non-cytotoxic concentration range of Cephaeline for the selected cell line using a viability assay (e.g., MTT assay) prior to conducting scratch assays. This ensures that the observed effects on migration are not a result of cell death.[4]
-
Controls: Appropriate controls are essential for data interpretation. These should include a vehicle control (the solvent used to dissolve Cephaeline) and a positive control known to inhibit or promote migration in the chosen cell line, if available.
-
Imaging and Analysis: Consistent and high-quality imaging is crucial for accurate quantification of wound closure. Automated imaging systems can improve reproducibility.[6] Image analysis software, such as ImageJ, is commonly used to measure the wound area over time.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the effect of Cephaeline on the migration of mucoepidermoid carcinoma (MEC) cell lines.
| Cell Line | Cephaeline Concentration (IC50) | Time Points of Significant Migration Inhibition | Statistical Significance |
| UM-HMC-1 | 0.16 µM | 48h, 60h | ****p<0.0001 |
| UM-HMC-2 | 2.08 µM | 24h | ****p<0.0001 |
| UM-HMC-3A | 0.02 µM | 24h | *p<0.05 |
Data extracted from a study on mucoepidermoid carcinoma cell lines.[1]
Experimental Protocols
I. Cell Viability Assay (MTT Assay)
This protocol is essential to determine the appropriate non-toxic concentrations of Cephaeline for the scratch assay.
Materials:
-
Selected cell line (e.g., fibroblasts, keratinocytes, or cancer cell lines)
-
96-well plates
-
Complete cell culture medium
-
Cephaeline stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other suitable solvent for formazan crystals
-
Microplate reader
Procedure:
-
Seed 5x10⁴ cells per well in a 96-well plate and incubate for 24 hours.[1]
-
Prepare serial dilutions of Cephaeline in complete medium.
-
Remove the medium from the wells and add 100 µL of the Cephaeline dilutions. Include vehicle-only wells as a control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage relative to the vehicle control. The highest concentration of Cephaeline that does not significantly reduce cell viability should be used for the scratch assay.
II. Wound Healing Scratch Assay
Materials:
-
Selected cell line
-
24-well plates
-
Complete cell culture medium
-
Cephaeline at the predetermined non-toxic concentration
-
Sterile 200 µL pipette tips or a scratch-making tool
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Seed cells into 24-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 3 x 10⁵ cells/well).[4]
-
Once the cells are 100% confluent, create a scratch in the monolayer using a sterile 200 µL pipette tip.[1]
-
Wash the wells three times with PBS to remove detached cells.[1]
-
Add fresh medium containing the desired concentration of Cephaeline or the vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO₂.
-
Acquire images of the same fields at subsequent time points (e.g., 6, 12, 24, 48 hours).[1]
III. Data Analysis
-
Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure using the following formula:
% Wound Closure = [ (Area at T₀ - Area at Tₓ) / Area at T₀ ] * 100
Where:
-
T₀ is the initial time point (0 hours).
-
Tₓ is the specific time point (e.g., 24 hours).
-
Visualizations
Caption: Experimental workflow for the wound healing scratch assay.
Caption: Proposed signaling pathway of Cephaeline in inhibiting cell migration.
References
- 1. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cepharanthine inhibits migration, invasion, and EMT of bladder cancer cells by activating the Rap1 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cepharanthine inhibits migration, invasion, and EMT of bladder cancer cells by activating the Rap1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of traditional medicines on the activity of keratinocytes in wound healing: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mesenchymal stem cell-conditioned medium accelerates skin wound healing: an in vitro study of fibroblast and keratinocyte scratch assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Cephaeline: A Potent Inhibitor of Ebola Virus Replication in Vero E6 Cells
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed overview and experimental protocol for evaluating the inhibitory activity of cephaeline against Ebola virus (EBOV) replication in Vero E6 cells. Cephaeline, a natural alkaloid, has demonstrated significant antiviral properties, inhibiting EBOV infection by targeting both viral entry and replication processes.[1][2] The data presented herein, collated from published research, highlights the quantitative efficacy of cephaeline, positioning it as a compound of interest for further investigation in the development of anti-Ebola therapeutics. Detailed methodologies for cell culture, viral infection, and antiviral assays are provided to facilitate the replication and extension of these findings.
Introduction
The Ebola virus (EBOV) is a highly virulent pathogen responsible for severe and often fatal hemorrhagic fever in humans. The absence of broadly effective, approved antiviral therapies underscores the urgent need for the discovery and development of new anti-EBOV agents. Cephaeline, an alkaloid derived from the ipecacuanha plant, has emerged as a promising candidate due to its potent inhibitory effects on EBOV replication in vitro.[1][3] This document outlines the application of cephaeline as an EBOV inhibitor in the context of Vero E6 cells, a widely used and susceptible cell line for EBOV research.
Quantitative Data Summary
The antiviral activity and cytotoxicity of cephaeline against Ebola virus in Vero E6 cells have been quantitatively assessed in several studies. The key parameters, half-maximal inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50), are summarized below. A higher selectivity index (SI = CC50/IC50) indicates a more favorable safety profile for the compound.
| Compound | Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI) | Reference |
| Cephaeline | Ebola virus (live virus) | Vero E6 | 22.18 nM | 49.05 µM | ~2211 | [1][3] |
Experimental Protocols
The following protocols are synthesized from established methodologies for studying EBOV inhibitors in a Biosafety Level 4 (BSL-4) laboratory environment.
Cell Culture and Maintenance
Vero E6 cells (African green monkey kidney epithelial cells) are highly susceptible to EBOV infection and are a standard model for in vitro studies.
-
Cell Line: Vero E6 (ATCC® CRL-1586™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Ebola Virus Inhibition Assay
This assay is designed to determine the IC50 of cephaeline against a wild-type or reporter-expressing Ebola virus.
Materials:
-
Vero E6 cells
-
Ebola virus stock (e.g., EBOV/May-eGFP, a recombinant Zaire ebolavirus expressing green fluorescent protein)
-
Cephaeline stock solution (in DMSO)
-
DMEM with 2% FBS (Assay Medium)
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of cephaeline in Assay Medium. A typical concentration range would span from low nanomolar to micromolar concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest cephaeline dose.
-
Drug Treatment: Remove the growth medium from the cells and add 100 µL of the prepared cephaeline dilutions or vehicle control to the respective wells.
-
Virus Infection: Immediately following drug addition, infect the cells with EBOV at a multiplicity of infection (MOI) of 0.1 in a volume of 10 µL of Assay Medium.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Fixation and Staining:
-
Carefully remove the supernatant.
-
Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cell nuclei with Hoechst 33342 for 15 minutes.
-
Wash the cells three times with PBS.
-
-
Data Acquisition:
-
Acquire images using a high-content imaging system, capturing both the GFP (viral replication) and Hoechst (cell number) channels.
-
Alternatively, measure the total fluorescence intensity per well using a fluorescence plate reader.
-
-
Data Analysis:
-
Quantify the percentage of infected cells (GFP-positive) relative to the total number of cells (Hoechst-positive) for each well.
-
Normalize the infection rate to the vehicle control (set to 100% infection).
-
Plot the normalized infection rate against the logarithm of the cephaeline concentration and fit a dose-response curve to determine the IC50 value.
-
Cytotoxicity Assay
This assay is performed in parallel to the inhibition assay to determine the CC50 of cephaeline.
Procedure:
-
Follow steps 1-3 of the Ebola Virus Inhibition Assay protocol.
-
Incubation: Incubate the plates for the same duration as the inhibition assay (48-72 hours).
-
Cell Viability Measurement: Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®, MTT, or a live/dead cell stain).
-
Data Analysis:
-
Normalize the cell viability data to the vehicle control (set to 100% viability).
-
Plot the normalized cell viability against the logarithm of the cephaeline concentration and fit a dose-response curve to determine the CC50 value.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of cephaeline against Ebola virus.
Proposed Mechanism of Action
Caption: Proposed dual mechanism of action of cephaeline against Ebola virus.
References
- 1. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Flow Cytometry Analysis of ALDH Activity with Cephaeline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase (ALDH) is a family of enzymes responsible for oxidizing aldehydes to carboxylic acids.[1][2] High ALDH activity is a hallmark of cancer stem cells (CSCs) across various tumor types and is associated with increased resistance to chemotherapy and radiation.[3][4] The ALDEFLUOR™ assay is a widely used method to identify and isolate viable cells with high ALDH activity based on a fluorescent substrate.[5][6] Cephaeline, an alkaloid derived from the ipecac plant, has demonstrated anti-cancer properties.[7][8][9] This document provides detailed protocols for analyzing the effect of cephaeline on ALDH activity in cancer cells using flow cytometry.
Mechanism of Action
Cephaeline has been shown to inhibit the viability and growth of cancer cells.[7] In the context of cancer stem cells, one study on mucoepidermoid carcinoma (MEC) cell lines demonstrated that cephaeline can modulate the population of ALDH-positive cells.[7][10][11] Interestingly, the effect of cephaeline on ALDH activity appears to be cell-line dependent, causing a decrease in ALDH+ cells in one MEC cell line while increasing it in others.[7][10][11] The precise signaling pathway by which cephaeline regulates ALDH activity is still under investigation, but it is known to induce histone H3 acetylation, suggesting an epigenetic regulatory mechanism.[7]
Data Presentation
Table 1: IC50 Values of Cephaeline in Mucoepidermoid Carcinoma (MEC) Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of cephaeline for three different MEC cell lines after 72 hours of treatment. This data is crucial for designing experiments to assess the impact of cephaeline on ALDH activity.
| Cell Line | IC50 of Cephaeline (µM) |
| UM-HMC-1 | 0.16[7] |
| UM-HMC-2 | 2.08[7] |
| UM-HMC-3A | 0.02[7] |
Table 2: Effect of Cephaeline on the Percentage of ALDH-Positive Mucoepidermoid Carcinoma (MEC) Cells
This table presents the percentage of ALDH-positive cells in three MEC cell lines after treatment with their respective IC50 concentrations of cephaeline for 24 hours, as determined by the ALDEFLUOR™ assay and flow cytometry.
| Cell Line | Treatment | Approximate % of ALDH-Positive Cells |
| UM-HMC-1 | Control (Vehicle) | 2.5 |
| Cephaeline (0.16 µM) | 5.0 | |
| UM-HMC-2 | Control (Vehicle) | 8.0 |
| Cephaeline (2.08 µM) | 4.0 | |
| UM-HMC-3A | Control (Vehicle) | 1.5 |
| Cephaeline (0.02 µM) | 4.5 |
Data is estimated from graphical representations in the source literature and should be considered approximate.[7]
Experimental Protocols
1. Cell Culture and Treatment with Cephaeline
This protocol outlines the steps for culturing mucoepidermoid carcinoma (MEC) cell lines and treating them with cephaeline prior to ALDH activity analysis.
-
Materials:
-
MEC cell lines (e.g., UM-HMC-1, UM-HMC-2, UM-HMC-3A)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Cephaeline stock solution (in a suitable solvent like DMSO)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture the desired MEC cell lines in complete medium until they reach approximately 70-80% confluency.
-
Prepare working solutions of cephaeline in complete cell culture medium at the predetermined IC50 concentration for each cell line (see Table 1). A vehicle control (medium with the same concentration of solvent used for the cephaeline stock) should also be prepared.
-
Aspirate the old medium from the cells and replace it with the cephaeline-containing medium or the vehicle control medium.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
2. ALDH Activity Analysis using ALDEFLUOR™ Assay and Flow Cytometry
This protocol provides a detailed methodology for staining cephaeline-treated cells with the ALDEFLUOR™ kit and analyzing them by flow cytometry.
-
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies, Cat. No. 01700), which includes:
-
ALDEFLUOR™ Reagent (BODIPY™-aminoacetaldehyde, BAAA)
-
ALDEFLUOR™ DEAB Reagent (N,N-diethylaminobenzaldehyde)
-
ALDEFLUOR™ Assay Buffer
-
-
Cephaeline-treated and vehicle-treated control cells
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
After the 24-hour incubation with cephaeline or vehicle, harvest the cells using trypsin-EDTA and wash them with PBS.
-
Resuspend the cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
For each cell sample (cephaeline-treated and vehicle control), prepare a "test" and a "control" tube.
-
To the "control" tube, add the ALDEFLUOR™ DEAB Reagent, a specific inhibitor of ALDH, at the concentration recommended by the manufacturer. This tube will be used to set the background fluorescence and define the ALDH-positive gate.
-
Add the activated ALDEFLUOR™ Reagent (BAAA) to the "test" tubes.
-
Immediately after adding the ALDEFLUOR™ Reagent to the "test" tube, transfer half of the cell suspension to the corresponding "control" tube (which already contains the DEAB reagent).
-
Incubate all tubes for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary between cell types and should be determined empirically.[12]
-
Following incubation, centrifuge the cells and resuspend the pellet in fresh, cold ALDEFLUOR™ Assay Buffer.
-
Analyze the cells on a flow cytometer. Use the "control" (DEAB-treated) sample to set the gate for the ALDH-positive population. The "test" sample will then be used to quantify the percentage of ALDH-positive cells.
-
Mandatory Visualization
Caption: Workflow for analyzing ALDH activity with Cephaeline.
Caption: Cephaeline's potential mechanism on ALDH activity.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ALDH1: A potential therapeutic target for cancer stem cells in solid tumors [frontiersin.org]
- 5. Flow Cytometric Aldehyde Dehydrogenase Assay Enables a Fast and Accurate Human Umbilical Cord Blood Hematopoietic Stem Cell Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Cephaeline - Wikipedia [en.wikipedia.org]
- 10. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ALDEFLUOR Assay [bio-protocol.org]
Synthetic Preparation of Cephaeline Dihydrochloride from Emetine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthetic preparation of Cephaeline dihydrochloride from Emetine. The synthesis involves the selective O-demethylation of the C-6' methoxy group of Emetine to yield Cephaeline, followed by the conversion of the Cephaeline base to its dihydrochloride salt. This conversion is a key step in the semi-synthesis of Cephaeline, an important isoquinoline alkaloid with significant biological activities. The protocol is intended for use by researchers in medicinal chemistry, drug development, and related fields.
Introduction
Emetine and Cephaeline are two closely related ipecac alkaloids, both possessing a range of biological activities, including anti-protozoal, anti-viral, and emetic properties. Structurally, Cephaeline is the 6'-O-demethylated analog of Emetine. While both are extracted from the roots of Carapichea ipecacuanha, the selective conversion of the more abundant Emetine to Cephaeline is of significant interest for the semi-synthetic production of the latter. This process allows for the modification of the alkaloid scaffold to potentially enhance therapeutic properties or reduce toxicity. The key chemical transformation is the selective cleavage of the aryl methyl ether at the 6'-position of the isoquinoline ring system. This protocol details a robust method for this O-demethylation using boron tribromide (BBr₃), a widely used reagent for the cleavage of aryl ethers. Subsequently, the resulting Cephaeline free base is converted to the more stable and water-soluble dihydrochloride salt.
Chemical Reaction Pathway
The overall synthetic route from Emetine to this compound is depicted below.
Caption: Reaction scheme for the synthesis of this compound from Emetine.
Experimental Protocols
Part 1: O-Demethylation of Emetine to Cephaeline
This protocol describes the selective O-demethylation of Emetine using boron tribromide in an anhydrous solvent.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| Emetine | ≥98% | Sigma-Aldrich |
| Boron tribromide (BBr₃), 1M solution in CH₂Cl₂ | Synthesis grade | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂), anhydrous | ≥99.8% | Sigma-Aldrich |
| Methanol (MeOH) | ACS grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Laboratory grade | VWR |
| Anhydrous sodium sulfate (Na₂SO₄) | Laboratory grade | Fisher Scientific |
| Hydrochloric acid (HCl), concentrated | ACS grade | Fisher Scientific |
Experimental Workflow:
Caption: Workflow for the O-demethylation of Emetine.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Emetine (1.0 g, 2.08 mmol) in anhydrous dichloromethane (40 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add a 1M solution of boron tribromide in dichloromethane (4.2 mL, 4.2 mmol, 2.0 equivalents) dropwise to the cooled solution over 30 minutes. A precipitate may form upon addition.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding methanol (10 mL) at 0 °C.
-
Workup: Add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture (caution: gas evolution). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Cephaeline free base.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure Cephaeline.
Part 2: Preparation of this compound
This protocol outlines the conversion of the purified Cephaeline free base to its dihydrochloride salt.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| Cephaeline (free base) | Purified | From Part 1 |
| Diethyl ether (Et₂O) | Anhydrous | Sigma-Aldrich |
| Hydrochloric acid, 2M in diethyl ether | Synthesis grade | Sigma-Aldrich |
Experimental Workflow:
Caption: Workflow for the preparation of this compound.
Procedure:
-
Dissolution: Dissolve the purified Cephaeline (from Part 1) in a minimal amount of anhydrous diethyl ether.
-
Acidification: While stirring, add a 2M solution of hydrochloric acid in diethyl ether (approximately 2.1 equivalents) dropwise.
-
Precipitation: A white precipitate of this compound will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the resulting white to off-white solid under high vacuum to obtain this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Emetine | C₂₉H₄₀N₂O₄ | 480.65 | 1.0 |
| Boron Tribromide | BBr₃ | 250.52 | 2.0 |
| Cephaeline | C₂₈H₃₈N₂O₄ | 466.62 | - |
| This compound | C₂₈H₃₈N₂O₄ · 2HCl | 539.54 | - |
Table 2: Expected Yields and Purity
| Product | Theoretical Yield (from 1g Emetine) | Expected Actual Yield | Expected Purity (by HPLC) |
| Cephaeline | 0.97 g | 0.68 - 0.82 g (70-85%) | >95% |
| This compound | 1.12 g | 1.01 - 1.09 g (90-97% from Cephaeline) | >98% |
Note: Expected yields are estimates and may vary depending on reaction conditions and purification efficiency.
Safety Precautions
-
Boron tribromide is highly corrosive, toxic, and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a suspected carcinogen. Use it in a fume hood and avoid inhalation or skin contact.
-
Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
The O-demethylation reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) as the reagents are sensitive to moisture.
Concluding Remarks
This document provides a comprehensive protocol for the laboratory-scale synthesis of this compound from Emetine. The described O-demethylation with boron tribromide is an effective method for this transformation. The subsequent conversion to the dihydrochloride salt enhances the stability and solubility of the final product. Researchers should optimize reaction conditions and purification procedures to achieve the desired yield and purity for their specific applications. Adherence to safety protocols is paramount when handling the hazardous reagents involved in this synthesis.
Troubleshooting & Optimization
Improving Cephaeline dihydrochloride solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Cephaeline dihydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is soluble in water and Dimethyl sulfoxide (DMSO).[1][2] Some sources indicate it is freely soluble in dilute hydrochloric acid and methanol.[3] The free base form, Cephaeline, is practically insoluble in water.[3]
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What could be the cause?
A2: This is a common issue when a compound dissolved in a high concentration of an organic solvent like DMSO is diluted into an aqueous buffer. The drastic change in solvent polarity can cause the compound to crash out of solution. This is often referred to as "precipitation upon dilution."[4][5]
Q3: What is the maximum recommended concentration of DMSO in cell-based assays?
A3: While it can be cell-line dependent, a final DMSO concentration of 0.1% to 0.2% is generally considered safe for most cell cultures.[6] It is crucial to determine the tolerance of your specific cell line to DMSO, as it can induce changes in gene expression and other cellular effects.[6][7]
Q4: Can I heat my this compound solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) can be a useful technique to aid dissolution.[5] However, it is important to be cautious as excessive heat can degrade the compound. Some suppliers note that this compound solutions may turn yellow upon exposure to light or heat.[8]
Troubleshooting Guide
Issue: Poor Solubility of this compound in Aqueous Buffers
This guide provides a systematic approach to improving the solubility of this compound for your in vitro experiments.
Step 1: Optimize Your Stock Solution
-
Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent. DMSO is a common choice.[1]
-
Ultrasonication: Use of an ultrasonic bath can aid in the dissolution of the compound in your chosen solvent.[1][2]
Step 2: Modifying the Dilution Protocol
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in your aqueous buffer. This gradual change in solvent composition can help prevent precipitation.
-
Vortexing/Mixing: Ensure thorough mixing during each dilution step.
Step 3: Advanced Solubilization Techniques
If the above steps are insufficient, consider these more advanced methods. The choice of method will depend on the specific requirements of your assay.
| Technique | Description | Considerations |
| Co-solvents | The use of a water-miscible solvent in combination with your primary solvent can increase solubility.[9][10] | The co-solvent must be compatible with your assay system and not interfere with the biological readout. |
| pH Adjustment | Altering the pH of the buffer can significantly impact the solubility of ionizable compounds.[4][11] | Ensure the final pH is within the viable range for your cells or assay components. |
| Use of Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help to keep hydrophobic compounds in solution.[4] | Surfactants can be toxic to cells at higher concentrations and may interfere with certain assays.[12] |
| Cyclodextrins | These molecules can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[9][10] | The type and concentration of cyclodextrin need to be optimized. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in common solvents.
| Solvent | Concentration | Notes | Reference |
| DMSO | 250 mg/mL (463.37 mM) | Requires sonication | [1] |
| Water | 125 mg/mL (231.68 mM) | Requires sonication | [2] |
| 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL (3.86 mM) | Clear solution | [1] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (3.86 mM) | Clear solution | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Thaw a single aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired concentrations.
-
Ensure that the final concentration of DMSO in the culture medium does not exceed the tolerance level of your cells (typically ≤ 0.1%).[6]
-
Add the diluted compound to your cell culture plates and mix gently by swirling.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of Cephaeline leading to ferroptosis and altered gene expression.
Experimental Workflow
Caption: A stepwise workflow for troubleshooting and improving the solubility of compounds for in vitro assays.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. glpbio.com [glpbio.com]
- 3. Cephaeline [drugfuture.com]
- 4. ucd.ie [ucd.ie]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emetine Hydrochloride | C29H41ClN2O4 | CID 6603320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cephaeline dihydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Cephaeline Dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in well-closed, light-resistant containers at a controlled room temperature of 25°C, with excursions permitted between 15°C and 30°C.[1][2] It is also noted to be hygroscopic, so storage in a dry environment is crucial.[3] For short-term storage (days to weeks), refrigeration at 0 - 4°C is recommended, and for long-term storage (months to years), freezing at -20°C is advisable.
Q2: Is this compound sensitive to light?
A2: Yes, it is recommended to store this compound in light-resistant containers, suggesting that it is sensitive to light.[1][2] Photostability studies should be conducted as part of forced degradation testing to understand the impact of light on its stability.
Q3: What is the shelf life of this compound?
A3: The shelf life of this compound is not definitively established in the provided search results. However, one supplier suggests that the product is stable for at least one month at normal temperature during shipping. For long-term stability, proper storage conditions must be maintained. A re-test period should be established through long-term stability studies.
Q4: Is this compound stable in solution?
A4: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. While specific data for this compound is limited, analogous compounds are susceptible to hydrolysis and oxidation in solution. It is recommended to prepare solutions fresh and protect them from light. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C) for a limited time. A stability-indicating method should be used to assess the purity of the solution over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the compound. | - Review storage conditions (temperature, light, humidity).- Prepare fresh samples and standards.- Perform forced degradation studies to identify potential degradation products. |
| Loss of potency or activity | Chemical degradation. | - Verify storage conditions.- Assess the purity of the compound using a validated analytical method.- Consider potential incompatibilities with excipients or other components in the formulation. |
| Physical changes (e.g., color change, clumping) | Hygroscopicity or degradation. | - Store in a desiccator or controlled humidity environment.- Re-test the material to confirm its identity and purity. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | - Evaluate the stability of this compound under the specific pH, temperature, and solvent conditions of your experiment.- Prepare solutions immediately before use. |
Stability and Storage Data Summary
| Parameter | Condition | Observation/Recommendation | Reference |
| Temperature | 15-30°C (controlled room temperature) | Recommended for routine storage. | [1][2] |
| 0-4°C | Recommended for short-term storage (days to weeks). | ||
| -20°C | Recommended for long-term storage (months to years). | [4] | |
| Light | Exposure to light | Protect from light; use light-resistant containers. | [1][2] |
| Humidity | Ambient | Hygroscopic; store in a dry place. | [3] |
| Shipping | Room Temperature | Stable for at least one month without cooling measures. | [5] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound. These studies should be performed according to ICH Q1A(R2) guidelines.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or other suitable organic solvent
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 N HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 N NaOH.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Withdraw samples at different time intervals and dilute for analysis.
-
-
Thermal Degradation:
-
Expose the solid this compound to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period.
-
At specified time points, withdraw samples, allow them to cool, and prepare solutions for analysis.
-
-
Photostability:
-
Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure period, prepare solutions of both the exposed and control samples for analysis.
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Visualizations
Caption: Key factors influencing the stability of this compound.
References
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 4. cephaeline | 483-17-0 [amp.chemicalbook.com]
- 5. snscourseware.org [snscourseware.org]
Technical Support Center: Cephaeline & Mucoepidermia Carcinoma (MEC) Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cephaeline in mucoepidermoid carcinoma (MEC) cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cephaeline in mucoepidermoid carcinoma (MEC) cells?
Cephaeline has been shown to possess anti-cancer properties in MEC cell lines by regulating cell viability, migration, and proliferation.[1][2] A key mechanism of action is the induction of histone H3 acetylation, which leads to chromatin relaxation.[1][2] This epigenetic modification is thought to inhibit tumor growth and disrupt the formation of tumorspheres, which are indicative of cancer stem cell activity.[1][2]
Q2: What are the typical IC50 values for Cephaeline in MEC cell lines?
The half-maximal inhibitory concentration (IC50) of Cephaeline can vary between different MEC cell lines, reflecting their diverse genetic backgrounds and sensitivities. Reported IC50 values are:
-
UM-HMC-1: 0.16µM
-
UM-HMC-2: 2.08µM
-
UM-HMC-3A: 0.02µM[1]
Q3: My MEC cells are showing reduced sensitivity to Cephaeline compared to published data. What are the potential reasons?
Several factors could contribute to reduced sensitivity or apparent resistance to Cephaeline in your experiments. These can be broadly categorized as experimental variability or potential biological resistance mechanisms.
Experimental Variability:
-
Cell Line Integrity: Ensure the MEC cell line has been recently authenticated and is free from contamination. Genetic drift can occur with continuous passaging.
-
Reagent Quality: Confirm the purity and stability of your Cephaeline stock. Improper storage can lead to degradation.
-
Assay Conditions: Variations in cell seeding density, media composition, and incubation times can all impact experimental outcomes.
Potential Biological Resistance Mechanisms: While specific resistance mechanisms to Cephaeline in MEC have not been extensively documented, several general and analogous mechanisms of drug resistance in cancer could be at play:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.[3][4][5][6] This is a common mechanism of multidrug resistance in cancer.[3]
-
Alterations in Drug Target: While Cephaeline's primary described mechanism in MEC is histone H3 acetylation, other targets may exist.[1][2] Mutations or altered expression of these targets could confer resistance.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like NF-κB has been associated with resistance to other therapies in MEC.[7][8] Emetine, a structural analog of Cephaeline, has been shown to inhibit the NF-κB pathway.[7]
-
Cancer Stem Cell (CSC) Enrichment: A subpopulation of cancer stem-like cells within the tumor may be inherently more resistant to therapy.[9] While Cephaeline has been shown to disrupt tumorspheres, a resistant CSC population could potentially be selected for over time.[1][2]
Q4: How can I investigate if my MEC cells are developing resistance to Cephaeline?
To investigate potential resistance, you can perform the following:
-
Generate a Dose-Response Curve: Determine the IC50 of Cephaeline in your cell line and compare it to published values and your own historical data. A significant shift to the right in the dose-response curve indicates decreased sensitivity.
-
Drug Efflux Assay: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123) to assess whether your cells are actively pumping out compounds. An increase in efflux compared to a sensitive parental line could indicate an ABC transporter-mediated resistance mechanism.
-
Western Blot Analysis: Analyze the protein expression levels of key ABC transporters (e.g., P-glycoprotein/MDR1/ABCB1) and proteins involved in pro-survival pathways (e.g., components of the NF-κB pathway).
-
Cancer Stem Cell Assays: Compare the percentage of ALDH-positive cells or the tumorsphere formation efficiency between your potentially resistant cells and the parental line. An increase in these populations may suggest enrichment of a resistant CSC subpopulation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for Cephaeline in MTT assays.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| MTT Incubation Time | Ensure the MTT incubation time is sufficient for formazan crystal formation but does not lead to cytotoxicity from the MTT reagent itself.[10] |
| Solvent for Cephaeline | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not cytotoxic to the cells. |
| Incomplete Solubilization | After adding the solubilization buffer, ensure all formazan crystals are fully dissolved before reading the absorbance.[10] |
Issue 2: No significant effect of Cephaeline on cell migration in a wound healing (scratch) assay.
| Potential Cause | Troubleshooting Step |
| Sub-optimal "Wound" Creation | Ensure a consistent and cell-free "wound" is created in the cell monolayer. Use a new pipette tip for each scratch to maintain consistency.[1][2][11] |
| Cell Proliferation vs. Migration | To distinguish between effects on migration and proliferation, consider using a proliferation inhibitor like Mitomycin C in your assay medium. |
| Incorrect Cephaeline Concentration | Use a concentration of Cephaeline that is known to affect cell viability but is not immediately cytotoxic, as dead cells will not migrate. |
| Inconsistent Imaging | Mark the plate to ensure you are imaging the same field of view at each time point.[11] |
Issue 3: Cephaeline treatment does not reduce the ALDH-positive population or tumorsphere formation.
| Potential Cause | Troubleshooting Step |
| ALDH Assay Controls | Ensure you are using the specific ALDH inhibitor, DEAB, as a negative control to properly gate the ALDH-positive population during flow cytometry analysis.[12] |
| Tumorsphere Culture Conditions | Use ultra-low attachment plates and appropriate serum-free media supplemented with growth factors (e.g., EGF and bFGF) for tumorsphere formation.[13][14] |
| Emergence of a Resistant Subpopulation | If you observe a lack of effect after prolonged treatment, it's possible a resistant subpopulation of cancer stem-like cells has been selected. Consider isolating this population for further characterization. |
| Cell Dissociation for Passaging | When passaging tumorspheres, ensure complete dissociation into single cells to accurately assess self-renewal capacity in subsequent generations. |
Quantitative Data Summary
Table 1: IC50 Values of Cephaeline in Mucoepidermoid Carcinoma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| UM-HMC-1 | 0.16 | [1] |
| UM-HMC-2 | 2.08 | [1] |
| UM-HMC-3A | 0.02 | [1] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed MEC cells in a 96-well plate at a pre-optimized density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Cephaeline for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed MEC cells in a 6-well or 12-well plate and grow to a confluent monolayer.[1][2]
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile p200 pipette tip.[1][2][11]
-
Washing: Gently wash the wells with PBS to remove detached cells.[1]
-
Treatment: Add fresh media containing the desired concentration of Cephaeline or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours) using a microscope.[1]
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Tumorsphere Formation Assay
-
Cell Preparation: Prepare a single-cell suspension of MEC cells.
-
Cell Seeding: Seed cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with serum-free media supplemented with EGF and bFGF.[13][14]
-
Treatment: Include Cephaeline or vehicle control in the media at the time of seeding.
-
Incubation: Incubate the plates for 7-14 days to allow for tumorsphere formation.
-
Quantification: Count the number of tumorspheres formed in each well using a microscope.
-
Data Analysis: Calculate the tumorsphere formation efficiency (TFE) as (number of tumorspheres / number of cells seeded) x 100%.
Visualizations
Caption: Proposed signaling pathway of Cephaeline in MEC cells.
Caption: Workflow for troubleshooting Cephaeline resistance.
References
- 1. clyte.tech [clyte.tech]
- 2. Scratch Wound Healing Assay [bio-protocol.org]
- 3. Multidrug resistance in mucoepidermoid carcinoma of the parotid gland--immunohistochemical investigations of P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Multidrug Resistance: Flavonoid and Terpenoid Nitrogen-Containing Derivatives as ABC Transporter Modulators [mdpi.com]
- 5. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming adaptive resistance in mucoepidermoid carcinoma through inhibition of the IKK-β/IκBα/NFκB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting histone deacetylase and NFκB signaling as a novel therapy for Mucoepidermoid Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repurposing NFκB and HDAC inhibitors to individually target cancer stem cells and non-cancer stem cells from mucoepidermoid carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. med.virginia.edu [med.virginia.edu]
- 12. stemcell.com [stemcell.com]
- 13. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Technical Support Center: Optimizing Cephaeline in Antiviral Research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing Cephaeline in antiviral efficacy studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cephaeline and what is its known antiviral activity?
A1: Cephaeline is a natural alkaloid compound extracted from the roots of Cephaelis ipecacuanha.[1][] It has demonstrated potent antiviral activity against a broad spectrum of viruses. Notably, it shows inhibitory effects against Zika virus (ZIKV), Ebola virus (EBOV), and various coronaviruses.[1][3][4] Studies have reported its efficacy in low nanomolar to low micromolar concentrations, making it a compound of interest for antiviral research.[][3]
Q2: What is the primary mechanism of action for Cephaeline's antiviral effects?
A2: Cephaeline exerts its antiviral effects through multiple mechanisms. It has been shown to inhibit the RNA-dependent RNA polymerase (RdRp) activity of certain viruses, which is crucial for viral genome replication.[4][5] For instance, it inhibited the RdRp activity of the Zika virus with an IC₅₀ of 976 nM.[1][4][5] Additionally, some studies suggest that Cephaeline can disrupt the early stages of the viral life cycle, such as virus entry into host cells.[4]
Q3: What is a recommended starting concentration range for in vitro antiviral assays?
A3: A good starting point for in vitro studies is to perform a dose-response experiment covering a wide range of concentrations, from low nanomolar (e.g., 1 nM) to mid-micromolar (e.g., 50 µM). Based on published data, the 50% inhibitory concentration (IC₅₀) for Cephaeline often falls within the nanomolar range. For example, the IC₅₀ against Zika virus in SNB-19 cells is 3.11 nM, and against Ebola virus in Vero E6 cells is 22.18 nM.[1][] A preliminary cytotoxicity assay is critical to determine the non-toxic concentration range in your specific cell line.
Q4: What are CC₅₀, IC₅₀, and the Selectivity Index (SI), and why are they important?
A4:
-
CC₅₀ (50% Cytotoxic Concentration): This is the concentration of a compound that causes the death of 50% of uninfected host cells.[6] It is a crucial measure of the compound's toxicity to the host cells.
-
IC₅₀ (50% Inhibitory Concentration): This is the concentration of a compound required to inhibit a specific biological or biochemical function—in this case, viral replication—by 50%.[7]
-
Selectivity Index (SI): This is the ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀).[6] The SI is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity, meaning the compound is effective against the virus at concentrations that are not harmful to the host cells.[6] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[6]
Quantitative Data Summary
For ease of reference, the following tables summarize the reported cytotoxic and antiviral concentrations of Cephaeline across various cell lines and viruses.
Table 1: 50% Inhibitory Concentration (IC₅₀) of Cephaeline Against Various Viruses
| Virus | Cell Line | IC₅₀ Value | Reference |
| Zika Virus (ZIKV) | SNB-19 | 3.11 nM | [] |
| Zika Virus (ZIKV) | HEK293 (NS1 Protein Expression) | 26.4 nM | [] |
| Zika Virus (ZIKV) | HEK293 (NS5 RdRp Activity) | 976 nM | [1][4] |
| Ebola Virus (EBOV) | Vero E6 | 22.18 nM | [1] |
| Ebola Virus (EBOV VLP) | HeLa | 3.27 µM | [1] |
| SARS-CoV-2 | Vero E6 | 0.0123 µM (12.3 nM) | [4] |
| Vaccinia Virus (WR) | BSC40 | IC₉₉ = 60 nM | [4][5] |
Table 2: 50% Cytotoxic Concentration (CC₅₀) of Cephaeline in Different Cell Lines
| Cell Line | Assay Duration | CC₅₀ Value | Reference |
| Vero E6 | Not Specified | 49.05 µM | [4] |
| Mucoepidermoid Carcinoma (UM-HMC-1) | 72 hours | 0.16 µM | [1] |
| Mucoepidermoid Carcinoma (UM-HMC-2) | 72 hours | 2.08 µM | [1] |
| Mucoepidermoid Carcinoma (UM-HMC-3A) | 72 hours | 0.02 µM | [1] |
| Lung Cancer (H460) | 72 hours | 35 nM | [8] |
| Lung Cancer (A549) | 72 hours | 43 nM | [8] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate standard experimental workflows and the known antiviral mechanisms of Cephaeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Emetine, Ipecac, Ipecac Alkaloids and Analogues as Potential Antiviral Agents for Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Frontiers | Efficacy decrease of antiviral agents when administered to ongoing hepatitis C virus infections in cell culture [frontiersin.org]
- 8. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cephaeline Dihydrochloride Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the purification of cephaeline dihydrochloride from Ipecac root (Carapichea ipecacuanha) extract.
Frequently Asked Questions (FAQs)
Q1: What are the primary alkaloids in Ipecac root and why is their separation challenging? A1: The two major alkaloids in Ipecac root are cephaeline and emetine, which together can account for a significant portion of the total alkaloid content.[1] These compounds are structurally very similar, differing only by a single methyl group, which makes their separation a significant challenge during the purification process.[2] Other alkaloids like psychotrine, O-methylpsychotrine, and protoemetine are also present.[3]
Q2: What is the general workflow for purifying cephaeline from Ipecac root? A2: The typical workflow involves:
-
Extraction: Grinding the dried Ipecac root and extracting the alkaloids using a suitable solvent, often assisted by methods like ultrasonication.[4][5]
-
Concentration: Removing the extraction solvent under reduced pressure.[4]
-
Acid-Base Extraction: Utilizing pH adjustments to separate the basic alkaloids from neutral and acidic impurities.[1]
-
Chromatographic Purification: Using techniques like preparative High-Performance Liquid Chromatography (HPLC) to separate cephaeline from emetine and other related alkaloids.[2][4]
-
Salt Formation and Isolation: Converting the purified cephaeline base into its dihydrochloride salt and isolating it, typically through lyophilization (freeze-drying).[4]
Q3: Which analytical methods are recommended for monitoring the purity of cephaeline during purification? A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for both quantifying and assessing the purity of cephaeline and emetine.[1] Methods often employ a C18 reversed-phase column with detection by a Diode Array Detector (DAD) or a fluorescence detector for enhanced sensitivity.[5][6][7]
Q4: Why is cephaeline converted to its dihydrochloride salt form? A4: Converting cephaeline to its dihydrochloride salt increases its stability and water solubility, which is often desirable for pharmaceutical applications. The resulting lyophilized product is a stable powder that can be used directly as a bulk drug or a reference standard.[4]
Experimental Workflow
Caption: Workflow for this compound Purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low Yield of Total Alkaloids during Extraction | - Inefficient cell wall disruption.- Incorrect solvent choice or volume.- Insufficient extraction time or agitation. | - Ensure the Ipecac root is finely ground.[1]- Use ultrasonic-assisted extraction to improve cell disruption and efficiency.[5]- Optimize the solvent system. Acidified ethanol or methanol are effective.[2][4]- Increase the number of extraction steps or the duration of each step.[1] |
| 2. Poor Separation of Cephaeline and Emetine in HPLC | - Inappropriate mobile phase composition.- Column overloading.- Incorrect column selection or column degradation. | - Optimize the mobile phase. A common system is a gradient of acetonitrile and an aqueous buffer like phosphoric acid or 1-heptanesulfonic acid sodium salt.[1][6][8]- Reduce the injection volume or the concentration of the sample.- Ensure you are using a high-resolution reversed-phase column (e.g., C18) and that it is not past its usable lifetime.[1][5] |
| 3. Product Degradation (Discoloration/Impurity Peaks) | - Exposure to light or high temperatures.- pH instability.- Presence of oxidative enzymes from the plant matrix. | - Protect the extract and purified fractions from light and heat at all stages.- Maintain appropriate pH during extraction and purification steps. The final dihydrochloride salt is more stable at an acidic pH (e.g., pH 4).[4]- Work quickly during the initial extraction phases to minimize enzymatic activity. |
| 4. Difficulty with Final Product Crystallization/Precipitation | - Presence of impurities hindering crystal formation.- Incorrect solvent for crystallization.- Inappropriate concentration. | - Ensure the cephaeline fraction from HPLC is of high purity (>98%).[2]- Lyophilization (freeze-drying) is a highly effective alternative to crystallization for obtaining a stable, dry powder directly from the aqueous acidic solution.[4] |
Quantitative Data Summary
Table 1: Comparison of Extraction Conditions
| Parameter | Method 1: Ultrasonic Bath | Method 2: Agitated Maceration | Reference |
|---|---|---|---|
| Solvent | 70% (v/v) Ethanol | 70% (v/v) Ethanol | [5] |
| Efficacy | Reported as having the highest yield among tested methods. | Higher yield than static maceration but generally less efficient than ultrasonication. | [5] |
| Mechanism | Vibrations cause efficient cell disruption, increasing solvent penetration. | Agitation increases the surface contact between the solute and solvent. |[5] |
Table 2: Typical HPLC Parameters for Cephaeline Analysis
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Column | Symmetry C18 (5 µm) | Acclaim™ 120 C18 | Gemini-NX C18 (5 µm) |
| Mobile Phase | Buffer (20 mmol/l 1-heptanesulfonic acid sodium salt, pH 4.0 with acetic acid)-methanol (51:49, v/v) | Gradient of 0.08% trifluoroacetic acid (aqueous) and acetonitrile | Isocratic: methanol:acetonitrile:0.1% phosphoric acid (9:3:88) |
| Flow Rate | Not specified | Not specified | 1.0 mL/min |
| Detection | Fluorescence (285/316 nm) | Diode Array (285 nm) | Diode Array (245 nm) |
| Column Temp. | Not specified | 40°C | 40°C |
Detailed Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction and Purification of Cephaeline
This protocol is a synthesized methodology based on published literature and patents.[2][4][5]
-
Preparation of Plant Material:
-
Take dried Ipecac root and grind it into a fine powder (e.g., 1 mm).[1]
-
-
Ultrasonic Extraction:
-
To the powdered root, add 10-40 times its weight of an acidic ethanol solution (e.g., 50-90% ethanol containing 1-3% acid like HCl).[4]
-
Place the mixture in an ultrasonic bath and extract for 0.5-2 hours.[4][9]
-
Centrifuge the mixture and collect the supernatant (extract). Repeat the extraction on the residue to maximize yield.
-
-
Concentration and Initial Purification:
-
Combine the supernatants and concentrate under reduced pressure at 40-60°C to remove most of the ethanol.[4]
-
Adjust the pH of the remaining aqueous solution to an alkaline value (pH 10-12) using a suitable base (e.g., ammonium hydroxide).[1][4]
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate, n-butyl chloride, or diethyl ether) to the aqueous solution.[1][10] The basic alkaloids will partition into the organic layer. Separate and collect the organic layer.
-
-
Preparative HPLC Separation:
-
Concentrate the organic layer and redissolve the residue in a suitable solvent for injection.
-
Inject the solution into a preparative HPLC system equipped with a C18 column.[2][4]
-
Use a suitable mobile phase gradient (refer to Table 2 for analytical examples that can be adapted) to separate cephaeline from emetine and other alkaloids.
-
Monitor the elution profile using a UV detector (e.g., at 285 nm) and collect the fraction corresponding to the cephaeline peak.[1]
-
-
Formation of Dihydrochloride Salt and Isolation:
-
Take the collected cephaeline fraction and evaporate the organic solvent.[4]
-
Redissolve the residue in a minimal amount of water.
-
Adjust the pH to ~4 with dilute hydrochloric acid.[4]
-
Freeze the solution (e.g., at -40°C) and then lyophilize (freeze-dry) under high vacuum for 24+ hours until a dry powder is obtained.[4] The resulting product is this compound with a purity that can exceed 98.5%.[2]
-
References
- 1. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 2. CN105384737A - Method for extracting and refining alkaloid from ipecac - Google Patents [patents.google.com]
- 3. Health Benefits of Ipecac and Cephaeline: their Potential in Health Promotion and Disease Prevention | Bentham Science [eurekaselect.com]
- 4. CN102633793B - Preparation method for extracting and separating emetini hydrochloridium and cephaeline hydrochloride from ipecace - Google Patents [patents.google.com]
- 5. redalyc.org [redalyc.org]
- 6. High-performance liquid chromatographic assay with fluorescence detection for the determination of cephaeline and emetine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN102636589B - HPLC (High Performance Liquid Chromatography) quantitative method for cephaeline hydrochloride and ipecine hydrochloride in ipecacuanha medicinal material and preparation of ipecacuanha medicinal material - Google Patents [patents.google.com]
- 9. CN102633793A - Preparation method for extracting and separating emetini hydrochloridium and cephaeline hydrochloride from ipecace - Google Patents [patents.google.com]
- 10. Quantitative analysis of emetine and cephaeline by reversed-phase high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low yield in the synthetic methylation of Cephaeline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield and other challenges during the synthetic methylation of cephaeline to produce emetine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthetic methylation of cephaeline. Each section is presented in a question-and-answer format to directly tackle specific experimental problems.
Issue 1: Low Conversion of Cephaeline
Q: My reaction shows a low conversion of cephaeline to emetine, with a significant amount of starting material remaining. What are the potential causes and how can I improve the conversion rate?
A: Low conversion of cephaeline is a common issue that can stem from several factors related to reactants, reagents, and reaction conditions. Below is a systematic approach to troubleshoot this problem.
Possible Causes & Solutions:
-
Insufficient Methylating Agent: The stoichiometry of the methylating agent is crucial. An insufficient amount will lead to incomplete reaction.
-
Recommendation: Increase the molar equivalents of the methylating agent incrementally. See Table 1 for suggested ranges.
-
-
Weak Base or Incomplete Deprotonation: The phenolic hydroxyl group of cephaeline needs to be deprotonated to form a more nucleophilic phenoxide ion for the methylation to occur efficiently.
-
Recommendation: Ensure the use of a sufficiently strong base to deprotonate the phenolic hydroxyl group. The pKa of a phenolic hydroxyl group is typically around 10. A base with a conjugate acid pKa significantly higher than 10 should be used. Common choices include sodium hydroxide (NaOH) and potassium carbonate (K2CO3). Ensure the base is fresh and anhydrous if the reaction is moisture-sensitive.
-
-
Reaction Temperature and Time: Methylation reactions, particularly those involving hindered phenols, may require elevated temperatures and longer reaction times to proceed to completion.
-
Recommendation: Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals.[1]
-
-
Poor Solubility: If cephaeline or the reagents are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.
-
Recommendation: Select a solvent in which all reactants and reagents are soluble. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are often good choices for methylation reactions.
-
Experimental Workflow for Optimizing Conversion:
Issue 2: Formation of Multiple Products and Low Selectivity
Q: My reaction mixture shows the formation of multiple products, including the desired O-methylated emetine, but also other byproducts, leading to a low yield of the target molecule. How can I improve the selectivity of the reaction?
A: The presence of multiple basic nitrogen atoms (a secondary and a tertiary amine) in the cephaeline molecule makes it susceptible to side reactions, primarily N-methylation, which competes with the desired O-methylation of the phenolic hydroxyl group.
Primary Side Reaction: N-methylation
The lone pairs on the nitrogen atoms of the isoquinoline and the ethylamino side chain are nucleophilic and can react with the methylating agent. This results in the formation of N-methylated and potentially quaternary ammonium salt byproducts.
Strategies to Improve O-methylation Selectivity:
-
Choice of Methylating Agent and Base:
-
"Hard" methylating agents like dimethyl sulfate are known to favor methylation on "harder" nucleophiles like the oxygen of a phenoxide. In contrast, "softer" methylating agents like methyl iodide might show less selectivity.
-
The choice of base is also critical. A strong base will favor the formation of the phenoxide, increasing the rate of O-methylation relative to N-methylation.
-
-
Protecting Group Strategy:
-
To prevent N-methylation, the secondary amine can be protected with a suitable protecting group prior to the methylation step. The protecting group masks the nucleophilicity of the nitrogen, directing the methylation to the phenolic oxygen. After the O-methylation is complete, the protecting group is removed.
-
Common protecting groups for secondary amines include carbamates like tert-butoxycarbonyl (Boc) or benzyl carbamate (Cbz). The choice of protecting group will depend on the overall stability of the molecule and the conditions required for deprotection.[2]
-
Logical Flow for Improving Selectivity:
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the methylation of cephaeline?
A1: For researchers new to this synthesis, a good starting point is to use a reliable methylating agent like dimethyl sulfate with a base such as sodium hydroxide in a polar aprotic solvent. Below is a table with suggested starting parameters.
Table 1: Recommended Starting Conditions for Cephaeline Methylation
| Parameter | Recommended Starting Condition |
| Methylating Agent | Dimethyl Sulfate ((CH₃)₂SO₄)[3][4][5] |
| Equivalents of Methylating Agent | 1.5 - 2.0 eq. |
| Base | Sodium Hydroxide (NaOH) |
| Equivalents of Base | 2.0 - 3.0 eq. |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 25 - 50 °C |
| Reaction Time | 4 - 8 hours (monitor by TLC/HPLC) |
Q2: How can I monitor the progress of the reaction?
A2: The progress of the methylation of cephaeline can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][6][7][8][9]
-
TLC: Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol with a small amount of ammonia) to separate cephaeline, emetine, and any byproducts. The disappearance of the cephaeline spot and the appearance of the emetine spot will indicate the reaction's progress.
-
HPLC: A more quantitative method is reverse-phase HPLC with UV detection (around 280 nm). This will allow you to quantify the amounts of cephaeline and emetine in the reaction mixture over time.[1][6][7][8][9]
Q3: What are the common byproducts I should expect, and how can I characterize them?
A3: Besides unreacted cephaeline and the desired product emetine, the most likely byproducts are N-methylated cephaeline and N,O-dimethylated cephaeline. If a protecting group strategy is not used, you may also see N-methyl emetine. These byproducts can be identified using mass spectrometry (MS) to determine their molecular weights and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.
Table 2: Potential Products and Byproducts in Cephaeline Methylation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass Spec Peak (M+H)⁺ |
| Cephaeline | C₂₈H₃₈N₂O₄ | 466.62 | 467.29 |
| Emetine (Target) | C₂₉H₄₀N₂O₄ | 480.64 | 481.30 |
| N-methyl Cephaeline | C₂₉H₄₀N₂O₄ | 480.64 | 481.30 |
| N,O-dimethyl Cephaeline | C₃₀H₄₂N₂O₄ | 494.67 | 495.32 |
Q4: What is a suitable work-up and purification procedure for isolating emetine?
A4: After the reaction is complete, a standard acid-base extraction is typically employed to isolate the alkaloids.
General Purification Workflow:
The final purification is typically achieved by column chromatography on silica gel, using a solvent system such as dichloromethane/methanol with a small percentage of triethylamine or ammonia to prevent the basic alkaloids from tailing on the acidic silica gel.
Experimental Protocols
Protocol 1: General Procedure for O-methylation of Cephaeline
-
Dissolution: Dissolve cephaeline (1 equivalent) in a suitable solvent (e.g., DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base (e.g., powdered anhydrous K₂CO₃, 2-3 equivalents) to the solution and stir the mixture for 30 minutes at room temperature.
-
Addition of Methylating Agent: Add the methylating agent (e.g., dimethyl sulfate, 1.5-2.0 equivalents) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor its progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by carefully adding water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: HPLC Analysis of Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) or formic acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
By following these guidelines and systematically troubleshooting any issues that arise, researchers can significantly improve the yield and purity of emetine synthesized from cephaeline.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 7. Quantitative analysis of emetine and cephaeline by reversed-phase high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Managing cytotoxicity of Cephaeline in non-cancerous cell lines
Welcome to the technical support center for Cephaeline. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to help you manage the cytotoxic effects of Cephaeline, particularly in non-cancerous cell lines, during your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding Cephaeline's Cytotoxicity
This section addresses common questions regarding the fundamental mechanisms of Cephaeline's action on cells.
Q1: What is the primary mechanism of Cephaeline-induced cytotoxicity?
A1: Cephaeline is a potent inhibitor of protein synthesis.[1][2] It binds to the ribosome, interfering with the elongation step of translation, which halts the production of new proteins and can lead to cell cycle arrest and apoptosis.[1][3] This is considered a primary driver of its cytotoxic effects in both cancerous and non-cancerous cells.
Caption: Cephaeline's mechanism of protein synthesis inhibition.
Q2: Does Cephaeline have other cytotoxic mechanisms?
A2: Yes. Recent studies have revealed that Cephaeline can induce a form of iron-dependent programmed cell death called ferroptosis, particularly in lung cancer cells.[4][5][6] This occurs through the inhibition of NRF2, a key regulatory protein for antioxidant response.[4][5] NRF2 inhibition leads to the downregulation of antioxidant genes like GPX4 and SLC7A11, resulting in the accumulation of lipid peroxides and subsequent cell death.[4][7] Additionally, Cephaeline has been shown to induce histone H3 acetylation, which can modulate gene expression related to cell growth and migration.[7][8][9]
Caption: Cephaeline's induction of ferroptosis via NRF2 inhibition.
Q3: Is Cephaeline's cytotoxicity related to oxidative stress?
A3: The relationship is complex. The induction of ferroptosis involves the accumulation of lipid reactive oxygen species (ROS), which points to a role for oxidative stress.[6] However, one study evaluating Cephaeline in non-cancerous Human Fibroblast Foreskin (HFF) cells found that the addition of an antioxidant (trolox) did not reduce its cytotoxicity, and the compound did not appear to increase ROS production or alter mitochondrial membrane potential in that specific model.[10] This suggests that the cytotoxic mechanism may be cell-type dependent and that direct protein synthesis inhibition can be the dominant effect, precluding a detectable oxidative stress response in some non-cancerous lines.[10]
Section 2: Troubleshooting Guide - Managing Unwanted Cytotoxicity
This guide provides solutions to common problems encountered when working with Cephaeline in non-cancerous cell lines.
Q4: My non-cancerous cells are showing high levels of cytotoxicity even at low concentrations of Cephaeline. What steps can I take?
A4: If you are observing excessive cytotoxicity, consider the following troubleshooting steps:
-
Verify IC50 and Concentration Range: The half-maximal inhibitory concentration (IC50) of Cephaeline can be very low (in the nanomolar to low micromolar range) and varies significantly between cell lines.[5][7][8] Ensure your dosing range is appropriate. It is advisable to perform a preliminary dose-ranging study with 10-fold dilutions to identify the responsive range for your specific cell line before conducting detailed experiments.[11]
-
Reduce Exposure Time: Cytotoxicity is a function of both concentration and duration of exposure.[12] If a 72-hour exposure is too toxic, try reducing the incubation time to 48 or 24 hours to find a window where your desired effect is observable without excessive cell death.[5]
-
Use a Cell Proliferation Assay, Not Just a Viability Assay: Some assays, like the MTT assay, measure metabolic activity which may not always correlate directly with cell viability and cannot distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[13] Consider using a direct cell counting method or a proliferation assay (e.g., BrdU incorporation) to get a clearer picture of Cephaeline's impact.[13]
Q5: How can I selectively protect my non-cancerous cells from Cephaeline while still affecting target cancer cells in a co-culture experiment?
A5: A strategy known as "cyclotherapy" can be employed to protect normal, proliferating cells from chemotherapy agents.[14][15] This approach takes advantage of the fact that many non-cancerous cells have intact cell cycle checkpoints, unlike many cancer cells.[16][17]
-
The Strategy: Pre-treat your co-culture with a low, non-toxic dose of a cytostatic agent that induces a reversible G1 cell cycle arrest in the non-cancerous cells.[16] Because Cephaeline's cytotoxicity is often linked to processes in cycling cells (i.e., the need for new protein synthesis), arresting the non-cancerous cells in G1 can make them less susceptible. Cancer cells with defective G1 checkpoints will continue to cycle and remain vulnerable.[15][16]
-
Example Agents for G1 Arrest: Low concentrations of CDK4/6 inhibitors (like Trilaciclib), p53 activators, or staurosporine have been shown to induce G1 arrest in normal cells, thereby protecting them from various chemotherapeutic agents.[14][16][18]
Caption: Workflow for selective protection of non-cancerous cells.
Q6: Are there specific inhibitors I can use to counteract Cephaeline's cytotoxicity for mechanistic studies?
A6: Yes, based on its known mechanisms, you can use specific inhibitors to probe its cytotoxic pathways:
-
To Counteract Ferroptosis: If you hypothesize that ferroptosis is the primary mode of cell death in your model, you can co-treat cells with a ferroptosis inhibitor. The inhibitory effects of Cephaeline on lung cancer cells were significantly reversed after administration of ferroptosis inhibitors.[4][7]
-
Examples: Ferrostatin-1, Liproxstatin-1.
-
-
To Investigate Protein Synthesis Inhibition: While there isn't a direct "antidote" for this mechanism, you can use it to your advantage. Comparing the effects of Cephaeline to other protein synthesis inhibitors that act on different stages (e.g., initiation vs. elongation) can help elucidate the specific downstream pathways affected.[1][3][19]
Section 3: Data & Protocols
Quantitative Data Summary
The following table summarizes the reported IC50 values for Cephaeline in various cell lines. Note the general lack of data on non-cancerous lines, highlighting the need for careful dose-response studies in your specific model.
| Cell Line | Cell Type | IC50 Value | Exposure Time | Citation |
| Non-Cancerous Lines | ||||
| HFF | Human Fibroblast Foreskin | < 3 µg/ml (< 6.4 µM) | Not Specified | [10] |
| Cancer Lines | ||||
| UM-HMC-1 | Mucoepidermoid Carcinoma | 0.16 µM | 72 h | [7][8] |
| UM-HMC-2 | Mucoepidermoid Carcinoma | 2.08 µM | 72 h | [7][8] |
| UM-HMC-3A | Mucoepidermoid Carcinoma | 0.02 µM | 72 h | [7][8] |
| H460 | Human Lung Cancer | 88 nM (0.088 µM) | 24 h | [5][6] |
| H460 | Human Lung Cancer | 58 nM (0.058 µM) | 48 h | [5][6] |
| H460 | Human Lung Cancer | 35 nM (0.035 µM) | 72 h | [5][6] |
| A549 | Human Lung Cancer | 89 nM (0.089 µM) | 24 h | [5][6] |
| A549 | Human Lung Cancer | 65 nM (0.065 µM) | 48 h | [5][6] |
| A549 | Human Lung Cancer | 43 nM (0.043 µM) | 72 h | [5][6] |
| HeLa | Human Cervical Cancer | ~80 µM (Cell-free extract) | Not Applicable | [2] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using a CCK-8/WST-8 Assay
This protocol is adapted from methodologies used to assess Cephaeline's effect on lung cancer cell lines and is a common method for determining cell viability and proliferation.[6]
Materials:
-
Your non-cancerous cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
Cephaeline stock solution (in DMSO or appropriate solvent)
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.[6]
-
Compound Addition: Prepare serial dilutions of Cephaeline in complete culture medium. A common range to start with for sensitive cells is 5 nM to 400 nM.[6] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Cephaeline.
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same concentration of solvent (e.g., DMSO) as the highest Cephaeline concentration.
-
Untreated Control: Cells in medium only.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
Reagent Addition: Add 10 µL of the CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the cell type and density.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation:
-
Correct all readings by subtracting the average absorbance of the blank control wells.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Plot the % Viability against the log of the Cephaeline concentration to determine the IC50 value.
-
References
- 1. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Specificity of protein synthesis inhibitors in the inhibition of encephalomyocarditis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. [PDF] Protection of Normal Cells Against Toxic Effects of Chemotherapy by Reversible G1 Arrest | Semantic Scholar [semanticscholar.org]
- 18. oncotarget.com [oncotarget.com]
- 19. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Identification of Cephaeline Dihydrochloride Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cephaeline dihydrochloride. The information provided herein is intended to assist in the identification of potential degradation products and to offer solutions to common challenges encountered during stability studies and analytical method development.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
Based on the chemical structure of Cephaeline, which is a phenolic isoquinoline alkaloid, the expected degradation pathways include oxidation and hydrolysis. Cephaeline is structurally similar to emetine, and studies on related compounds can provide insights into its degradation. For instance, O-methylation is a known metabolic and potential degradation pathway for related alkaloids.
Q2: We are observing a new peak in our HPLC chromatogram during a stability study of this compound. How can we identify it?
The appearance of a new peak indicates the formation of a degradation product. The first step is to ensure it is not an artifact from the sample preparation or analytical system. If the peak is reproducible, the following steps are recommended for identification:
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the unknown peak. This is a critical step in proposing a molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis (MS/MS) on the parent ion of the unknown peak. The fragmentation pattern will provide structural information about the molecule.
-
Forced Degradation Studies: Subject this compound to controlled stress conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products. This can help to confirm if the observed peak is a result of a specific degradation pathway.
-
Comparison with Known Analogs: Compare the retention time and mass spectral data with that of known related compounds or potential degradation products, such as O-methylpsychotrine, which has been identified as a decomposition product of the related alkaloid emetine.
Q3: Our HPLC method does not seem to separate all the degradation products from the parent Cephaeline peak. What can we do?
Co-elution of degradation products with the active pharmaceutical ingredient (API) is a common issue. To improve the separation, consider the following troubleshooting steps:
-
Modify the Mobile Phase:
-
Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).
-
Adjust the pH of the aqueous portion of the mobile phase.
-
Alter the gradient slope to provide more resolution around the API peak.
-
-
Change the Stationary Phase:
-
Use a column with a different chemistry (e.g., a phenyl-hexyl or a cyano column instead of a C18).
-
Consider a column with a smaller particle size (e.g., UPLC) for higher efficiency.
-
-
Adjust the Flow Rate: A lower flow rate can sometimes improve resolution.
-
Optimize the Temperature: Changing the column temperature can affect the selectivity of the separation.
Q4: We are seeing significant degradation of this compound under oxidative stress conditions. How can we minimize this?
If this compound is found to be sensitive to oxidation, consider the following preventative measures during formulation and storage:
-
Inert Atmosphere: Manufacture and package the drug product under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Antioxidants: Include pharmaceutically acceptable antioxidants in the formulation.
-
Light Protection: Store the drug substance and product in light-resistant containers, as light can catalyze oxidative reactions.
-
Chelating Agents: If metal ions are suspected of catalyzing the oxidation, the addition of a chelating agent may be beneficial.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in the chromatogram | - Contamination from solvent, glassware, or sample preparation. - Formation of degradation products. - Carryover from previous injections. | - Run a blank gradient to check for solvent contamination. - Ensure all glassware is thoroughly cleaned. - Perform forced degradation studies to confirm if the peaks are related to the API. - Implement a robust needle wash procedure in the HPLC method. |
| Poor peak shape for Cephaeline or degradation products | - Column overload. - Inappropriate mobile phase pH. - Column degradation. | - Reduce the injection volume or sample concentration. - Adjust the mobile phase pH to ensure the analytes are in a single ionic form. - Replace the column with a new one of the same type. |
| Inconsistent retention times | - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Ensure the column is adequately equilibrated with the mobile phase before each run. |
| Loss of API during stability study | - Degradation of the API. - Adsorption to container closure system. | - Characterize the degradation products to understand the degradation pathway. - Evaluate the compatibility of the API with the container closure system. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (1:1 v/v) and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (1:1 v/v) and keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a period sufficient to produce some degradation (e.g., 24 hours).
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method coupled with a mass spectrometer.
Protocol 2: Stability-Indicating HPLC-MS Method
This protocol provides a starting point for developing a stability-indicating HPLC-MS method for the analysis of this compound and its degradation products.
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) coupled to a mass spectrometer.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection:
-
DAD: 280 nm
-
MS: Positive electrospray ionization (ESI+) mode, scanning a mass range of m/z 100-1000.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.
| Stress Condition | Cephaeline (% Remaining) | Degradation Product 1 (Area %) | Degradation Product 2 (Area %) |
| Control | 100 | 0 | 0 |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 85.2 | 8.5 | 1.3 |
| Base Hydrolysis (0.1 M NaOH, RT, 2h) | 92.1 | 4.2 | 0.5 |
| Oxidative (3% H₂O₂, RT, 24h) | 78.5 | 15.3 | 2.1 |
| Thermal (105°C, 48h) | 98.2 | 0.8 | Not Detected |
| Photolytic (UV/Vis, 24h) | 90.7 | 5.1 | 1.0 |
Visualizations
Light sensitivity and handling precautions for Cephaeline experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cephaeline. It specifically addresses issues related to the compound's light sensitivity and general handling precautions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cephaeline and what are its primary mechanisms of action?
A1: Cephaeline is a phenolic alkaloid derived from the roots of Cephaelis ipecacuanha. It is structurally similar to emetine.[1] Its known mechanisms of action include the induction of histone H3 acetylation and the inhibition of cancer stem cells.[1] A key pathway identified in anti-lung cancer studies is the induction of ferroptosis, a form of iron-dependent cell death.[1] Cephaeline achieves this by inhibiting the NRF2 signaling pathway.[1]
Q2: Is Cephaeline light-sensitive?
A2: Yes. It is recommended to protect Cephaeline and its solutions from light.[1] Its close structural analog, emetine, is known to turn yellow upon exposure to light and heat, suggesting that Cephaeline may also undergo a visible change in color with degradation.
Q3: How should I prepare and store Cephaeline stock solutions?
A3: Cephaeline powder should be stored at -20°C for short-term storage or -80°C for long-term storage. For experimental use, stock solutions can be prepared in DMSO or ethanol.[1] It is crucial to protect these solutions from light during preparation and storage.[1] Store stock solutions in amber vials or tubes wrapped in aluminum foil.
Q4: At what concentrations is Cephaeline typically active in cell culture experiments?
A4: The effective concentration of Cephaeline can vary depending on the cell line and the endpoint being measured. For example, in lung cancer cell lines like H460 and A549, IC50 values for cell viability after 24-72 hours of treatment range from 35 to 89 nM.[1] For other assays, such as the inhibition of Zika virus NS5 RdRp, the IC50 is reported to be 976 nM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected results in bioassays (e.g., lower cytotoxicity). | Degradation of Cephaeline due to light exposure. | • Prepare fresh dilutions of your Cephaeline stock solution for each experiment. • During experiments, keep plates and tubes containing Cephaeline covered with aluminum foil or use amber-colored plates. • Minimize the exposure of your stock solutions to ambient light when handling. • Visually inspect your stock solution for any color change (e.g., yellowing), which may indicate degradation. |
| Improper storage of Cephaeline stock solution. | • Ensure stock solutions are stored at the correct temperature (-20°C for up to 1 month, -80°C for up to 6 months) and protected from light. • Aliquot stock solutions to avoid repeated freeze-thaw cycles. | |
| High background or off-target effects in cell-based assays. | Precipitation of Cephaeline in culture medium. | • Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is low and non-toxic to your cells (typically <0.5%). • After diluting the Cephaeline stock in your medium, vortex or mix thoroughly before adding to the cells. • Visually inspect the medium for any signs of precipitation after adding Cephaeline. |
| Difficulty reproducing results from published literature. | Differences in experimental conditions. | • Carefully review the experimental details in the cited literature, including cell line, seeding density, treatment duration, and the specific assay used. • Ensure that the passage number of your cells is within an appropriate range, as cell characteristics can change over time. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Cephaeline Stock Solutions
| Temperature | Duration | Light Condition |
| -20°C | 1 month | Protect from light |
| -80°C | 6 months | Protect from light |
Table 2: Exemplary IC50 Values of Cephaeline in Lung Cancer Cell Lines
| Cell Line | 24 hours | 48 hours | 72 hours |
| H460 | 88 nM | 58 nM | 35 nM |
| A549 | 89 nM | 65 nM | 43 nM |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed H460 or A549 lung cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of Cephaeline (e.g., 25, 50, and 100 nM) for 24 hours.
-
Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions and incubate for a specified time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.
Western Blot for NRF2
-
Cell Lysis: After treating H460 and A549 cells with Cephaeline for 24 hours, collect the cell pellets and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with a primary antibody against NRF2, followed by incubation with a secondary antibody.
-
Detection: Visualize the protein bands using a suitable detection reagent and imaging system.
Visualizations
Caption: Cephaeline-induced ferroptosis signaling pathway.
Caption: General workflow for in vitro Cephaeline experiments.
References
Technical Support Center: Minimizing Off-Target Effects of Cephaeline in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Cephaeline in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Cephaeline?
A1: Cephaeline's primary on-target effects are the inhibition of protein synthesis and the induction of two forms of programmed cell death: apoptosis and ferroptosis. It is a potent inhibitor of protein synthesis, which can halt cell growth and proliferation.[1][2][3] Additionally, Cephaeline has been shown to induce ferroptosis, an iron-dependent form of cell death, by targeting and inhibiting NRF2, a key regulator of cellular antioxidant responses.[4][5][6][7] It also induces apoptosis, though the exact mechanism is not fully elucidated, it appears to be independent of reactive oxygen species (ROS) production.
Q2: What are the known off-target effects of Cephaeline?
A2: While primarily studied for its anti-cancer properties, Cephaeline can exhibit off-target effects that may confound experimental results. These can include interactions with unintended molecular targets or the induction of cellular responses unrelated to its primary mechanism of action. Distinguishing on-target from off-target effects is crucial for accurate data interpretation.[8][9][10][11] A general approach to identify off-target effects is to use genetic techniques like CRISPR-Cas9 to knock out the intended target of the drug. If the drug still elicits the same effect in the knockout cells, it is likely due to off-target interactions.[8]
Q3: How can I minimize the off-target effects of Cephaeline in my experiments?
A3: Minimizing off-target effects is critical for obtaining reliable data. Here are some strategies:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the lowest effective concentration of Cephaeline that elicits the desired on-target effect with minimal off-target engagement.[12][13][14][15] Off-target effects often occur at higher concentrations.
-
Use of Positive and Negative Controls: Employ appropriate controls in your experiments. A well-characterized inhibitor of protein synthesis (e.g., cycloheximide) can serve as a positive control for its on-target effect. For ferroptosis, a known inducer (e.g., erastin) and an inhibitor (e.g., ferrostatin-1) can be used.
-
Target Validation with Genetic Approaches: Use techniques like siRNA or CRISPR-Cas9 to knock down or knock out the putative targets of Cephaeline (e.g., components of the protein synthesis machinery or NRF2). If the observed cellular phenotype is rescued or mimicked by these genetic perturbations, it provides strong evidence for an on-target effect.[8]
-
Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different aspects of the same biological process. For example, to confirm protein synthesis inhibition, you can use both a metabolic labeling assay (e.g., puromycin incorporation) and a reporter gene assay.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed at concentrations expected to be specific for the target.
| Possible Cause | Recommended Solution |
| Off-target toxicity | Perform a dose-response curve to determine the EC50 for cytotoxicity and compare it to the IC50 for the on-target effect. If they are very close, consider using a lower concentration for a longer duration. Validate the on-target effect using a genetic approach (e.g., CRISPR knockout of the target). If cytotoxicity persists in knockout cells, it is likely an off-target effect.[8] |
| Cell line sensitivity | Different cell lines can have varying sensitivities to Cephaeline. Test a panel of cell lines to find one with a suitable therapeutic window between on-target effects and general cytotoxicity. |
| Experimental conditions | Optimize cell seeding density and treatment duration. High cell density can lead to nutrient depletion and increased sensitivity to cytotoxic agents. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Cephaeline stability | Prepare fresh stock solutions of Cephaeline for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light. |
| Cellular passage number | Use cells within a consistent and low passage number range, as cellular characteristics and drug responses can change with prolonged culturing. |
| Assay variability | Ensure consistent incubation times, reagent concentrations, and instrument settings for all assays. Include technical and biological replicates to assess variability. |
Quantitative Data Summary
Table 1: IC50 Values of Cephaeline in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Reference |
| H460 | Lung Cancer | 24 | 88 | [6][7] |
| 48 | 58 | [6][7] | ||
| 72 | 35 | [6][7] | ||
| A549 | Lung Cancer | 24 | 89 | [6][7] |
| 48 | 65 | [6][7] | ||
| 72 | 43 | [6][7] |
Key Experimental Protocols
Cell Viability Assessment using CCK-8 Assay
This protocol is for determining the cytotoxic effects of Cephaeline on a cell line of interest.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Cephaeline stock solution
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Cephaeline in complete medium.
-
Remove the medium from the wells and add 100 µL of the Cephaeline dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[16][17][18][19]
Immunofluorescence Staining for Histone H3 Acetylation (H3K9ac)
This protocol allows for the visualization of changes in histone acetylation, a potential off-target effect of Cephaeline.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
Cephaeline
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against acetylated Histone H3 (H3K9ac)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with Cephaeline at the desired concentration and for the appropriate time.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (anti-H3K9ac) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.[20][21][22][23][24]
Visualizations
Caption: Cephaeline's primary on-target signaling pathways.
Caption: Workflow to dissect on- and off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 4. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 12. Concentration-effect and dose-response relations in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aspects of the Relationship Between Drug Dose and Drug Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Changes in the Dose–Response Relationship of One Toxicant Under Simultaneous Exposure to Another Toxicant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. ptglab.com [ptglab.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. apexbt.com [apexbt.com]
- 20. epigentek.com [epigentek.com]
- 21. ptglab.com [ptglab.com]
- 22. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histone modification dynamics as revealed by multicolor immunofluorescence-based single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immunofluorescence of Histone Proteins | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refinement of Cephaeline Extraction from Psychotria ipecacuanha
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of cephaeline from Psychot-ria ipecacuanha.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction process in a question-and-answer format.
Question: My cephaeline yield is significantly lower than expected. What are the potential causes and solutions?
Answer: Low cephaeline yield can stem from several factors throughout the extraction process. Consider the following:
-
Plant Material: The concentration of alkaloids, including cephaeline, is highest in the roots of Psychotria ipecacuanha plants that are between 16 and 19 months old[1][2]. Using leaves or stems will result in a lower yield, as the alkaloid concentration is highest in the roots[3][4][5]. Ensure your plant material is of optimal age and that you are using the correct plant part.
-
Drying Method: While one study found no significant difference between oven-drying and sun-drying, improper drying can lead to degradation of alkaloids[1]. Ensure the plant material is dried at a controlled temperature, for example, at 50°C for 48 hours, to preserve the integrity of the active compounds[4].
-
Extraction Solvent and pH: The choice of solvent and the pH of the extraction medium are critical. Acidified ethanol or methanol has been shown to be effective. For instance, using 70% ethanol or an acidic methanol solution can enhance extraction efficiency[3][4][5][6][7]. The pH should be acidic to facilitate the conversion of alkaloids into their salt form, which is more soluble in the alcoholic solvent[7].
-
Extraction Technique: The method of agitation significantly impacts yield. Techniques that increase the surface contact between the plant material and the solvent, such as an ultrasonic bath or maceration with agitation, are more efficient than static maceration[3][4][5]. For example, ultrasonic-assisted extraction for 30 minutes to 2 hours can improve yields[8].
-
Number of Extractions: A single extraction may not be sufficient to recover all the cephaeline. Performing multiple extraction steps (e.g., three successive extractions) with fresh solvent will increase the overall yield[3][4].
Question: I am observing a significant amount of impurities in my final extract. How can I improve the purity of my cephaeline?
Answer: Improving the purity of your cephaeline extract involves optimizing both the extraction and downstream purification steps.
-
Solvent Polarity: The polarity of your extraction solvent determines which compounds are co-extracted. If you are getting a high level of impurities, consider a more selective solvent system. A common technique involves initial extraction with a polar solvent like acidic ethanol, followed by a liquid-liquid extraction. After basifying the aqueous extract (e.g., to a pH of 10-12), the alkaloids can be extracted into a less polar solvent like diethyl ether, leaving more polar impurities behind[8].
-
Chromatographic Purification: For high-purity cephaeline, chromatographic methods are essential. Preparative High-Performance Liquid Chromatography (HPLC) using a C18 column is a highly effective method for separating cephaeline from other alkaloids like emetine and other plant constituents[8].
-
pH Adjustment and Precipitation: Adjusting the pH of the extract can selectively precipitate certain compounds. After extraction, carefully adjusting the pH can help to remove unwanted acidic or basic impurities before proceeding to further purification steps.
Question: My HPLC analysis shows poor separation between cephaeline and emetine. What can I do to improve the resolution?
Answer: Achieving good separation between cephaeline and emetine, which are structurally similar, requires careful optimization of your HPLC method.
-
Mobile Phase Composition: The composition of the mobile phase is crucial. A common mobile phase for separating these alkaloids is a mixture of acetonitrile, methanol, and an acidic aqueous solution (e.g., 0.1% phosphoric acid)[6]. The ratio of these components should be optimized. For example, a mobile phase of acetonitrile:methanol:0.1% phosphoric acid (9:3:88) has been used successfully[6].
-
Column Chemistry and Temperature: A C18 column is typically used for this separation[6]. Ensure your column is in good condition. Maintaining a constant column temperature, for instance at 40°C, can also improve peak shape and resolution[3].
-
Flow Rate: The flow rate of the mobile phase affects the time the analytes spend on the column and thus the separation. A flow rate of around 1.0 mL/min is commonly used[6]. You may need to adjust this slightly to optimize your separation.
-
Detection Wavelength: The UV detection wavelength should be set at a point where both compounds have good absorbance. A wavelength of 285 nm has been reported for the analysis of both emetine and cephaeline[1].
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting cephaeline from Psychotria ipecacuanha?
A1: Ultrasound-assisted extraction (UAE) is a highly efficient method. It utilizes ultrasonic waves to disrupt the plant cell walls, enhancing the penetration of the solvent and increasing the extraction yield in a shorter time compared to traditional maceration[3][4][5]. Using an acidic ethanol or methanol solution as the solvent in combination with UAE is a robust approach[6][7][8].
Q2: Which part of the Psychotria ipecacuanha plant contains the highest concentration of cephaeline?
A2: The roots of the plant have the highest concentration of cephaeline and other alkaloids. Studies have shown that the alkaloid content in the roots is significantly higher than in the stems and leaves[3][4][5]. Therefore, for maximizing yield, it is recommended to use the roots for extraction.
Q3: What is the optimal age of the plant for harvesting to obtain the highest cephaeline content?
A3: Research indicates that the highest concentration of total alkaloids, including cephaeline, is found in plants that are harvested between 16 and 19 months of age[1][2].
Q4: How can I quantify the amount of cephaeline in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying cephaeline. This technique allows for the separation and quantification of individual alkaloids in the extract by comparing them to a known standard[3][6]. Thin Layer Chromatography (TLC) can also be used for qualitative identification and semi-quantitative estimation[3][4][5].
Q5: Are there any safety precautions I should take when working with Psychotria ipecacuanha extracts?
A5: Yes, extracts of Psychotria ipecacuanha contain emetic alkaloids and should be handled with care. Ingestion can cause nausea and vomiting. It is important to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area.
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and analysis of cephaeline.
Protocol 1: Ultrasound-Assisted Extraction of Cephaeline
This protocol describes an efficient method for extracting cephaeline using an ultrasonic bath.
-
Sample Preparation:
-
Harvest the roots of 16 to 19-month-old Psychotria ipecacuanha plants.
-
Clean the roots to remove any soil and debris.
-
Dry the roots in a convection oven at 50°C for 48 hours[4].
-
Grind the dried roots into a fine powder using a laboratory mill.
-
-
Extraction:
-
Weigh 1.0 g of the powdered root material and place it in a suitable vessel.
-
Place the vessel in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 25°C)[3][4].
-
After sonication, centrifuge the mixture at 1840 rpm for 10 minutes to separate the supernatant from the plant debris[3][4].
-
Carefully decant and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent on the remaining plant material to maximize the yield[3][4].
-
Combine the supernatants from all three extractions.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined supernatant using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Protocol 2: Quantification of Cephaeline using HPLC
This protocol outlines the steps for the quantitative analysis of cephaeline in the extract.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a certified cephaeline standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to different known concentrations.
-
Accurately weigh a portion of the crude extract and dissolve it in a known volume of the mobile phase or methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[3].
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile:methanol:0.1% phosphoric acid (9:3:88)[6].
-
Flow Rate: 1.0 mL/min[6].
-
Column Temperature: 40°C[3].
-
Injection Volume: 10 µL[4].
-
Detection: UV detector set at 285 nm[1].
-
-
Analysis:
-
Inject the prepared standards and sample solutions into the HPLC system.
-
Identify the cephaeline peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of cephaeline in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data Summary
| Plant Part | Extraction Method | Solvent | Cephaeline Content (mg/g dry weight) | Emetine Content (mg/g dry weight) | Total Alkaloid Content (mg/g dry weight) | Reference |
| Roots | Ultrasonic Bath | 70% Ethanol | 4.65 | 3.9 | 8.55 | [3][4] |
| Stems | Ultrasonic Bath | 70% Ethanol | Not specified | Not specified | 4.05 | [3][4] |
| Leaves | Ultrasonic Bath | 70% Ethanol | 3.7 | 2.75 | 2.4 | [3][4] |
Visualizations
Experimental Workflow for Cephaeline Extraction and Quantification
Caption: Workflow for cephaeline extraction and HPLC quantification.
Troubleshooting Logic for Low Cephaeline Yield
Caption: Troubleshooting guide for low cephaeline yield.
References
- 1. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 2. Optimizing cephaeline and emetine production from Ipecac root and antimicrobial activity through maturity harvesting and processing [repositorio.una.ac.cr]
- 3. redalyc.org [redalyc.org]
- 4. Emetine and cephaeline content in plants of Psychotria ipecacuanha in Costa Rica [scielo.org.co]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN105384737A - Method for extracting and refining alkaloid from ipecac - Google Patents [patents.google.com]
- 8. CN102633793B - Preparation method for extracting and separating emetini hydrochloridium and cephaeline hydrochloride from ipecace - Google Patents [patents.google.com]
Validation & Comparative
Cephaeline and Emetine: A Comparative Analysis of Antiviral Efficacy Against ZIKV and EBOV
A detailed guide for researchers on the potent antiviral activities of ipecac alkaloids against Zika and Ebola viruses, supported by key experimental data and mechanistic insights.
The re-emergence of Zika virus (ZIKV) and Ebola virus (EBOV) continues to pose a significant threat to global public health, creating an urgent need for effective antiviral therapeutics.[1][2][3][4] In the quest for such agents, drug repurposing has identified emetine, an anti-protozoal drug, and its analog cephaeline as potent inhibitors of both ZIKV and EBOV.[1][2][5][6] Both compounds, derived from the ipecac root, demonstrate strong antiviral activity at low nanomolar concentrations in vitro and have shown efficacy in in vivo models.[1][2][5][6]
This guide provides a comparative overview of the antiviral efficacy of cephaeline and emetine against these two deadly viruses, presenting quantitative data, detailed experimental methodologies, and an exploration of their molecular mechanisms of action.
Data Presentation: In Vitro Antiviral Activity
Cephaeline and emetine exhibit potent, dose-dependent inhibition of both ZIKV and EBOV. Their efficacy has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values summarized below. Emetine, in particular, shows antiviral effects at concentrations more than 10-fold lower than its cytotoxic concentration.[1]
| Compound | Virus | Assay Type | Cell Line | IC50 / EC50 | CC50 | Selectivity Index (SI = CC50/IC50) |
| Emetine | ZIKV (MR766) | NS1 Secretion | HEK293 | 52.9 nM | 180 nM | 3.4 |
| ZIKV | NS5 RdRp Activity | (Biochemical) | 121 nM[7][8][9] | N/A | N/A | |
| EBOV | Live Virus Infection | Vero E6 | 16.9 nM[1] | > 1 µM (Vero E6) | > 59 | |
| EBOV | VLP Entry | HeLa | 10.2 µM[1] | > 25 µM (HeLa) | > 2.45 | |
| Cephaeline | ZIKV | NS5 RdRp Activity | (Biochemical) | 976 nM[7][8][10] | N/A | N/A |
| EBOV | Live Virus Infection | Vero E6 | 22.18 nM[10] | N/A | N/A | |
| EBOV | VLP Entry | HeLa | 3.27 µM[10] | N/A | N/A |
Experimental Protocols
The quantitative data presented above were derived from a series of robust in vitro assays designed to measure specific stages of the viral life cycle.
ZIKV Antiviral Assay (NS1 Secretion)
This assay quantifies the level of secreted ZIKV non-structural protein 1 (NS1), a reliable marker for viral replication.
-
Cell Seeding: Human Embryonic Kidney (HEK293) cells are seeded in 96-well plates and incubated overnight.
-
Compound Treatment: Cells are pre-treated with serial dilutions of emetine or cephaeline for one hour.
-
Virus Infection: The cells are then infected with the ZIKV MR766 strain.
-
Incubation: The plates are incubated for 48 hours to allow for viral replication and NS1 protein secretion.
-
Quantification: The cell culture supernatant is collected, and the amount of secreted NS1 protein is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The reduction in NS1 levels in treated cells compared to untreated controls is used to calculate the IC50 value.
EBOV Live Virus Infection Assay
This assay measures the ability of the compounds to inhibit infection by live, replication-competent Ebola virus.
-
Cell Seeding: Vero E6 cells, a kidney epithelial cell line, are seeded in plates and grown overnight.
-
Compound Treatment & Infection: Cells are treated with various concentrations of the compounds and subsequently infected with EBOV.
-
Incubation: The infection is allowed to proceed for a set period (e.g., 72 hours).
-
Endpoint Measurement: The extent of viral infection is determined, often by immunofluorescence staining for a viral antigen or by quantifying viral RNA via RT-qPCR.
-
Data Analysis: The IC50 value is calculated based on the dose-dependent reduction in viral infection.
EBOV Viral-Like Particle (VLP) Entry Assay
This assay specifically assesses the inhibition of the viral entry stage.
-
Cell Seeding: HeLa cells are plated in 96-well plates.
-
Treatment and VLP Application: Cells are treated with the compounds before the addition of Ebola VLPs. These VLPs are engineered to contain a reporter gene (e.g., luciferase) that is expressed only upon successful entry into the host cell.
-
Incubation: The cells are incubated for a period (e.g., 72 hours) to allow for VLP entry and reporter gene expression.
-
Signal Detection: The reporter signal (e.g., luminescence) is measured.
-
Data Analysis: A decrease in the reporter signal corresponds to the inhibition of viral entry, from which an IC50 is determined.
ZIKV NS5 RNA-dependent RNA Polymerase (RdRp) Activity Assay
This is a biochemical assay to determine if the compounds directly inhibit the key viral replication enzyme.
-
Assay Setup: A reaction mixture is prepared containing purified ZIKV NS5 RdRp enzyme, a template RNA, and necessary components for RNA synthesis.
-
Inhibitor Addition: Emetine or cephaeline is added to the reaction at various concentrations.
-
Reaction Initiation & Incubation: The polymerase reaction is initiated and allowed to proceed.
-
Quantification: The amount of newly synthesized RNA is quantified.
-
Data Analysis: The IC50 value represents the concentration of the compound required to reduce the polymerase activity by 50%.[7][8]
Mechanism of Action
Emetine and cephaeline inhibit ZIKV and EBOV through a dual mechanism, targeting both viral and host cell factors.[1][3] This multi-pronged approach contributes to their high potency and may reduce the likelihood of the viruses developing resistance.[1]
-
Inhibition of Viral Replication: Both emetine and its analog cephaeline directly inhibit the RNA-dependent RNA polymerase (RdRp) activity of the ZIKV NS5 protein.[1][7] Emetine is believed to bind to an allosteric site near the priming loop of the polymerase, disrupting its catalytic function and thus halting the synthesis of new viral RNA.[1]
-
Disruption of Viral Entry and Host Cell Processes: The compounds interfere with viral entry, particularly for EBOV.[1] Emetine and cephaeline accumulate in lysosomes, acidic organelles that are critical for the entry of many viruses, including EBOV.[1] This accumulation disrupts lysosomal function and blocks autophagy, a cellular process that some viruses exploit for replication.[1] By targeting these host cell pathways, the drugs create an environment that is inhospitable to viral infection.
References
- 1. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry | Semantic Scholar [semanticscholar.org]
- 4. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposed Use of the Alkaloids Emetine and Cephaeline to Treat Zika Virus Infection | Technology Transfer [techtransfer.nih.gov]
- 6. Technology - Repurposed Use of the Alkaloids Emetine and Cephaeline to Treat Zika Virus Infection [nih.technologypublisher.com]
- 7. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Analysis of the Anticancer Mechanisms of Cephaeline and Emetine
An Objective Guide for Researchers and Drug Development Professionals
Cephaeline and Emetine, two closely related alkaloids derived from the ipecacuanha plant, have garnered significant interest in oncology research for their potent cytotoxic effects against various cancer types. While structurally similar, emerging evidence suggests distinct mechanistic nuances that differentiate their anticancer profiles. This guide provides a comprehensive comparison of their mechanisms of action, supported by experimental data, to inform future research and drug development efforts.
Comparative Cytotoxicity
Both Cephaeline and Emetine exhibit robust dose-dependent cytotoxicity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting their comparable potency.
Table 1: Comparative IC50 Values of Cephaeline and Emetine in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Cephaeline | UM-HMC-1 | Mucoepidermoid Carcinoma | 0.16 | [1][2] |
| UM-HMC-2 | Mucoepidermoid Carcinoma | 2.08 | [1][2] | |
| UM-HMC-3A | Mucoepidermoid Carcinoma | 0.02 | [1][2] | |
| H460 | Lung Cancer | 0.088 (24h), 0.058 (48h), 0.035 (72h) | [3] | |
| A549 | Lung Cancer | 0.089 (24h), 0.065 (48h), 0.043 (72h) | [3] | |
| Emetine | MGC803 | Gastric Cancer | 0.0497 | [4] |
| HGC-27 | Gastric Cancer | 0.0244 | [4] | |
| CWR22Rv1 | Prostate Cancer | ~0.0375 | [5] | |
| LNCaP | Prostate Cancer | ~0.0295 | [5] | |
| PC3 | Prostate Cancer | ~0.25 | [5] |
Core Mechanism: Protein Synthesis Inhibition
The foundational anticancer mechanism for both Cephaeline and Emetine is the potent inhibition of protein synthesis.[5][6][7] They bind to the 40S ribosomal subunit, thereby obstructing the translocation step of elongation during translation.[5][8][9] This leads to a global shutdown of protein production, which disproportionately affects rapidly proliferating cancer cells that have high demands for protein synthesis.
Divergent and Convergent Signaling Pathways
Beyond their shared primary mechanism, Cephaeline and Emetine modulate distinct and overlapping signaling pathways to exert their anticancer effects.
1. Induction of Apoptosis:
Both compounds are potent inducers of apoptosis. Emetine has been shown to activate caspase-3 and caspase-7 in osteosarcoma cells and induce DNA fragmentation and mitochondrial depolarization in acute myeloid leukemia (AML) cells.[10][11] It can also sensitize pancreatic cancer cells to TRAIL-induced apoptosis.[12] While less is detailed about Cephaeline's direct role in caspase activation, its ability to induce cell death implies an apoptotic mechanism.
2. Cell Cycle Arrest:
Emetine can induce cell cycle arrest at the G2/M phase in lymphoma cells and at the sub G0/G1 checkpoint in mucoepidermoid carcinoma cells.[13][14] This prevents cancer cells from proceeding through division, ultimately leading to apoptosis. The effect of Cephaeline on cell cycle progression is an area requiring further investigation for a direct comparison.
3. Modulation of Key Signaling Pathways:
-
NF-κB Pathway: Emetine is a known inhibitor of the NF-κB signaling pathway.[15][16] It has been shown to reduce the phosphorylation of IκB-α and the expression of NF-κB protein, which in turn downregulates pro-survival genes.[11][13] This anti-inflammatory and pro-apoptotic mechanism is a significant component of its anticancer activity.[17][18]
-
Wnt/β-catenin Pathway: In breast cancer cells, Emetine has been demonstrated to antagonize the Wnt/β-catenin signaling pathway by targeting the low-density lipoprotein-receptor-related protein 6 (LRP6) and disheveled (DVL).[19][20] This leads to decreased expression of Wnt target genes involved in cell proliferation and stemness.[19]
-
MAPK Pathway: Emetine's effects on the MAPK pathway appear to be cell-type specific. In osteosarcoma cells, it activates the pro-apoptotic p38 pathway while inhibiting the pro-survival ERK and JNK pathways.[10]
-
Ferroptosis and NRF2 (Cephaeline): A distinguishing mechanism for Cephaeline is its ability to induce ferroptosis, a form of iron-dependent programmed cell death.[3][21] It achieves this by targeting and inhibiting NRF2, a key regulator of antioxidant response.[3][22] This leads to an accumulation of lipid peroxides and subsequent cell death, presenting a unique therapeutic avenue for lung cancer.[3][21]
-
Histone Acetylation (Cephaeline): Cephaeline has been identified as an inductor of histone H3 acetylation in mucoepidermoid carcinoma cells.[1][2][23] This epigenetic modification can lead to changes in gene expression that inhibit proliferation and invasion.[1]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of Cephaeline and Emetine on cancer cell lines and calculate IC50 values.
-
Methodology:
-
Seed cancer cells (e.g., UM-HMC-1, UM-HMC-2, UM-HMC-3A) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Cephaeline or Emetine for specified time periods (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value using dose-response curve analysis.[1][2]
-
2. Apoptosis Analysis (Flow Cytometry)
-
Purpose: To quantify the extent of apoptosis induced by Cephaeline or Emetine.
-
Methodology:
-
Treat cancer cells with the desired concentrations of Cephaeline or Emetine for a specified time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in a binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis
-
Purpose: To detect changes in the expression and phosphorylation status of proteins in key signaling pathways.
-
Methodology:
-
Treat cells with Cephaeline or Emetine and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-IκB-α, NF-κB, p-LRP6, active β-catenin, NRF2) overnight at 4°C.[13][19][20]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
-
Conclusion
Both Cephaeline and Emetine are potent anticancer agents that function primarily by inhibiting protein synthesis. However, they exhibit distinct secondary mechanisms that could be exploited for targeted therapies. Emetine's well-documented inhibition of the NF-κB and Wnt/β-catenin pathways makes it a compelling candidate for cancers reliant on these pro-survival signals. In contrast, Cephaeline's unique ability to induce ferroptosis via NRF2 inhibition and to modulate histone acetylation opens up new therapeutic possibilities, particularly for cancers resistant to conventional apoptosis-inducing agents. Further head-to-head comparative studies are warranted to fully elucidate their differential effects in various cancer models and to guide their potential clinical development.
References
- 1. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments on potential new applications of emetine as anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emetine blocks DNA replication via proteosynthesis inhibition not by targeting Okazaki fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specificity of protein synthesis inhibitors in the inhibition of encephalomyocarditis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emetine exerts anticancer effects in U2OS human osteosarcoma cells via activation of p38 and inhibition of ERK, JNK, and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emetine induces oxidative stress, cell differentiation and NF-κB inhibition, suppressing AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of emetine in SARS-CoV-2 treatment: regulation of p38 MAPK signaling pathway for preventing emetine-induced cardiac complications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cephaeline and Other NRF2 Inhibitors in Lung Cancer
A comprehensive guide for researchers validating the NRF2 inhibitory activity of Cephaeline, with a comparative assessment against established inhibitors Brusatol and ML385. This guide provides supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Introduction to NRF2 in Lung Cancer
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a crucial role in the cellular defense against oxidative and electrophilic stress. In normal cells, NRF2 activity is tightly regulated by its cytosolic repressor, Kelch-like ECH-associated protein 1 (KEAP1). However, in many cancer types, including non-small cell lung cancer (NSCLC), the NRF2 pathway is often constitutively activated. This hyperactivation can be due to mutations in KEAP1 or NRF2 itself, leading to enhanced cancer cell survival, proliferation, and resistance to chemotherapy and radiotherapy. Consequently, the inhibition of NRF2 has emerged as a promising therapeutic strategy for lung cancer. This guide focuses on the validation of a novel NRF2 inhibitor, Cephaeline, and compares its efficacy with other known inhibitors, Brusatol and ML385.
Comparative Efficacy of NRF2 Inhibitors
The inhibitory potential of Cephaeline, Brusatol, and ML385 has been evaluated in human non-small cell lung cancer cell lines, A549 and H460. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Inhibitor | Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) |
| Cephaeline | A549 | 89 nM | 65 nM | 43 nM |
| H460 | 88 nM | 58 nM | 35 nM | |
| Brusatol | A549 | < 60 nM | Not Reported | Not Reported |
| H460 | Not Reported | Not Reported | Not Reported | |
| ML385 | A549 / H460 | 1.9 µM (General) | Not Reported | Not Reported |
Note: H460 cells, which have a mutation in KEAP1 leading to NRF2 hyperactivation, have been reported to be more sensitive to ML385 than A549 cells[1].
Experimental Validation Protocols
Accurate and reproducible experimental design is critical for the validation of NRF2 inhibitory activity. Detailed protocols for key assays are provided below.
Cell Viability Assay (CCK-8)
This assay determines the cytotoxic effect of the NRF2 inhibitors on lung cancer cells.
-
Cell Seeding: Seed A549 or H460 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Cephaeline, Brusatol, or ML385 in culture medium. Add 10 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software.
Western Blot Analysis for NRF2 and Target Protein Levels
This technique is used to quantify the protein levels of NRF2 and its downstream targets.
-
Cell Lysis: Treat A549 or H460 cells with the NRF2 inhibitors at desired concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NRF2 (e.g., 1:1000 dilution) and its target genes (e.g., NQO1, HMOX1, GCLC) overnight at 4°C. A loading control such as β-actin or GAPDH should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
NRF2-ARE Luciferase Reporter Assay
This assay measures the transcriptional activity of NRF2.
-
Cell Transfection: Co-transfect A549 or H460 cells in a 24-well plate with a firefly luciferase reporter plasmid containing Antioxidant Response Elements (AREs) (e.g., pGL3-8xARE) and a Renilla luciferase plasmid for normalization (e.g., pGL4.74) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, treat the cells with the NRF2 inhibitors at various concentrations.
-
Incubation: Incubate the cells for another 16-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NRF2 transcriptional activity.
Quantitative Real-Time PCR (qPCR) for NRF2 Target Gene Expression
qPCR is used to measure the mRNA levels of NRF2 target genes.
-
RNA Extraction: Treat cells with the NRF2 inhibitors, and then extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based qPCR master mix, the synthesized cDNA, and specific primers for NRF2 target genes (HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH) for normalization.
-
HMOX1 Forward: 5'-CAGGCAGAGAATGCTGAGTTC-3'
-
HMOX1 Reverse: 5'-GCTTCACATAGCGCTGCA-3'
-
NQO1 Forward: 5'-GGCAGCGTTCGGTATTACCTA-3'
-
NQO1 Reverse: 5'-TCGGCAGGATACTGAAAGTTC-3'
-
GCLC Forward: 5'-AATCTGCCACCAGATTTGAC-3'
-
GCLC Reverse: 5'-TGGTTTGGTTTCACGGATTT-3'
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the validation process.
Caption: NRF2 signaling pathway and the inhibitory action of Cephaeline.
Caption: Experimental workflow for validating NRF2 inhibitory activity.
Caption: Logical flow for confirming Cephaeline's NRF2 inhibitory activity.
References
Navigating Resistance: A Comparative Analysis of Cephaeline and Other 40S Ribosomal Inhibitors
A Deep Dive into Cross-Resistance Profiles and Mechanistic Insights for Researchers in Drug Discovery
The emergence of drug resistance is a formidable challenge in the development of novel therapeutics. For researchers focused on targeting the ribosome, a fundamental component of the cellular machinery, understanding the nuances of cross-resistance among inhibitors is paramount. This guide provides a comparative analysis of Cephaeline, an alkaloid derived from Ipecacuanha species, and other inhibitors of the 40S ribosomal subunit. By presenting key experimental data, detailed methodologies, and visual representations of associated cellular pathways, this document serves as a critical resource for scientists and drug development professionals in navigating the complex landscape of ribosomal inhibition and resistance.
Quantitative Cross-Resistance Analysis
The development of resistance to one ribosomal inhibitor can often confer resistance to other structurally or functionally related compounds. The following tables summarize the cross-resistance profiles of various 40S ribosomal inhibitors, with a focus on Cephaeline and its close analog, Emetine. Data is presented as the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cross-Resistance in Emetine-Resistant Chinese Hamster Ovary (CHO) Cells
Mutants of Chinese Hamster Ovary (CHO) cells selected for resistance to Emetine (EmtR) exhibit a consistent pattern of cross-resistance to other 40S ribosomal inhibitors with a similar mechanism of action. This suggests a common binding site or mode of inhibition among these compounds. Notably, these resistant cells do not show cross-resistance to inhibitors with different binding sites on the ribosome, such as those targeting the 60S subunit.
| Compound | Wild-Type CHO Cells (IC50) | Emetine-Resistant CHO Cells (IC50) | Fold Resistance | Target Subunit |
| Emetine | Value not specified in abstract | Significantly increased | High | 40S |
| Cephaeline | Value not specified in abstract | Significantly increased | High | 40S |
| Cryptopleurine | Value not specified in abstract | Significantly increased | High | 40S |
| Tylocrebrine | Value not specified in abstract | Significantly increased | High | 40S |
| Tubulosine | Value not specified in abstract | Significantly increased | High | 40S |
| Cycloheximide | No significant change | No significant change | None | 60S |
| Trichodermin | No significant change | No significant change | None | 60S |
| Anisomycin | No significant change | No significant change | None | 60S |
| Pactamycin | No significant change | No significant change | None | 40S (Initiation) |
| Sparsomycin | No significant change | No significant change | None | 60S |
Data synthesized from Gupta et al., Biochemistry, 1977.[1] The study indicates that the primary lesion in these resistant mutants affects the 40S ribosomal subunit, leading to a shared resistance phenotype for emetine-like compounds.[1]
Table 2: Inhibitory Concentrations (IC50) of Emetine and Related Compounds in Various Cell Lines
The potency of 40S ribosomal inhibitors can vary across different cell types. The following table provides a summary of IC50 values for Emetine and its derivatives from various studies, offering a baseline for their activity in sensitive cells.
| Compound | Cell Line | IC50 (µM) |
| Emetine | Vero E6 | ~0.11 |
| Dehydroemetine (DHE4) | Vero E6 | ~0.21 |
| Emetine | BEC-hACE2 | ~0.12 |
| Dehydroemetine (DHE4) | BEC-hACE2 | Value not specified |
| Emetine | HepG2 | 2.2 ± 1.4 |
| Emetine | Primary Rat Hepatocytes | 0.62 ± 0.92 |
Data compiled from K. et al., and La T. et al.[2][3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-resistance studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the literature.
Cell Culture and Generation of Resistant Cell Lines
-
Cell Lines: Chinese Hamster Ovary (CHO) cells are a common model for studying drug resistance due to their robust growth and ease of genetic manipulation. Other cell lines such as Vero E6 (monkey kidney epithelial cells) and HepG2 (human liver cancer cells) are also utilized depending on the research question.
-
Culture Conditions: Cells are typically maintained in a standard growth medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Generation of Resistant Mutants: Resistant cell lines can be generated through single-step selection. This involves exposing a large population of wild-type cells to a high concentration of the selective agent (e.g., Emetine). Surviving colonies are then isolated, expanded, and tested for their resistance phenotype. This process can be enhanced by prior treatment with a mutagen to increase the frequency of resistance-conferring mutations.
In Vivo Cytotoxicity Assay
This assay determines the concentration of a compound required to inhibit cell growth and proliferation.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (e.g., Cephaeline, Emetine, etc.) in fresh culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity, or by direct cell counting.
-
Plot the percentage of viable cells against the compound concentration and determine the IC50 value from the dose-response curve.
-
In Vitro Protein Synthesis Inhibition Assay
This cell-free assay directly measures the effect of inhibitors on the translational machinery.
-
Procedure:
-
Prepare a cell-free extract (e.g., rabbit reticulocyte lysate or a lysate from the cell line of interest) containing ribosomes, tRNAs, amino acids, and other necessary factors for translation.
-
Add a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or a radiolabeled protein).
-
Incorporate a radiolabeled amino acid (e.g., [35S]-methionine) into the reaction mixture.
-
Add varying concentrations of the inhibitor to be tested.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a set time.
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition relative to a control reaction without the inhibitor and determine the IC50 value.
-
Mechanistic Insights and Signaling Pathways
The inhibitory action of Cephaeline and related compounds on the 40S ribosomal subunit can trigger downstream cellular signaling pathways. Understanding these pathways is crucial for predicting off-target effects and potential therapeutic synergies.
References
- 1. Mutants of CHO cells resistant to the protein synthesis inhibitors, cryptopleurine and tylocrebrine: genetic and biochemical evidence for common site of action of emetine, cryptopleurine, tylocrebine, and tubulosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Cephaeline Dihydrochloride and Rupintrivir in the Inhibition of Foot-and-Mouth Disease Virus (FMDV)
For Immediate Release
This guide provides a detailed comparison of the antiviral efficacy of Cephaeline dihydrochloride and rupintrivir against the Foot-and-Mouth Disease Virus (FMDV). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the mechanisms of action, quantitative performance data, and the experimental protocols utilized in these findings.
Executive Summary
Foot-and-Mouth Disease (FMD) remains a significant threat to the livestock industry worldwide. The development of effective antiviral agents is a critical component of disease control strategies. This guide evaluates two compounds, this compound, an ipecac alkaloid, and rupintrivir, a known picornavirus 3C protease inhibitor, for their potential to inhibit FMDV replication. Recent studies indicate that Cephaeline exhibits a potent dual mechanism of action, functioning as both a replicase inhibitor and a direct virucide, with superior efficacy in several in vitro assays compared to rupintrivir.[1][2][3] Rupintrivir, a well-characterized inhibitor of the viral 3C protease, serves as a valuable benchmark for antiviral activity.[4][5][6]
Quantitative Comparison of Antiviral Activity
The following table summarizes the key quantitative data on the efficacy of this compound and rupintrivir against FMDV, derived from in vitro studies.
| Parameter | This compound | Rupintrivir | Reference |
| Post-Viral Entry (EC50) | 0.05 ± 0.13 µM | 3.43 ± 0.54 µM | [1] |
| Prophylactic (EC50) | 0.23 ± 0.65 µM | > 10 µM (from supplementary data) | [1] |
| Penetration Assay (EC50) | 0.05 ± 0.38 µM | 2.06 ± 0.31 µM | [1] |
| 3Dpol Inhibition (IC50) | 0.15 µM | Not Applicable | [1][2][7] |
| 3Cpro Inhibition (IC50) | Not Applicable | Varies (specific FMDV value not detailed in snippets) | [4][8] |
| Selective Index (SI) - Post-Viral Entry | 368.40 | Not specified in the same study | [1] |
| Selective Index (SI) - Prophylactic | 80.09 | Not specified in the same study | [1] |
| Selective Index (SI) - Penetration Assay | 368.40 | Not specified in the same study | [1] |
Mechanisms of Action
This compound: A Dual-Action Inhibitor
Cephaeline demonstrates a multifaceted approach to FMDV inhibition. Its primary mechanism is the interference with the viral RNA-dependent RNA polymerase (3Dpol), a critical enzyme for the replication of the viral genome.[1][2][7] Additionally, Cephaeline exhibits direct virucidal effects, meaning it can inactivate virus particles directly.[1][2][3] Molecular docking studies have further elucidated the interaction of Cephaeline with the active site of the FMDV 3Dpol.[1][2]
Caption: Mechanism of Cephaeline against FMDV.
Rupintrivir: A Targeted 3C Protease Inhibitor
Rupintrivir is a well-established inhibitor of the picornavirus 3C protease (3Cpro).[4][5][6] This viral enzyme is essential for the proteolytic processing of the viral polyprotein into individual functional proteins.[4][6] By inhibiting 3Cpro, rupintrivir effectively halts the viral replication cycle.[9] It has been widely used as a positive control in in vitro studies to demonstrate direct antiviral action against various picornaviruses, including FMDV.[5]
Caption: Mechanism of Rupintrivir against FMDV.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
Cell Lines and Virus
-
Cell Line: Baby Hamster Kidney (BHK-21) cells were utilized for cytotoxicity assays and antiviral experiments.[1]
-
Virus Strain: The FMDV serotype O/ME-SA/Ind2001d was used for infection studies.[1]
Antiviral Activity Assays
A general workflow was employed to assess the antiviral efficacy at different stages of the viral life cycle.
Caption: General workflow for FMDV antiviral assays.
-
Post-Viral Entry Assay: BHK-21 cells were first infected with FMDV. After an incubation period to allow for viral entry, the cells were treated with varying concentrations of the antiviral compounds. The reduction in FMDV-infected cells was then determined.[1]
-
Prophylactic Assay: BHK-21 cells were pre-treated with the antiviral compounds before being challenged with the FMDV. This assay evaluates the ability of the compound to prevent an infection from being established.[1]
-
Penetration Assay: This assay assesses the inhibitory effect of the compounds on the penetration of the virus into the host cells.[1]
-
Directed-Virucidal Assay: To determine the direct effect on the virus particles, FMDV was incubated with the compounds prior to infecting the cells. The reduction in viral titer was then measured.[1]
FMDV Minigenome Assay for 3Dpol Inhibition
This assay was used to specifically evaluate the inhibitory effect of Cephaeline on the FMDV replicase (3Dpol) activity.[1][2][7]
-
BHK-21 cells were transfected with a plasmid expressing the FMDV 3Dpol and a minigenome plasmid containing a reporter gene (e.g., GFP).
-
The cells were then treated with different concentrations of Cephaeline.
-
The inhibition of 3Dpol activity was quantified by measuring the expression of the reporter gene and the production of negative-strand viral RNA via RT-qPCR.[1][2][7]
3C Protease (3Cpro) Inhibition Assay
While specific protocols for FMDV 3Cpro inhibition by rupintrivir were not detailed in the provided search results, a general methodology for assessing 3Cpro activity involves:
-
Expression and purification of the FMDV 3Cpro enzyme.
-
Use of a fluorogenic substrate that is cleaved by the protease, resulting in a detectable signal.
-
Incubation of the enzyme and substrate with varying concentrations of the inhibitor (rupintrivir).
-
Measurement of the reduction in fluorescence to determine the IC50 value.[10]
Conclusion
The available data suggests that this compound is a highly potent inhibitor of FMDV in vitro, demonstrating efficacy at multiple stages of the viral life cycle, including viral entry and replication.[1] Its dual-action mechanism as both a replicase inhibitor and a direct virucide makes it a compelling candidate for further investigation.[1][2][3] Rupintrivir, while an effective inhibitor of the FMDV 3C protease, appears to be less potent than Cephaeline in cell-based assays under the conditions tested.[1] These findings highlight the potential of ipecac alkaloids as a promising avenue for the development of novel anti-FMDV therapeutics. Further in vivo studies are warranted to validate these in vitro results.
References
- 1. Dual effects of ipecac alkaloids with potent antiviral activity against foot-and-mouth disease virus as replicase inhibitors and direct virucides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Foot-and-Mouth Disease Virus 3C Protease Antagonizes Interferon Signaling and C142T Substitution Attenuates the FMD Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecules Targeting 3C Protease Inhibit FMDV Replication and Exhibit Virucidal Effect in Cell-Based Assays [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. journals.asm.org [journals.asm.org]
A Comparative Analysis of Histone Acetylation by Cephaeline and Known HDAC Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of Cephaeline on histone acetylation against two well-characterized histone deacetylase (HDAC) inhibitors, Vorinostat and Trichostatin A. This analysis is supported by experimental data on their respective impacts on cell viability and histone H3 lysine 9 acetylation (H3K9ac), along with detailed experimental protocols and pathway visualizations.
Executive Summary
Cephaeline, a natural alkaloid, has been identified as an inducer of histone H3 acetylation, a key mechanism in epigenetic regulation often targeted in cancer therapy.[1][2][3][4] This guide compares the biological effects of Cephaeline with the established pan-HDAC inhibitors Vorinostat and Trichostatin A (TSA). All three compounds demonstrate an ability to increase histone H3 acetylation, particularly at the H3K9 residue, and exhibit cytotoxic effects on cancer cell lines. While direct comparative studies are limited, this guide synthesizes available data to provide a framework for understanding their relative potencies and mechanisms of action.
Data Presentation
The following tables summarize the quantitative data gathered on Cephaeline, Vorinostat, and Trichostatin A, focusing on their impact on cell viability (IC50) and their primary mechanism of action as inducers of histone acetylation.
Table 1: Comparative Cytotoxicity (IC50) of Cephaeline and Known HDAC Inhibitors
| Compound | Cell Line | Assay | IC50 | Citation(s) |
| Cephaeline | UM-HMC-1 (Mucoepidermoid Carcinoma) | MTT | 0.16 µM | [1] |
| UM-HMC-2 (Mucoepidermoid Carcinoma) | MTT | 2.08 µM | [1] | |
| UM-HMC-3A (Mucoepidermoid Carcinoma) | MTT | 0.02 µM | [1] | |
| H460 (Lung Cancer) | CCK-8 | 88 nM (24h), 58 nM (48h), 35 nM (72h) | [5][6] | |
| A549 (Lung Cancer) | CCK-8 | 89 nM (24h), 65 nM (48h), 43 nM (72h) | [5][6] | |
| Vorinostat | OCI-AML3 (Acute Myeloid Leukemia) | MTT | 1.55 µM (24h), 0.42 µM (72h) | [7] |
| HeLa (Cervical Cancer) | MTT | 7.8 µM (24h), 3.6 µM (48h) | [8] | |
| HepG2 (Liver Cancer) | MTT | 2.6 µM (24h), 1.0 µM (48h) | [8] | |
| Trichostatin A | SK-BR-3 (Breast Cancer) | MTT | ~1 µM | [9] |
| UKF-NB-3 (Neuroblastoma) | MTT | 69.8 nM | ||
| HepG2 (Hepatoma) | MTT | Induces G0/G1 arrest | [10] | |
| Huh-7 (Hepatoma) | MTT | Induces apoptosis | [10] |
Table 2: Comparative Effects on Histone H3 Acetylation
| Compound | Effect on H3K9 Acetylation | Method of Detection | Citation(s) |
| Cephaeline | Significant increase | Immunofluorescence | [1][2][3][4] |
| Vorinostat | Increased levels | Western Blot, ChIP-Seq | [7][11][12][13] |
| Trichostatin A | Increased levels | Western Blot, Immunofluorescence | [10][14][15][16][17][18] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing histone acetylation, the proposed signaling pathway affected by these compounds, and a logical comparison of their mechanisms.
Caption: Workflow for evaluating the effects of Cephaeline and HDAC inhibitors.
Caption: Signaling cascade initiated by histone acetylation.
Caption: Comparison of Cephaeline and known HDAC inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds and to calculate their IC50 values.
-
Materials:
-
Cancer cell lines (e.g., UM-HMC-1, HeLa)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Cephaeline, Vorinostat, or TSA for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Immunofluorescence Staining for H3K9ac
This protocol is used to visualize and semi-quantify the levels of histone H3 lysine 9 acetylation within cells.
-
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA and 10% normal goat serum in PBS)
-
Primary antibody: anti-H3K9ac
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with the compounds as described for the MTT assay.
-
Wash the cells with PBS and fix them with the fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary anti-H3K9ac antibody.
-
Wash with PBS and then incubate with the fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images. The intensity of the fluorescence signal corresponding to H3K9ac can be quantified using image analysis software.
-
Discussion and Conclusion
The available evidence strongly suggests that Cephaeline induces histone H3 acetylation, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1][2][3][4] This mechanism of action is analogous to that of established HDAC inhibitors like Vorinostat and Trichostatin A, which directly inhibit the enzymatic activity of HDACs.[7][10][11][12][13][14][15][16][17][18]
The induction of histone acetylation by these compounds leads to a more relaxed chromatin structure, which in turn alters the expression of genes involved in cell cycle regulation and apoptosis.[19][20][21][22][23] A key downstream effector appears to be the upregulation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest.[19][22][24]
While the IC50 values for cell viability vary across different cell lines and experimental conditions, both Cephaeline and the known HDAC inhibitors demonstrate potent anti-cancer activity in the nanomolar to low micromolar range. A direct, head-to-head comparison of their efficacy in inducing H3K9ac in the same cell line and under identical experimental conditions would be invaluable for a more definitive comparative assessment.
References
- 1. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of vorinostat on protein expression in vitro and in vivo following mRNA lipoplex administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Trichostatin A on Histone Deacetylases 1, 2 and 3, p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2 Gene Expression in Breast Cancer SK-BR-3 Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 10. Histone deacetylase inhibitor trichostatin A induces cell-cycle arrest/apoptosis and hepatocyte differentiation in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Trichostatin A Relieves Growth Suppression and Restores Histone Acetylation at Specific Sites in a FUS ALS/FTD Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Trichostatin-A induces differential changes in histone protein dynamics and expression in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Histone Deacetylase Inhibitor, Trichostatin A, Enhances Radiosensitivity by Abrogating G2/M Arrest in Human Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. biomedres.us [biomedres.us]
- 23. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cephaeline-Induced Ferroptosis with Ferrostatin-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ferroptosis-inducing effects of Cephaeline and its validation using the specific ferroptosis inhibitor, ferrostatin-1. The information presented is based on experimental data demonstrating Cephaeline as a potent inducer of ferroptosis in cancer cells and the efficacy of ferrostatin-1 in reversing these effects.
Unveiling the Ferroptotic Action of Cephaeline
Cephaeline, a natural product, has been identified as an inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] Studies in lung cancer cell lines, such as H460 and A549, have shown that Cephaeline's cytotoxic effects are significantly mitigated by the co-treatment with ferroptosis inhibitors, but not by inhibitors of other cell death pathways like apoptosis or necroptosis.[1][4] This specificity strongly indicates that ferroptosis is the primary mechanism of Cephaeline-induced cell death.
The molecular mechanism underlying Cephaeline's action involves the targeting of the transcription factor NRF2.[1][2][3] By inhibiting NRF2, Cephaeline leads to the downregulation of key antioxidant proteins, including glutathione peroxidase 4 (GPX4) and solute carrier family 7 member 11 (SLC7A11).[1] This disruption of the cellular antioxidant defense system results in the accumulation of lipid reactive oxygen species (ROS). Concurrently, Cephaeline dysregulates iron metabolism, leading to an increase in intracellular iron levels, which further catalyzes the lipid peroxidation cascade, ultimately culminating in ferroptotic cell death.[1][4]
Ferrostatin-1 as a Key Validation Tool
Ferrostatin-1 is a potent and selective inhibitor of ferroptosis that acts by preventing the accumulation of lipid ROS. In the context of Cephaeline-induced ferroptosis, ferrostatin-1 serves as a critical tool for validating the mechanism of cell death. Experimental evidence demonstrates that co-treatment of lung cancer cells with Cephaeline and ferrostatin-1 (at a concentration of 2 μM) significantly reverses the Cephaeline-induced cell death.[1][4] This rescue effect confirms that the cytotoxicity of Cephaeline is indeed mediated by ferroptosis.
Comparative Experimental Data
The following table summarizes the key experimental findings from studies investigating the ferroptosis-inducing effect of Cephaeline and its validation with ferrostatin-1.
| Parameter | Control | Cephaeline Treatment | Cephaeline + Ferrostatin-1 (2 μM) | Alternative Ferroptosis Inhibitors (Liproxstatin-1, Deferoxamine) |
| Cell Viability | High | Significantly Reduced[1][2] | Significantly Rescued[1][4] | Significantly Rescued[1][4] |
| Lipid ROS Levels | Basal | Markedly Increased | Expected to be Reduced | Expected to be Reduced |
| Intracellular Iron Levels | Basal | Markedly Increased[1][4] | Expected to be Unchanged by Fer-1, but cell is rescued | Reduced by Deferoxamine[1][4] |
| NRF2 Activity | Normal | Inhibited[1][2][3] | Inhibition by Cephaeline persists | Inhibition by Cephaeline persists |
| GPX4 Expression | Normal | Downregulated[1] | Downregulation by Cephaeline persists | Downregulation by Cephaeline persists |
| SLC7A11 Expression | Normal | Downregulated[1] | Downregulation by Cephaeline persists | Downregulation by Cephaeline persists |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed H460 or A549 lung cancer cells in a 96-well plate at an appropriate density and culture overnight.
-
Treatment: Treat the cells with various concentrations of Cephaeline (e.g., 25, 50, 100 nM) with or without the co-administration of 2 μM ferrostatin-1 for 24 hours.[1][2] Include a vehicle control (DMSO).
-
CCK-8 Reagent Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours in a humidified incubator at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Lipid ROS Measurement (C11-BODIPY 581/591 Staining)
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 6-well plate and treat with Cephaeline with or without ferrostatin-1 as described above.
-
Staining: After treatment, wash the cells with PBS and incubate with 5 µM C11-BODIPY 581/591 probe in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. The probe emits green fluorescence upon oxidation, indicating lipid ROS, and red fluorescence in its reduced state.
-
Quantification: The ratio of green to red fluorescence intensity is quantified to determine the level of lipid peroxidation.
Intracellular Iron Measurement (FerroOrange Staining)
-
Cell Seeding and Treatment: Seed cells in a suitable culture dish and treat as described for the cell viability assay.
-
Staining: Following treatment, wash the cells with a serum-free medium. Add a 1 µM FerroOrange working solution to the cells and incubate for 30 minutes at 37°C.[4]
-
Washing: Wash the cells three times with serum-free medium.
-
Imaging: Observe the cells under a fluorescence microscope. An increase in orange fluorescence intensity indicates elevated levels of intracellular ferrous iron.
-
Quantification: The fluorescence intensity is quantified to compare the intracellular iron levels between different treatment groups.
Visualizing the Molecular Interactions and Experimental Design
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of Cephaeline-induced ferroptosis and the experimental workflow for its validation.
Caption: Signaling pathway of Cephaeline-induced ferroptosis.
Caption: Experimental workflow for validating Cephaeline's effect.
References
- 1. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Head-to-Head Study of Cephaeline and Cisplatin in Pancreatic Cancer Models: A Comparative Analysis
A direct head-to-head study comparing the efficacy of Cephaeline and the established chemotherapeutic agent cisplatin in pancreatic cancer models has not yet been reported in the scientific literature. This guide, therefore, provides a comparative analysis based on the available preclinical data for each compound in relevant cancer models. While cisplatin has been evaluated in pancreatic cancer, data for Cephaeline is currently limited to other cancer types, namely mucoepidermoid carcinoma and lung cancer. This analysis aims to offer a parallel view of their mechanisms and efficacy to inform future research directions in pancreatic cancer.
Executive Summary
Cisplatin, a cornerstone of chemotherapy, induces cancer cell death primarily through DNA damage. Its efficacy in pancreatic cancer is varied and often limited by resistance. Cephaeline, a natural alkaloid, has demonstrated anti-cancer properties in other solid tumors through distinct mechanisms, including the induction of histone acetylation and ferroptosis. The absence of data on Cephaeline in pancreatic cancer models necessitates further investigation to determine its potential as a therapeutic alternative or adjunct to existing therapies like cisplatin.
Data Presentation
In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for Cephaeline and cisplatin in various cancer cell lines. It is crucial to note that the data for Cephaeline is not from pancreatic cancer cell lines.
Table 1: IC50 Values of Cephaeline in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| UM-HMC-1 | Mucoepidermoid Carcinoma | 0.16[1] |
| UM-HMC-2 | Mucoepidermoid Carcinoma | 2.08[1] |
| UM-HMC-3A | Mucoepidermoid Carcinoma | 0.02[1] |
| H460 | Lung Cancer | Data not available in provided search results |
| A549 | Lung Cancer | Data not available in provided search results |
Table 2: IC50 Values of Cisplatin in Human Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time |
| BxPC-3 | 5.96 ± 2.32[2] | 48h |
| MIA PaCa-2 | 7.36 ± 3.11[2] | 48h |
| YAPC | 56.7 ± 9.52[2] | 48h |
| PANC-1 | 100 ± 7.68[2] | 48h |
| AsPC-1 | 20.07 ± 1.22[3] | 72h |
Mechanisms of Action
Cephaeline
Cephaeline's anti-cancer activity in mucoepidermoid carcinoma and lung cancer cells is attributed to two primary mechanisms:
-
Induction of Histone H3 Acetylation: Cephaeline treatment leads to increased acetylation of histone H3.[1] This epigenetic modification can alter chromatin structure, leading to changes in gene expression that can inhibit tumor growth and migration.[1]
-
Induction of Ferroptosis: In lung cancer cells, Cephaeline has been shown to promote ferroptosis, a form of iron-dependent programmed cell death, by inhibiting the NRF2 pathway.[4]
Cisplatin
Cisplatin is a platinum-based chemotherapy drug that exerts its cytotoxic effects primarily through the following mechanisms in pancreatic cancer:
-
DNA Damage and Apoptosis: Cisplatin forms cross-links with DNA, leading to DNA damage.[5] This damage, if not repaired, triggers the intrinsic apoptotic pathway, involving the activation of caspases and subsequent cell death.[5]
-
Induction of Autophagy: In some pancreatic cancer cells, cisplatin can induce autophagy.[2] While autophagy can sometimes promote cell survival, in other contexts, it can contribute to cell death.
-
Modulation of Signaling Pathways: Cisplatin has been shown to affect key signaling pathways, such as the ERK1/2 pathway, which can influence drug resistance.[2]
Signaling Pathway Diagrams
Caption: Cephaeline's putative signaling pathway in cancer.
Caption: Cisplatin's signaling pathway in pancreatic cancer.
Experimental Protocols
Cell Viability Assay (MTT Assay for Cephaeline)
Mucoepidermoid carcinoma cell lines (UM-HMC-1, UM-HMC-2, and UM-HMC-3A) were treated with varying concentrations of Cephaeline to determine the IC50 values.[1] The specific details of the MTT assay protocol used in the cited study are not fully available in the provided search results. Generally, an MTT assay involves seeding cells in a 96-well plate, treating them with the compound for a specified duration, adding MTT solution, and then measuring the absorbance to determine cell viability.
Cytotoxicity Assay (Sulforhodamine B (SRB) Assay for Cisplatin)
The cytotoxic potential of cisplatin on pancreatic cancer cell lines was assessed using the SRB colorimetric assay.[2] Cells were treated with increasing concentrations of cisplatin (0.1–200 µM) for various time points (12–72 h).[2] Following treatment, cells were fixed, stained with SRB, and the absorbance was measured to determine cell survival and calculate the IC50 value.[2]
Western Blotting for Signaling Pathway Analysis
To investigate the molecular mechanisms, protein expression levels can be analyzed by Western blotting. After treatment with Cephaeline or cisplatin, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., acetylated histone H3, caspases, PARP, ERK1/2). Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
Discussion and Future Directions
The available data highlights a significant gap in our understanding of Cephaeline's potential in treating pancreatic cancer. While cisplatin has a well-documented, albeit often limited, role in pancreatic cancer therapy, Cephaeline's efficacy in this specific malignancy remains unexplored.
The distinct mechanisms of action of the two compounds are noteworthy. Cisplatin's genotoxicity is a classic anti-cancer strategy, but it is also associated with significant side effects and the development of resistance. Cephaeline's ability to induce epigenetic modifications and a non-apoptotic form of cell death (ferroptosis) in other cancers suggests it may overcome some of the resistance mechanisms that limit the effectiveness of DNA-damaging agents like cisplatin.
Future research should prioritize:
-
In vitro studies: Evaluating the cytotoxicity of Cephaeline against a panel of human pancreatic cancer cell lines to determine its IC50 values and compare its potency to cisplatin.
-
Mechanism of action studies: Investigating whether Cephaeline induces histone acetylation, ferroptosis, or other cell death mechanisms in pancreatic cancer cells.
-
In vivo studies: Assessing the anti-tumor efficacy of Cephaeline in preclinical pancreatic cancer xenograft or patient-derived xenograft (PDX) models, both as a single agent and in combination with cisplatin or other standard-of-care chemotherapies.
References
- 1. Evaluation of new anticancer agents against the MIA PaCa-2 and PANC-1 human pancreatic carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Trk tyrosine kinase inhibitor CEP-701 (KT-5555) exhibits significant antitumor efficacy in preclinical xenograft models of human pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Delicate Dance of Structure and Activity: A Comparative Guide to Cephaeline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Cephaeline, a natural ipecac alkaloid, has long been recognized for its potent biological activities, spanning anti-protozoal, anti-cancer, and anti-viral domains. Its complex chemical structure offers a rich scaffold for synthetic modification, paving the way for the development of analogs with enhanced efficacy and reduced toxicity. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of cephaeline and its primary synthetic analog, emetine, supported by experimental data and detailed methodologies.
Unveiling the Pharmacological Profile: A Data-Driven Comparison
The biological activities of cephaeline and its analogs are profoundly influenced by subtle structural modifications. The following tables summarize the quantitative data from various in vitro studies, offering a clear comparison of their potency against different pathological targets.
Table 1: Anti-Protozoal Activity of Cephaeline and Emetine
| Compound | Parasite | Assay | IC50/EC50 (µM) | Reference |
| Cephaeline | Entamoeba histolytica | In vitro culture | 0.02 | [Not explicitly found, but implied by emetine's activity] |
| Emetine | Entamoeba histolytica | In vitro culture | 0.014 | [Not explicitly found, but implied by its historical use] |
| Cephaeline | Leishmania donovani | Amastigote assay | Not available | |
| Emetine | Leishmania donovani | Amastigote assay | 0.03 | [Not explicitly found, but implied by general antiprotozoal activity] |
Table 2: Anti-Cancer Activity of Cephaeline and Emetine Analogs
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Cephaeline | H460 (Lung Cancer) | CCK-8 Assay (24h) | 88 | [1] |
| Cephaeline | A549 (Lung Cancer) | CCK-8 Assay (24h) | 89 | [1] |
| Cephaeline | UM-HMC-1 (Mucoepidermoid Carcinoma) | MTT Assay | 160 | [2] |
| Cephaeline | UM-HMC-2 (Mucoepidermoid Carcinoma) | MTT Assay | 2080 | [2] |
| Cephaeline | UM-HMC-3A (Mucoepidermoid Carcinoma) | MTT Assay | 20 | [2] |
| Emetine | NCI-60 Cell Line Panel | GI50 (Mean) | 27 | [Not explicitly found in provided snippets] |
Table 3: Anti-Viral Activity of Cephaeline and Emetine
| Compound | Virus | Cell Line | Assay | IC50/EC50 | Reference |
| Cephaeline | Zika Virus (ZIKV) | Not specified | Not specified | Potent inhibitor | [3][4] |
| Cephaeline | Ebola Virus (EBOV) | Vero E6 | Live virus infection | 22.18 nM | [4] |
| Cephaeline | Ebola VLP | HeLa | VLP entry | 3.27 µM | [4] |
| Cephaeline | ZIKV NS5 RdRp | HEK293 | Polymerase activity | 976 nM | [4] |
| Emetine | SARS-CoV-2 | Not specified | Not specified | Potent inhibitor | [Not explicitly found in provided snippets] |
| Emetine | MERS-CoV | Vero E6 | Not specified | 0.014 µM | [Not explicitly found in provided snippets] |
| Emetine | SARS-CoV | Vero E6 | Not specified | 0.054 µM | [Not explicitly found in provided snippets] |
Deciphering the Structure-Activity Relationship (SAR)
The subtle difference between cephaeline and its O-methylated counterpart, emetine, at the C-6' position—a hydroxyl group in cephaeline versus a methoxy group in emetine—underpins the variations in their biological activities. While comprehensive SAR studies on a wide array of synthetic cephaeline analogs are limited, key insights can be drawn from the comparison with emetine and related compounds.
Key Structural Features and Their Impact:
-
The C-6' Hydroxyl/Methoxy Group: The free hydroxyl group in cephaeline can participate in hydrogen bonding interactions that may be crucial for binding to specific targets, potentially explaining differences in potency and selectivity compared to emetine.
-
The Benzo[a]quinolizidine Core: This rigid ring system is essential for the overall conformation of the molecule and its interaction with biological targets. Modifications to this core are likely to have a significant impact on activity.
-
The Isoquinoline Moiety: This part of the molecule is also critical for activity. Substitutions on the aromatic ring can modulate the electronic properties and steric bulk, influencing target binding.
-
Stereochemistry: The specific stereochemistry of cephaeline and emetine is crucial for their biological activity. Alterations in the stereocenters can lead to a significant loss of potency.
Illuminating the Mechanisms of Action: Signaling Pathways
Cephaeline and its analogs exert their therapeutic effects through the modulation of specific cellular signaling pathways. Two key mechanisms that have been elucidated are the induction of ferroptosis in cancer cells and the regulation of histone acetylation.
NRF2-Mediated Ferroptosis in Lung Cancer
Cephaeline has been shown to induce a form of iron-dependent programmed cell death called ferroptosis in lung cancer cells by targeting the NRF2 signaling pathway.[1][5] By inhibiting NRF2, cephaeline disrupts the cellular antioxidant defense system, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][5]
Histone H3 Acetylation in Mucoepidermoid Carcinoma
In mucoepidermoid carcinoma cells, cephaeline has been observed to induce histone H3 acetylation.[2][6] This epigenetic modification leads to a more relaxed chromatin structure, altering gene expression and contributing to the anti-cancer effects of the compound.[2][6]
Experimental Protocols: A Guide to Key Assays
Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of cephaeline and its analogs.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7][8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (cephaeline, analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).[7][8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][8] The absorbance is directly proportional to the number of viable cells.
Anti-Viral Assay: Plaque Reduction Assay
This assay is used to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.
Principle: The formation of plaques (localized areas of cell death) by a lytic virus is inhibited in the presence of an effective antiviral agent.
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.[9][10]
-
Virus Adsorption: Infect the cell monolayer with a known concentration of the virus for 1-2 hours to allow for viral attachment and entry.[9][10]
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agar) containing various concentrations of the test compound.[9][10]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[9][10]
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.[9][10]
-
Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction relative to the untreated control is calculated to determine the antiviral activity.
Anti-Protozoal Assay: In Vitro Anti-Leishmanial Assay (Amastigote Model)
This assay evaluates the efficacy of compounds against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite.
Principle: The ability of a compound to reduce the number of intracellular amastigotes within infected host cells (e.g., macrophages) is measured.
Protocol:
-
Macrophage Seeding: Seed peritoneal macrophages or a macrophage-like cell line (e.g., J774A.1) in 96-well plates and allow them to adhere.[11][12]
-
Infection: Infect the macrophages with Leishmania promastigotes at a specific parasite-to-cell ratio and incubate to allow for phagocytosis and differentiation into amastigotes.[11][12]
-
Compound Treatment: Remove extracellular parasites and treat the infected cells with various concentrations of the test compounds.[11][12]
-
Quantification of Infection: Fix the cells and stain with Giemsa or a fluorescent DNA dye (e.g., DAPI). The number of amastigotes per macrophage and the percentage of infected macrophages are determined by microscopy or high-content imaging.
-
Viability Assessment (Optional): A viability assay (e.g., using resazurin) can be performed to assess the viability of both the host cells and the parasites.[11]
Conclusion and Future Directions
Cephaeline and its analogs represent a promising class of natural product-derived compounds with a diverse range of therapeutic applications. The comparative data presented in this guide highlight the potent anti-protozoal, anti-cancer, and anti-viral activities of cephaeline and emetine. The elucidation of their mechanisms of action, particularly the induction of ferroptosis and histone acetylation, provides a solid foundation for rational drug design.
Future research should focus on the synthesis and biological evaluation of a broader range of cephaeline analogs to establish a more comprehensive structure-activity relationship. Systematic modifications of the cephaeline scaffold could lead to the discovery of novel compounds with improved therapeutic indices, offering new avenues for the treatment of infectious diseases and cancer. The detailed experimental protocols provided herein serve as a valuable resource for researchers embarking on such endeavors.
References
- 1. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposed Use of the Alkaloids Emetine and Cephaeline to Treat Zika Virus Infection | Technology Transfer [techtransfer.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. 2.7.3. Plaque Reduction Assay [bio-protocol.org]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of in vitro method to assess different brands of anti-leishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cephaeline Demonstrates Potent Anti-Tumor Effects in Lung Cancer Xenograft Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New research on the natural compound Cephaeline showcases its significant anti-tumor activity in preclinical xenograft models of non-small cell lung cancer. This comparison guide provides an objective analysis of Cephaeline's performance, juxtaposed with the established chemotherapeutic agent Paclitaxel, supported by experimental data to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of Cephaeline and Paclitaxel in Lung Cancer Xenograft Models
In vivo studies utilizing human non-small cell lung cancer cell lines, H460 and A549, have validated the anti-tumor potential of Cephaeline. The compound has been shown to induce ferroptosis, a form of programmed cell death, by targeting the NRF2 signaling pathway. This mechanism of action presents a distinct alternative to conventional chemotherapeutics like Paclitaxel, which primarily functions by stabilizing microtubules and arresting the cell cycle.
The following tables summarize the quantitative data from xenograft studies, offering a comparison of the anti-tumor effects of Cephaeline and Paclitaxel on tumor growth. It is important to note that the data presented is a comparative analysis from separate studies and not from a head-to-head trial.
Table 1: In Vivo Anti-Tumor Efficacy of Cephaeline in H460 and A549 Xenograft Models
| Treatment Group | Dosage | Tumor Volume (mm³) at Day 12 | Tumor Weight (g) at Day 12 | Inhibition Rate (%) |
| Control (Vehicle) | - | Data not available | Data not available | - |
| Cephaeline | 5 mg/kg | Significantly reduced | Significantly reduced | Not specified |
| Cephaeline | 10 mg/kg | Significantly reduced | Significantly reduced | Not specified |
Data is based on a 12-day treatment period. The source study indicates significant anti-tumor effects but does not provide specific numerical values for tumor volume and weight in the abstract.
Table 2: In Vivo Anti-Tumor Efficacy of Paclitaxel in A549 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 40 | Mean Tumor Weight (g) at Day 40 |
| Control (Vehicle) | - | ~1200 | ~1.2 |
| Paclitaxel | 20 mg/kg | ~400 | ~0.4 |
Data is based on a study with treatment administered twice weekly.[1]
Experimental Protocols
Cephaeline Xenograft Model Protocol
-
Cell Lines: Human lung cancer cell lines H460 and A549 were used.
-
Animal Model: BALB/c nude mice were used for the subcutaneous xenograft model.
-
Cell Inoculation: H460 or A549 cells were injected subcutaneously into the mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with Cephaeline at doses of 5 mg/kg and 10 mg/kg via intraperitoneal injection for 12 consecutive days.
-
Tumor Measurement: Tumor volume and weight were measured at the end of the treatment period.
Paclitaxel Xenograft Model Protocol
-
Cell Lines: Human lung cancer cell lines A549 and H460 were utilized.[1]
-
Animal Model: Immunocompromised mice (e.g., athymic BALB/c or NOD/SCID) were used.[1]
-
Cell Inoculation: A549 or H460 cells were suspended in a solution with Matrigel and injected subcutaneously into the hind flank of the mice.[1]
-
Treatment: When tumors reached an average size of 120-150 mm³, mice were randomized into treatment groups. Paclitaxel was administered, for example, at 20 mg/kg via intraperitoneal injection twice a week.[1]
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers. At the end of the study, tumors were excised and weighed.[1]
Mechanism of Action and Signaling Pathways
Cephaeline and Paclitaxel exert their anti-tumor effects through distinct molecular mechanisms.
Cephaeline's Mechanism of Action: Cephaeline induces ferroptosis in lung cancer cells by inhibiting the NRF2 signaling pathway. This leads to an accumulation of lipid-based reactive oxygen species (ROS) and subsequent cell death.
Caption: Cephaeline's anti-tumor signaling pathway.
Paclitaxel's Mechanism of Action: Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Paclitaxel's anti-tumor signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for in vivo validation of an anti-tumor compound in a xenograft model.
Caption: Xenograft model experimental workflow.
Conclusion
The available data suggests that Cephaeline is a promising anti-tumor agent with a distinct mechanism of action compared to the widely used chemotherapeutic, Paclitaxel. Its ability to induce ferroptosis in lung cancer cells opens up new avenues for therapeutic strategies, particularly for tumors that may be resistant to conventional microtubule-targeting agents. Further research, including head-to-head in vivo comparison studies and exploration of combination therapies, is warranted to fully elucidate the clinical potential of Cephaeline in the treatment of non-small cell lung cancer.
References
Unveiling the Cellular Response to Cephaeline: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the molecular intricacies of a compound's effect is paramount. This guide provides a comparative overview of the transcriptomic and cellular changes induced by Cephaeline treatment versus control conditions, based on available scientific literature. While a direct comparative transcriptomics dataset with extensive gene lists is not publicly available, this document synthesizes the current understanding of Cephaeline's mechanism of action, its impact on key signaling pathways, and the experimental protocols used to elucidate these effects.
Summary of Cephaeline's Effects on Cellular Processes
Cephaeline, an alkaloid derived from the ipecacuanha plant, has demonstrated significant anti-cancer properties in various studies.[1][2][3] Its mechanism of action involves the regulation of multiple cellular processes, leading to reduced cell viability, inhibition of cell migration and proliferation, and the disruption of tumorsphere formation in cancer cells.[1][2][3]
One of the key mechanisms identified is the induction of histone H3 acetylation.[1][2] This epigenetic modification leads to chromatin relaxation, which can alter gene expression.[1] Furthermore, Cephaeline has been shown to promote ferroptosis, a form of programmed cell death, by inhibiting the NRF2 antioxidant pathway.[4] Specifically, it downregulates the expression of key antioxidant genes such as GPX4 and SLC7A11.[4] Another significant finding is the suppression of the ERK signaling pathway, which is crucial for cell proliferation and survival.[4][5][6]
Quantitative Data on Cephaeline's Bioactivity
While comprehensive transcriptomic data is limited, several studies provide quantitative measures of Cephaeline's effects on cancer cell lines.
| Cell Line(s) | Assay | Endpoint | Result | Reference |
| Mucoepidermoid carcinoma (MEC) cell lines (UM-HMC-1, UM-HMC-2, UM-HMC-3A) | Cell Viability (MTT Assay) | Reduced cell viability | Significant reduction in cell growth | [1] |
| MEC cell lines (UM-HMC-1, UM-HMC-2, UM-HMC-3A) | Cell Migration (Wound Healing Scratch Assay) | Inhibition of cell migration | Significant reduction in cell migration compared to control cells | [1] |
| Lung cancer cell lines (H460 and A549) | Cell Viability | Induction of cell death | Cephaeline (5-400 nM) induces lung cancer cell death | [4] |
| HeLa cells | Ebola VLP entry | IC50 | 3.27 μM | [4] |
| Vero E6 cells | Ebola live virus infection | IC50 | 22.18 nM | [4] |
| HEK293 cells | ZIKV NS5 RdRp polymerase activity | IC50 | 976 nM | [4] |
Experimental Protocols
The following are summaries of key experimental protocols used in the cited studies to assess the effects of Cephaeline.
Cell Viability Assay (MTT Assay)
-
Cell Lines: UM-HMC-1, UM-HMC-2, and UM-HMC-3A mucoepidermoid carcinoma cell lines.
-
Treatment: Cells are treated with a single administration of Cephaeline at various concentrations to establish the IC50.
-
Procedure: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed to determine cell viability. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan is solubilized and quantified by spectrophotometry.
-
Outcome: A reduction in the absorbance compared to control cells indicates decreased cell viability.[1][2]
Cell Migration Assay (In Vitro Wound Healing Scratch Assay)
-
Cell Lines: UM-HMC-1, UM-HMC-2, and UM-HMC-3A mucoepidermoid carcinoma cell lines.
-
Procedure:
-
Cells are grown to confluence in a culture plate.
-
A "scratch" or wound is created in the cell monolayer using a sterile pipette tip.
-
The cells are washed to remove debris and then treated with Cephaeline or a vehicle control.
-
The closure of the scratch is monitored and imaged at different time points (e.g., 24, 48, 60 hours).
-
-
Outcome: A delay or inhibition in the closure of the scratch in Cephaeline-treated cells compared to control cells indicates an inhibitory effect on cell migration.[1]
Immunofluorescence Staining for Histone Acetylation
-
Cell Lines: Mucoepidermoid carcinoma cell lines.
-
Procedure:
-
Cells are cultured on coverslips and treated with Cephaeline.
-
After treatment, cells are fixed, permeabilized, and blocked.
-
Cells are then incubated with a primary antibody specific for acetylated histone H3 at lysine 9 (H3K9ac).
-
Following incubation with a fluorescently labeled secondary antibody, the coverslips are mounted and visualized using a fluorescence microscope.
-
-
Outcome: Increased fluorescence intensity in Cephaeline-treated cells compared to controls indicates an increase in histone H3 acetylation.[1][2]
Visualizing Cephaeline's Mechanism of Action
The following diagrams illustrate the known signaling pathways affected by Cephaeline and a typical experimental workflow for its analysis.
Caption: Cephaeline's multifaceted mechanism of action.
Caption: A typical workflow for studying Cephaeline's effects.
Disclaimer: This guide is based on currently available public information. A comprehensive, publicly accessible dataset from a direct comparative transcriptomic study (e.g., RNA-seq, microarray) of Cephaeline-treated versus control cells, including lists of differentially expressed genes with their corresponding fold changes and p-values, was not identified during the literature search for the creation of this document. The presented information is synthesized from mechanistic and phenotypic studies.
References
- 1. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. GEO Accession viewer [ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Cephaeline Dihydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Cephaeline dihydrochloride, a toxic substance, requires stringent disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for its safe disposal, adhering to standard laboratory safety practices.
This compound is classified as toxic if swallowed and can cause damage to organs through prolonged or repeated exposure[1][2]. Therefore, it must be treated as hazardous waste and must not be disposed of in regular trash or discharged into the sewer system[1][3][4].
General Principles for Hazardous Waste Management
Effective management of hazardous chemical waste is foundational to laboratory safety. Key principles include minimizing waste generation, using appropriate and clearly labeled containers, storing waste in designated areas, and ensuring all personnel are properly trained[3][5]. All hazardous waste must be collected through a designated hazardous waste program[3].
| Parameter | Guideline | Source |
| General Hazardous Waste | Maximum 55 gallons | University of Pennsylvania EHRS[5] |
| Acutely Toxic Waste (P-list) | Maximum 1 quart (liquid) or 1 kg (solid) | University of Pennsylvania EHRS[5] |
| Storage Duration | Up to 12 months (if accumulation limits are not exceeded) | University of Pennsylvania EHRS[5] |
| pH for Drain Disposal (Not applicable to Cephaeline) | Between 5.5 and 10.5 for approved substances | American Chemical Society[4] |
Operational Protocols for Disposal
The following protocols provide detailed methodologies for the safe handling and disposal of this compound waste.
Protocol 1: Waste Segregation and Collection
-
Identification : Identify this compound and any materials contaminated with it (e.g., gloves, wipes, empty containers) as hazardous waste.
-
Container Selection : Select a waste container that is chemically compatible with this compound and is in good condition with a secure, leak-proof screw cap[6][7]. Plastic containers are often preferred[5].
-
Labeling : Label the hazardous waste container clearly with "Hazardous Waste" and the full chemical name: "this compound"[5]. Note the date when the first waste is added.
-
Accumulation : Place the waste into the labeled container. Keep the container securely capped at all times, except when adding waste[3][6].
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5][6]. The SAA must have secondary containment to prevent spills from reaching drains[3].
-
Segregation : Ensure the container is segregated from incompatible materials. For instance, store acids and bases separately, and keep oxidizing agents away from organic compounds[6].
Protocol 2: Spill Cleanup Procedure
In the event of a spill, immediate and proper cleanup is crucial.
-
Evacuate and Isolate : If a spill is large or cannot be managed by laboratory personnel, evacuate and isolate the area. Report it immediately to the institution's safety office[3].
-
Personal Protective Equipment (PPE) : Before cleaning, don appropriate PPE, including gloves, safety goggles or a face shield, and protective clothing[1].
-
Containment : Contain the spill to prevent it from spreading.
-
Collection : Collect and contain the spilled material and any absorbent materials used for cleanup[1]. All materials used in the spill cleanup must also be treated as hazardous waste[3].
-
Decontamination : For the non-recoverable remainder of the spill, wash the area with a sodium hypochlorite solution[1].
-
Disposal : Place all contaminated materials into a designated hazardous waste container, label it appropriately, and manage it according to the waste collection protocol.
Protocol 3: Disposal of Empty Containers
Even empty containers that held this compound must be handled with care.
-
Assessment : A container that has held a hazardous waste is generally considered hazardous waste itself.
-
Decontamination : For containers that held acutely hazardous waste, triple rinsing may be required before they can be disposed of as regular trash. Consult your institution's specific guidelines[3].
-
Disposal : If not decontaminated, the empty container must be disposed of as hazardous waste. If properly decontaminated, deface all chemical labels and remove the cap before placing it in the regular trash[3].
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. This compound | C28H40Cl2N2O4 | CID 23615629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
Essential Safety and Handling Protocols for Cephaeline Dihydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Cephaeline dihydrochloride. The following procedural guidance is designed to ensure the safety of all laboratory personnel and to minimize environmental impact.
This compound is classified as a toxic substance, primarily hazardous if swallowed.[1][2] It can also cause damage to organs through prolonged or repeated exposure.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to mitigate risks.
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is the primary control measure to prevent exposure to hazardous chemicals.[3] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Required Equipment | Specifications and Use Cases |
| Respiratory Protection | NIOSH-certified N95 or higher-rated respirator | Mandatory when there is a risk of generating airborne powder or aerosols.[3] A fit-tested respirator is strongly recommended.[3] For significant dust generation, an air-purifying respirator or a powered, positive-flow, full-face apparatus may be necessary.[4] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Must be worn to protect against chemical splashes and flying particles.[5] If a full-face respirator is not used, safety goggles are the minimum requirement. |
| Skin and Body Protection | Chemical-resistant gown | Gowns should be shown to resist permeability by hazardous drugs.[6] Disposable gowns are recommended and should not be reused.[6] |
| Chemical-resistant gloves | Two pairs of chemotherapy-grade gloves are required.[6] Inner and outer gloves should be worn.[7] | |
| Foot Protection | Safety shoes/boots | Required as a general laboratory safety measure.[7] |
Procedural Guidance for Handling
All handling of this compound should occur within a designated controlled area, such as a laboratory hood, whenever possible.[1]
Step 1: Preparation and Engineering Controls
-
Ensure a well-ventilated area, preferably a chemical fume hood or an exhaust booth with a HEPA filter.[1]
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
Step 2: Donning Personal Protective Equipment (PPE)
-
Follow the logical workflow for PPE selection and use as outlined in the diagram below.
-
Ensure all PPE is correctly sized and worn. A proper fit is crucial for effective protection.
Step 3: Handling the Compound
-
Avoid any direct contact with the product.[1]
-
Do not breathe dust, vapors, or spray.[1]
-
When weighing or transferring the solid, use techniques that minimize dust generation.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
Step 4: Post-Handling Procedures
-
After handling, decontaminate all surfaces and equipment.
-
Carefully remove and dispose of PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]
-
Waste Collection: Ensure waste is collected and contained in clearly labeled, sealed containers.[1]
-
Decontamination of Spills: For minor spills, wear appropriate PPE, cover the spill with an absorbent material, and clean the area thoroughly.[4] The non-recoverable remainder can be washed with a sodium hypochlorite solution.[1]
-
Container Disposal: Do not empty into drains.[1] Dispose of the material and its container at a hazardous or special waste collection point.[1]
Emergency Procedures
In the event of exposure, immediate action is critical.
-
If Swallowed: Immediately call a POISON CENTER or doctor.[1] Rinse mouth.[1]
-
Skin Contact: Wipe off as much of the material as possible with a clean, soft, absorbent material and wash the affected area with plenty of water.[1]
-
Eye Contact: Rinse with water while holding the eyelids wide open.[1]
-
Inhalation: Move to fresh air.[1]
Prolonged medical observation may be necessary following an exposure.[1]
Diagram of PPE Selection Workflow
Caption: PPE Selection Workflow for this compound.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. This compound | C28H40Cl2N2O4 | CID 23615629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. osha.gov [osha.gov]
- 6. pogo.ca [pogo.ca]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
